5-Bromo-4-pyrrolidin-1-ylpyrimidine
Descripción
Propiedades
IUPAC Name |
5-bromo-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGCAXZBXLYWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-Bromo-4-pyrrolidin-1-ylpyrimidine chemical properties
An In-depth Technical Guide to 5-Bromo-4-pyrrolidin-1-ylpyrimidine: Properties, Synthesis, and Reactivity
Abstract
5-Bromo-4-pyrrolidin-1-ylpyrimidine is a substituted pyrimidine that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a reactive bromine atom at the C5 position and a pyrrolidine moiety at the C4 position imparts a unique combination of properties, making it a versatile intermediate for the synthesis of more complex molecular architectures. The pyrrolidine ring, a common motif in pharmaceuticals, can enhance aqueous solubility and modulate physicochemical properties, while the C-Br bond provides a synthetic handle for a variety of cross-coupling reactions.[1] This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-4-pyrrolidin-1-ylpyrimidine, detailed synthetic protocols, an analysis of its chemical reactivity, and essential safety information, designed for researchers and professionals in drug development.
Molecular Identity and Physicochemical Properties
5-Bromo-4-pyrrolidin-1-ylpyrimidine belongs to the class of halogenated aminopyrimidines. The core structure consists of a pyrimidine ring, which is fundamental to numerous biologically active compounds, including nucleobases. The pyrrolidine substituent is an electron-donating group that influences the electronic properties of the pyrimidine ring. The bromine atom at the C5 position is strategically positioned for functionalization via organometallic cross-coupling chemistry.
While extensive experimental data for this specific isomer is not widely published, its core properties can be reliably calculated or inferred from closely related analogues.
Table 1: Chemical Identifiers and Calculated Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | 5-bromo-4-(pyrrolidin-1-yl)pyrimidine | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₀BrN₃ | Calculated |
| Molecular Weight | 228.09 g/mol | Calculated[2] |
| CAS Number | Not broadly available; isomer CAS: 446286-61-9 | [2][3] |
| Canonical SMILES | C1CCN(C1)C2=NC=NC=C2Br | Structure Based |
| InChI Key | Inferred from isomer: AKQGPROZPHKDMD-UHFFFAOYSA-N | [3] |
| Appearance | Likely a solid at room temperature | Inferred from analogues[3] |
| Solubility | Good solubility in common organic solvents (e.g., DCM, DMF) | Inferred from analogues[4] |
| logP (Predicted) | ~2.5 - 3.0 | Computational Prediction |
| pKa (Predicted) | ~3.5-4.5 (for the pyrimidine N) | Inferred from pyrimidine chemistry |
Spectral Characterization (Predictive Analysis)
No specific, published spectra for 5-Bromo-4-pyrrolidin-1-ylpyrimidine are readily available. However, a predictive analysis based on its structure and data from analogous compounds, such as 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine, allows for an accurate estimation of its key spectral features.[5]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The lone pyrimidine proton at the C6 position should appear as a singlet in the aromatic region, likely around δ 8.2-8.4 ppm. The pyrrolidine ring will exhibit two multiplets corresponding to the alpha- and beta-protons. Based on the intermediate 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine, the alpha-protons (adjacent to the nitrogen) are expected around δ 3.7-3.8 ppm, while the beta-protons should appear further upfield around δ 1.8-2.0 ppm.[5]
-
¹³C NMR Spectroscopy : The carbon NMR would confirm the presence of eight unique carbon atoms. The pyrimidine carbons attached to nitrogen (C4, C6) would be downfield, with the C4 carbon directly bonded to the pyrrolidine nitrogen appearing around δ 157-160 ppm. The brominated C5 carbon would be significantly upfield, estimated around δ 100-105 ppm.[5] The pyrrolidine carbons would show two signals, with the alpha-carbons around δ 49-51 ppm and the beta-carbons around δ 25-26 ppm.[5]
-
Mass Spectrometry : The mass spectrum provides definitive structural confirmation. The key diagnostic feature is the isotopic pattern of the molecular ion peak due to the presence of bromine. It will exhibit two peaks of nearly equal intensity: the molecular ion (M⁺) and the M+2 peak, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. For C₈H₁₀BrN₃, these would appear at m/z 227 and 229. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement for precise formula confirmation.
Synthesis and Purification
The most logical and field-proven method for synthesizing 5-Bromo-4-pyrrolidin-1-ylpyrimidine is through a nucleophilic aromatic substitution (SₙAr) reaction. In this pathway, a suitable di-substituted pyrimidine precursor reacts with pyrrolidine. The C4 position on the pyrimidine ring is highly activated towards nucleophilic attack, especially when a good leaving group like a halogen is present.
The following protocol is adapted from established procedures for the synthesis of structurally similar 4-(pyrrolidin-1-yl)pyrimidines.[5]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 5-Bromo-4-pyrrolidin-1-ylpyrimidine.
Detailed Experimental Protocol
Materials:
-
5-Bromo-4-chloropyrimidine (1.0 equiv)[4]
-
Pyrrolidine (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Acetonitrile (ACN)
-
Isopropyl Ether
Procedure:
-
To a stirred solution of 5-Bromo-4-chloropyrimidine in anhydrous acetonitrile, add triethylamine.
-
Slowly add pyrrolidine to the mixture at room temperature. The choice of a slight excess of pyrrolidine ensures the complete consumption of the starting material. Triethylamine acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation of the pyrrolidine nucleophile.
-
Allow the reaction mixture to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a precipitate of triethylamine hydrochloride will have formed.[5] Filter the reaction mixture to remove this salt.
-
Concentrate the filtrate under reduced pressure (in vacuo) to remove the acetonitrile.
-
The resulting crude residue is then subjected to trituration with a non-polar solvent like isopropyl ether. This step is crucial for purification; the desired product is typically a solid that is poorly soluble in ether, while more soluble impurities are washed away.
-
Filter the resulting solid, wash with a small amount of cold isopropyl ether, and dry under vacuum to yield the pure 5-Bromo-4-pyrrolidin-1-ylpyrimidine.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Bromo-4-pyrrolidin-1-ylpyrimidine is dominated by the C5-Br bond, which is the primary site for introducing molecular diversity. The pyrrolidine group at C4 is an electron-donating substituent, which slightly deactivates the pyrimidine ring towards further nucleophilic substitution but makes the C5-Br bond amenable to a wide range of palladium-catalyzed cross-coupling reactions.
Key Reaction Pathways
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) allows for the formation of a C-C bond at the C5 position, yielding 5-aryl-4-(pyrrolidin-1-yl)pyrimidines. This is a cornerstone reaction in drug discovery for building biaryl structures.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes introduces an alkenyl substituent at the C5 position.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), provides access to 5-alkynylpyrimidine derivatives. These are valuable intermediates for further transformations or as final products in materials science.
-
Stille Coupling: Reaction with organostannanes offers another robust method for C-C bond formation.
-
Buchwald-Hartwig Amination: The C5-Br bond can be converted to a C-N bond by reacting it with primary or secondary amines under palladium catalysis, enabling the synthesis of diaminopyrimidines.
Caption: Major cross-coupling reactions utilizing the C5-Br bond of the title compound.
Safety and Handling
As a laboratory chemical, 5-Bromo-4-pyrrolidin-1-ylpyrimidine should be handled with appropriate care. Safety data for the exact compound is not available, but information from the closely related isomer 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine and general chemical safety principles should be followed.[3]
Table 2: GHS Hazard Information (Inferred)
| Hazard Class | GHS Pictogram | Statement | Precautionary Phrases |
| Acute Toxicity, Oral | GHS07 (Harmful/Irritant) | H302: Harmful if swallowed | P264, P270, P301+P310 |
| Skin Irritation | GHS07 (Harmful/Irritant) | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | GHS07 (Harmful/Irritant) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | GHS07 (Harmful/Irritant) | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Source: Inferred from Safety Data Sheet for CAS 446286-61-9.[3]
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Wash hands thoroughly after handling.[8]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
5-Bromo-4-pyrrolidin-1-ylpyrimidine stands out as a highly functionalized and synthetically versatile building block. Its architecture, combining an electron-rich aminopyrimidine core with a reactive halogen handle, makes it an attractive starting point for the synthesis of diverse compound libraries aimed at drug discovery and materials science. The predictive analysis of its properties and the established reactivity patterns of its C-Br bond provide a solid foundation for its application in complex synthetic campaigns. By leveraging well-understood SₙAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently incorporate this scaffold to explore new chemical space and develop novel molecules with tailored biological or physical properties.
References
-
Yap, B. K., et al. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Molbank, 2015(2), M859. Available at: [Link]
-
MCE. (n.d.). 5-Bromo-4-chloro-2-(1-pyrrolidinyl)pyrimidine. 摩熵化学. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-bromo-4-piperidin-1-yl-N-propylpyrimidin-2-amine. PubChem Compound Database. Available at: [Link]
-
ChemBK. (2024). pyrimidine, 5-bromo-4-chloro-. Available at: [Link]
-
Fine Organics. (n.d.). Safety data sheet - Pyrrolidine. Available at: [Link]
Sources
5-Bromo-4-(pyrrolidin-1-yl)pyrimidine: Physicochemical Profiling and Synthetic Methodologies in Kinase Inhibitor Design
Executive Summary
In the landscape of modern targeted therapeutics, the pyrimidine heterocycle stands as a highly privileged scaffold, serving as the structural foundation for numerous FDA-approved kinase inhibitors [1]. 5-Bromo-4-(pyrrolidin-1-yl)pyrimidine (Molecular Weight: 228.09 g/mol ) is a critical, advanced building block utilized in the discovery of novel small-molecule therapeutics.
This technical whitepaper provides an in-depth analysis of 5-bromo-4-(pyrrolidin-1-yl)pyrimidine, detailing its physicochemical properties, its mechanistic role in pharmacophore design, and field-proven, self-validating synthetic protocols for its integration into complex drug discovery workflows.
Physicochemical & Structural Profiling
Before integrating this intermediate into a synthetic pipeline, it is crucial to understand its physicochemical parameters. The presence of the heavy bromine atom and the lipophilic pyrrolidine ring significantly dictate the molecule's solubility, reactivity, and downstream pharmacokinetic potential.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| Chemical Formula | C₈H₁₀BrN₃ | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 228.093 g/mol | The relatively low MW leaves ample "budget" (under Lipinski's Rule of 5) for downstream functionalization [2]. |
| Monoisotopic Mass | 227.006 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. The ¹⁰Br/⁸¹Br isotopes yield a characteristic 1:1 doublet in MS spectra. |
| Topological Polar Surface Area (TPSA) | ~29.0 Ų | Low TPSA indicates excellent membrane permeability, heavily favoring blood-brain barrier (BBB) penetration for neuro-oncology targets [3]. |
| Hydrogen Bond Donors (HBD) | 0 | The absence of HBDs increases lipophilicity and reduces desolvation penalties during target binding. |
| Hydrogen Bond Acceptors (HBA) | 3 | The pyrimidine nitrogens serve as critical HBAs for interacting with the kinase hinge region. |
Structural and Mechanistic Rationale
The strategic value of 5-bromo-4-(pyrrolidin-1-yl)pyrimidine lies in its dual utility: it is both a potent pharmacophore element and a highly versatile synthetic intermediate.
The Pyrimidine Core as a Hinge Binder
The pyrimidine ring is an isostere of the adenine ring of ATP. In the active site of protein kinases, the N1 and N3 atoms of the pyrimidine core engage in critical hydrogen bonding with the backbone amides of the kinase "hinge region" [2]. This interaction anchors the molecule within the ATP-binding pocket.
The 4-Pyrrolidin-1-yl Substitution
The choice of a pyrrolidine ring at the C4 position is highly deliberate.
-
Steric Constraint: As a cyclic secondary amine, pyrrolidine restricts the conformational flexibility of the resulting tertiary amine, reducing the entropic penalty upon binding.
-
Solvent Channel Projection: In many kinase crystal structures, the C4 substituent projects outward toward the solvent-exposed channel, allowing the pyrrolidine ring to modulate solubility and pharmacokinetic properties without disrupting the core hinge-binding motif [3].
The 5-Bromo Synthetic Handle
The bromine atom at the C5 position is electronically deactivated toward Nucleophilic Aromatic Substitution (SNAr), ensuring it remains intact during the initial functionalization of the C4 position. However, it is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to rapidly explore chemical space by appending diverse aryl or heteroaryl groups into the kinase's deep hydrophobic pocket (Hydrophobic Pocket II) [4].
Pharmacophore model illustrating the binding roles of the pyrimidine core and its substituents.
Synthetic Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . This means each step includes specific In-Process Controls (IPCs) to verify causality and reaction success before proceeding.
Protocol A: Regioselective SNAr Synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidine
Objective: Synthesize the title compound from commercially available 5-bromo-4-chloropyrimidine. Causality Check: The C4-Cl bond is highly activated by the electron-withdrawing pyrimidine nitrogens (ortho/para effect), whereas the C5-Br bond is not. This electronic disparity guarantees perfect regioselectivity. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl byproduct without competing with pyrrolidine, preventing the formation of 4-hydroxypyrimidine impurities [4].
Step-by-Step Methodology:
-
Initiation: To a round-bottom flask equipped with a magnetic stirrer, add 5-bromo-4-chloropyrimidine (1.0 eq, 10 mmol) and dissolve in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Base Addition: Add DIPEA (2.0 eq, 20 mmol) dropwise at 0 °C. Rationale: Cooling prevents exothermic degradation prior to amine addition.
-
Nucleophile Addition: Slowly add pyrrolidine (1.2 eq, 12 mmol).
-
Thermal Activation: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 4 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Criterion: The reaction is complete when the starting material peak (m/z ~193 [M+H]⁺) is <1% and the product peak (m/z 228.0[M+H]⁺) is >95%. The presence of a 1:1 isotopic doublet at 228.0/230.0 confirms the retention of the bromine atom.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Downstream Suzuki-Miyaura Cross-Coupling
Objective: Utilize the 5-bromo handle to install an aryl group, yielding a functionalized kinase inhibitor scaffold.
Step-by-Step Methodology:
-
Setup: Combine 5-bromo-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 1,4-dioxane/H₂O mixture (4:1 v/v).
-
Degassing: Sparge the mixture with argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst by oxidizing it to an inactive Pd(II) state.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90 °C for 6 hours.
-
Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). Validation Criterion: Complete consumption of the UV-active starting material spot (Rf ~0.6) and appearance of a new, highly fluorescent product spot (Rf ~0.4).
Synthetic workflow from 5-bromo-4-chloropyrimidine to a 5-aryl kinase inhibitor scaffold.
Analytical Validation
To strictly verify the structural integrity of 5-bromo-4-(pyrrolidin-1-yl)pyrimidine post-synthesis, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃): The pyrimidine core will exhibit two distinct singlets in the aromatic region (e.g., ~8.60 ppm for C2-H and ~8.30 ppm for C6-H). The absence of a C5-H signal confirms the position of the bromine atom. The pyrrolidine protons will appear as two multiplets at ~3.70 ppm (4H, N-CH₂) and ~1.95 ppm (4H, C-CH₂).
-
LC-MS (ESI+): Calculated for C₈H₁₁BrN₃⁺[M+H]⁺: 228.01. Found: 228.0 (79Br) and 230.0 (81Br) in a characteristic 1:1 ratio.
References
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: Archiv der Pharmazie (Weinheim) URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: Heterobicyclic compounds (US20130225552A1)
1H and 13C NMR data for 5-Bromo-4-pyrrolidin-1-ylpyrimidine
Comprehensive Structural Characterization of 5-Bromo-4-pyrrolidin-1-ylpyrimidine: 1 H and 13 C NMR Analysis
Executive Summary
In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds for a vast array of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active therapeutics. 5-Bromo-4-pyrrolidin-1-ylpyrimidine is a highly versatile synthetic intermediate. The presence of the C5-bromine handle allows for downstream functionalization via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C4-pyrrolidine moiety modulates the physicochemical properties and target-binding affinity of the final molecule.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we deconstruct the causality behind the synthesis and the resulting Nuclear Magnetic Resonance (NMR) spectral data, providing a self-validating framework for researchers to confidently synthesize and characterize this molecule.
Structural & Mechanistic Context
The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms (N1 and N3). This electron deficiency facilitates the attack of nucleophiles via a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. Halogenated pyrimidines serve as excellent core scaffolds for sequential nucleophilic aromatic substitution (SNAr)[2].
When synthesizing 5-bromo-4-pyrrolidin-1-ylpyrimidine from 5-bromo-4-chloropyrimidine, the C4 position is highly activated for SNAr. The subsequent addition of the pyrrolidine ring introduces a strong mesomeric electron-donating effect ( +M ). This +M effect, competing with the inductive electron-withdrawing effect ( −I ) of the C5-bromine, creates a unique electronic push-pull system across the pyrimidine core. The use of 13 C NMR shift values is a proven indicator of reactivity and electronic distribution in such pyrimidine systems[3].
Caption: Electronic effects governing the NMR chemical shifts of the pyrimidine core.
Experimental Protocols: Synthesis & NMR Acquisition
To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system where each step is mechanically justified.
Synthesis Workflow (SNAr)
Objective: Chemoselective substitution of the C4-chloride in the presence of the C5-bromide.
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-bromo-4-chloropyrimidine ( 1.0 eq , 5.17 mmol ) in anhydrous ethanol ( 15 mL ).
-
Nucleophile Addition: Add pyrrolidine ( 1.2 eq , 6.20 mmol ) dropwise at 0∘C to control the initial exothermic reaction.
-
Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) ( 1.5 eq , 7.75 mmol ).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. Without DIPEA, the generated HCl would protonate the remaining pyrrolidine, quenching its nucleophilicity and stalling the reaction.
-
-
Thermal Activation: Heat the reaction mixture to 80∘C under a nitrogen atmosphere for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is completely consumed.
-
Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc ( 30 mL ) and saturated aqueous NaHCO3 ( 30 mL ). Extract the aqueous layer with EtOAc ( 2×20 mL ). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.
-
Purification: Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure product.
Caption: SNAr synthesis workflow of 5-Bromo-4-pyrrolidin-1-ylpyrimidine.
NMR Data Acquisition Protocols
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
1 H NMR Parameters:
-
Frequency: 400 MHz
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 1.0 s
-
Causality: 16 scans provide an optimal signal-to-noise ratio for a 15 mg sample. The 1.0 s delay ensures complete relaxation of the proton spins between pulses, allowing for accurate integration.
13 C NMR Parameters:
-
Frequency: 100 MHz
-
Number of Scans (ns): 512 - 1024
-
Relaxation Delay (d1): 2.5 s
-
Causality: The extended relaxation delay ( 2.5 s ) is critical. Quaternary carbons (C2, C4, C5) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A standard short delay would cause these quaternary signals to artificially integrate lower or disappear entirely into the baseline noise.
Spectral Analysis & Causality
1 H NMR Data Interpretation
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| H-2 | 8.52 | Singlet (s) | 1H | Pyrimidine C2-H |
| H-6 | 8.25 | Singlet (s) | 1H | Pyrimidine C6-H |
| H-2', H-5' | 3.70 | Multiplet (m) | 4H | Pyrrolidine α -CH 2 |
| H-3', H-4' | 1.93 | Multiplet (m) | 4H | Pyrrolidine β -CH 2 |
Mechanistic Insights:
-
The Downfield Shift of H-2 ( 8.52 ppm ): The H-2 proton is situated directly between two highly electronegative nitrogen atoms (N1 and N3). This creates a localized zone of extreme electron depletion, stripping the proton of its shielding electron cloud and pushing its resonance far downfield.
-
Broadening of Pyrrolidine α -Protons ( 3.70 ppm ): The lone pair on the pyrrolidine nitrogen delocalizes into the electron-deficient pyrimidine ring. This resonance imparts partial double-bond character to the C4-N bond, restricting free rotation at room temperature. Consequently, the α -protons may appear as a slightly broadened multiplet rather than a sharp, distinct signal.
13 C NMR Data Interpretation
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| C-4 | 159.5 | Quaternary | Highly deshielded by adjacent N1 and the attached pyrrolidine nitrogen. |
| C-2 | 156.2 | CH | Deshielded by the combined −I effects of N1 and N3. |
| C-6 | 154.8 | CH | Deshielded by N1 and the anisotropic effect of the C5-Br. |
| C-5 | 103.5 | Quaternary | Shielded by the "Heavy Atom Effect" of Bromine and the +M effect of pyrrolidine. |
| C-2', C-5' | 49.2 | CH 2 | Deshielded by the adjacent pyrrolidine nitrogen. |
| C-3', C-4' | 25.1 | CH 2 | Aliphatic backbone of the pyrrolidine ring. |
Mechanistic Insights:
-
The Anomalous Shielding of C-5 ( 103.5 ppm ): Novice spectroscopists often expect a carbon attached to an electronegative halogen to be deshielded. However, in 13 C NMR, large halogens like Bromine and Iodine induce a Heavy Atom Effect (steric shielding and spin-orbit coupling), which paradoxically shifts the C-5 signal upfield. This is further compounded by the strong +M electron donation from the C4-pyrrolidine group, which pushes electron density onto C-5, resulting in a highly shielded resonance at 103.5 ppm .
References[1] Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Diethoxypyrimidine | Source: Benchchem | URL: https://www.benchchem.com[3] Title: Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions | Source: ACS Publications (Macromolecules) | URL:https://pubs.acs.org/doi/10.1021/ma9813931[2] Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles | Source: Beilstein Journals | URL:https://www.beilstein-journals.org/bjoc/articles/4/24
Mass Spectrometry Analysis of 5-Bromo-4-pyrrolidin-1-ylpyrimidine: A Comprehensive Guide to Structural Elucidation and Fragmentation Mechanisms
Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Executive Summary & Structural Context
In modern drug discovery, halogenated pyrimidines serve as critical pharmacophores and synthetic intermediates due to their metabolic stability and target-binding affinity. 5-Bromo-4-pyrrolidin-1-ylpyrimidine ( C8H10BrN3 ) is a prime example of such a scaffold, featuring a pyrimidine core substituted with a heavy halogen (bromine) at the C5 position and a cyclic tertiary amine (pyrrolidine) at the C4 position.
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data collection exercise, but as a self-validating analytical system. The mass spectrometric behavior of this compound is governed by three distinct structural domains:
-
The Pyrrolidine Ring: Highly basic, serving as the primary site for protonation in positive electrospray ionization (ESI+), and prone to characteristic neutral losses.
-
The Bromine Isotope Signature: Provides an immediate, self-validating diagnostic checkpoint due to the nearly 1:1 natural abundance of 79Br and 81Br .
-
The Pyrimidine Core: A highly stable aromatic system that requires elevated collision energies to induce ring-opening cleavages.
This whitepaper details the exact methodologies, causality behind experimental parameters, and mechanistic fragmentation pathways required to confidently characterize 5-Bromo-4-pyrrolidin-1-ylpyrimidine using High-Resolution LC-ESI-MS/MS.
Experimental Protocol: High-Resolution LC-ESI-MS/MS
To ensure absolute scientific integrity, the following protocol is designed as a self-validating workflow. Every parameter is selected to maximize ionization efficiency while preventing false positives.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1μg/mL .
-
Causality: Methanol ensures complete solubilization of the moderately non-polar pyrimidine core while remaining fully miscible with the reverse-phase aqueous mobile phase, preventing on-column precipitation.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Reverse-Phase ( 2.1×100mm,1.7μm ).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase, ensuring the basic tertiary amine of the pyrrolidine ring is fully protonated ( [M+H]+ ) prior to entering the ESI source. This is critical for maximizing the signal-to-noise ratio.
Step 3: ESI-MS/MS Acquisition
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0kV .
-
Collision Energy (CE): Ramped from 15eV to 35eV .
-
Lock-Mass Calibration: Continuous infusion of Leucine Enkephalin.
-
Causality: A ramped CE is strictly necessary because the fragmentation domains of this molecule have different thermodynamic thresholds. The loss of the pyrrolidine ring requires lower energy ( ∼15-20eV ), whereas the cleavage of the pyrimidine core and debromination require higher energy thresholds ( ∼25-35eV ). The lock-mass calibrant ensures mass accuracy remains <3ppm , validating the elemental composition of each fragment.
Workflow Visualization
Figure 1: UHPLC-ESI-MS/MS workflow for 5-Bromo-4-pyrrolidin-1-ylpyrimidine analysis.
Mechanistic Elucidation of Fragmentation Pathways
Upon isolation of the precursor ion, Collision-Induced Dissociation (CID) triggers specific, predictable bond cleavages. The interpretation of these spectra relies on established gas-phase thermodynamic principles [1].
The Isotopic Checkpoint (Precursor Ion)
Before analyzing fragments, the precursor ion must pass a validation check. Bromine exists as two stable isotopes, 79Br ( 50.69% ) and 81Br ( 49.31% ). Consequently, the protonated molecule [M+H]+ must appear as a distinct 1:1 doublet at m/z 228.013 and m/z 230.011 . If this doublet is absent or the ratio is skewed, the feature is immediately rejected as an artifact.
Pathway A: Pyrrolidine Ring Cleavage
The most thermodynamically favorable fragmentation pathway is the cleavage of the pyrrolidine ring. Driven by a retro-ene-like mechanism or ring contraction, the molecule expels a neutral butene equivalent ( C4H8 , 56.06Da ). This leaves the nitrogen atom attached to the pyrimidine core, yielding the highly abundant fragment at m/z 171.951 / 173.949 . This behavior is a well-documented hallmark of pyrrolidine-containing pharmacophores, such as synthetic cathinones[2].
Pathway B: Halogen Expulsion (Debromination)
Halogenated heterocycles frequently undergo homolytic bond cleavage under CID conditions to expel a halogen radical. The loss of a bromine radical ( Br∙ , 78.92/80.92Da ) from the precursor generates an odd-electron radical cation at m/z 149.095 ( C8H11N3+∙ ). This debromination pathway confirms the presence of the halogen directly attached to the aromatic system [1].
Pathway C: Pyrimidine Ring Opening
The pyrimidine core is highly stable, but at collision energies exceeding 25eV , the ring undergoes cleavage. The most common neutral loss from the pyrimidine core is hydrogen cyanide ( HCN , 27.01Da )[3, 4]. When HCN is expelled from the primary fragment (m/z 171.951), it yields a secondary fragment at m/z 144.940 / 146.938 .
Fragmentation Logic Visualization
Figure 2: Proposed ESI(+)-MS/MS fragmentation pathways for 5-Bromo-4-pyrrolidin-1-ylpyrimidine.
Quantitative Data Summary
The following table summarizes the high-resolution mass spectrometry data expected for 5-Bromo-4-pyrrolidin-1-ylpyrimidine. Mass errors ≤3.0ppm are required to validate these empirical formulas.
| Fragment Ion | Exact m/z ( 79Br / 81Br ) | Elemental Formula | Mass Error Limit | Relative Abundance | Mechanistic Origin |
| Precursor | 228.013 / 230.011 | C8H11BrN3+ | <2.0ppm | 100% (Base) | Protonated molecule [M+H]+ |
| Fragment A | 171.951 / 173.949 | C4H3BrN3+ | <3.0ppm | 65% | Loss of C4H8 ( 56Da ) from pyrrolidine |
| Fragment B | 149.095 | C8H11N3+∙ | <2.5ppm | 25% | Loss of Br∙ ( 79/81Da ) |
| Fragment C | 144.940 / 146.938 | C3H2BrN2+ | <3.5ppm | 40% | Loss of HCN ( 27Da ) from Fragment A |
| Fragment D | 93.032 | C4H3N3+∙ | <4.0ppm | 15% | Loss of Br∙ from Fragment A |
Note: Relative abundances are highly dependent on the specific collision energy applied and the geometry of the collision cell.
Conclusion
The mass spectrometric analysis of 5-Bromo-4-pyrrolidin-1-ylpyrimidine requires a nuanced understanding of both halogen isotope chemistry and heterocyclic fragmentation thermodynamics. By employing a rigorous LC-ESI-MS/MS protocol with a ramped collision energy, analysts can consistently generate the diagnostic fragments (m/z 171.951, 149.095, and 144.940) necessary to unequivocally confirm the structural identity of this compound.
References
-
Pyrimidine, 5-bromo- - Mass spectrum (electron ionization). NIST Chemistry WebBook. URL:[Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Forensic Science International / West Virginia University. URL:[Link]
-
Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. URL: [Link]
-
Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Journal of Mass Spectrometry. URL:[Link]
The Physicochemical Landscape of Substituted Pyrrolidinyl-Pyrimidines: A Blueprint for Kinase Inhibitor Design
Introduction: The Convergence of Scaffolds
In modern targeted drug discovery, the intersection of the pyrrolidine and pyrimidine scaffolds has established a highly privileged chemical space, particularly for designing1[1]. The pyrimidine core acts as a quintessential "hinge-binder," engaging the kinase hinge region via critical hydrogen bonds with the protein backbone. Concurrently, the saturated, five-membered pyrrolidine ring projects into the solvent-exposed or deeper hydrophobic pockets of the ATP-binding site[1].
From an application scientist's perspective, this structural duality is not merely a geometric advantage; it fundamentally defines the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the resulting drug candidates.
Physicochemical Drivers of Efficacy and ADMET
The incorporation of the sp3-hybridized pyrrolidine ring introduces critical three-dimensional complexity, breaking the planarity of traditional heteroaromatic scaffolds[2]. This non-planarity—often characterized by the "pseudorotation" of the pyrrolidine ring—enhances aqueous solubility and modulates lipophilicity (LogP/LogD), which are vital parameters for oral bioavailability and cellular permeability[2].
When substituting the pyrrolidinyl-pyrimidine core, medicinal chemists must carefully balance lipophilicity with solubility to adhere to 3[3].
-
Halogenation: Adding halogens (e.g., fluorine or chlorine) to the pyrimidine ring generally increases binding affinity through halogen bonding and hydrophobic interactions, but it penalizes solubility by increasing LogP[3].
-
Hydroxylation: Introducing hydroxyl groups to the pyrrolidine ring (forming aza-sugar-like derivatives) drastically lowers LogP and increases the Polar Surface Area (PSA), shifting the molecule toward metabolic inertness[2].
Table 1: Physicochemical Parameters of Substituted Pyrrolidinyl-Pyrimidines
The following table summarizes the causal relationship between specific substitutions and their resulting physicochemical properties.
| Compound Class | Structural Modification | LogP (Predicted) | pKa (Pyrrolidine N) | PSA (Ų) | Primary Pharmacological Impact |
| Unsubstituted | 4-(Pyrrolidin-2-yl)pyrimidine | 1.2 - 1.5 | 8.5 - 9.0 | ~45 | Baseline hinge-binding; moderate permeability. |
| Halogenated | 5-Fluoro substitution on pyrimidine | 2.0 - 2.5 | 8.0 - 8.4 | ~45 | Enhanced hydrophobic pocket engagement; decreased solubility. |
| Methylated | N-methylation of pyrrolidine | 1.8 - 2.2 | 9.2 - 9.6 | ~36 | Increased lipophilicity and basicity; improved membrane crossing. |
| Hydroxylated | 3-Hydroxy substitution on pyrrolidine | 0.2 - 0.8 | 8.2 - 8.6 | ~65 | High aqueous solubility; restricted CNS penetration (lower LogP). |
Mechanistic Pathways: PI3K/mTOR Dual Inhibition
Substituted pyrrolidinyl-pyrimidines have demonstrated profound efficacy as 4[4]. The structural flexibility of the pyrrolidine moiety allows these compounds to navigate the distinct binding pockets of both PI3Kα and mTOR simultaneously. For instance, specific derivatives form highly stable hydrogen bonds with the Val 882 residue in the PI3Kα binding pocket while maintaining crucial hydrophobic interactions with surrounding methionine and isoleucine residues[4].
Mechanism of dual PI3K/mTOR pathway inhibition by pyrrolidinyl-pyrimidine derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds must employ self-validating experimental designs. This requires the integration of orthogonal assays and reference standards (e.g.,3[3]) to continuously verify assay performance and rule out false positives caused by the physicochemical quirks of the pyrimidine ring.
Protocol 1: High-Throughput Physicochemical Profiling (LogD and pKa)
Rationale: Understanding the ionization state (pKa) and distribution coefficient (LogD at pH 7.4) is critical. The basic nitrogen of the pyrrolidine ring often dictates the molecule's lysosomotropic potential. Methodology:
-
Sample Preparation: Dissolve the pyrrolidinyl-pyrimidine derivative in LC-MS grade DMSO to a master stock concentration of 10 mM.
-
pKa Determination (Potentiometric Titration):
-
Dilute the stock in a standardized aqueous co-solvent system (methanol/water) to prevent precipitation of highly lipophilic halogenated derivatives.
-
Perform automated potentiometric titration from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M NaOH.
-
Extrapolate the true aqueous pKa using the Yasuda-Shedlovsky method to mathematically remove the co-solvent effect.
-
-
LogD(7.4) Determination (Shake-Flask LC-MS):
-
Partition the compound between 1-octanol and 10 mM phosphate buffer (pH 7.4) at a 1:1 volumetric ratio.
-
Agitate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Centrifuge at 3000 x g for 15 minutes to ensure strict phase separation.
-
Quantify the concentration in both phases using LC-MS/MS.
-
-
Self-Validation Check: Include Propranolol (known LogD ~1.2 at pH 7.4) as an internal positive control. If the control deviates by >0.2 log units, the assay is flagged, and the LC-MS calibration and buffer pH are immediately verified.
Protocol 2: Orthogonal Kinase Inhibition Assay (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. Standard fluorescence assays are highly susceptible to false positives due to the inherent auto-fluorescence of conjugated pyrimidine systems. TR-FRET introduces a time delay that allows background auto-fluorescence to decay before signal measurement. Methodology:
-
Reagent Assembly: Prepare a reaction mixture containing the target kinase (e.g., PI3Kα), ATP at its apparent Km , and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Dispense compounds in a 10-point dose-response format (10 µM to 0.5 nM) using acoustic liquid handling (e.g., Echo 550) to eliminate plastic tip carryover—a common issue with lipophilic pyrimidines.
-
Reaction & Termination: Incubate at room temperature for 60 minutes. Terminate the reaction by adding EDTA (to chelate Mg²⁺) alongside TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Detection: Read the plate on a multi-mode microplate reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
-
Self-Validation Check: Run Sunitinib or a known specific PI3K inhibitor alongside the test compounds[3]. Calculate the Z'-factor for the plate; the data is only accepted if Z' > 0.6, proving the assay's dynamic range is robust enough to differentiate true inhibition from physicochemical artifacts.
Self-validating experimental workflow for evaluating pyrrolidinyl-pyrimidine inhibitors.
References
-
Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR | PubMed / NIH | 4
-
Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals | Benchchem | 1
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | NIH | 2
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI | 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Motif in Modern Drug Discovery: Structural Dynamics, Synthetic Methodologies, and Pharmacokinetic Profiling
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter discovery programs that hit a wall due to poor physicochemical properties or off-target toxicity. In these scenarios, the strategic incorporation of a pyrrolidine ring often serves as a rescue mechanism. Pyrrolidine is the most common five-membered non-aromatic nitrogen heterocycle in pharmaceutical science, appearing in over 37 FDA-approved drugs[1].
This technical guide synthesizes the structural rationale, advanced synthetic methodologies, and critical pharmacokinetic profiling required to successfully leverage the pyrrolidine motif. By understanding the causality behind its physicochemical behavior and metabolic liabilities, medicinal chemists can rationally design safer, more efficacious therapeutics.
Structural and Physicochemical Rationale
The widespread success of the pyrrolidine scaffold is not coincidental. Unlike flat, sp²-hybridized aromatic rings, the sp³-hybridized carbons of pyrrolidine provide a complex, globular three-dimensional shape. This structural feature allows the ring to undergo "pseudorotation," dynamically exploring the pharmacophore space to maximize binding interactions with target proteins[1].
Furthermore, the secondary amine of the unsubstituted pyrrolidine ring is highly basic. While this basicity enhances aqueous solubility, it can also lead to poor membrane permeability or hERG liability. As demonstrated in recent structure-activity relationship (SAR) studies, strategic functionalization—such as fluorination—can precisely tune the basicity and lipophilicity of the scaffold[2]. The inductive electron-withdrawing effect of fluorine lowers the pKa of the amine while modulating the LogP, allowing scientists to thread the needle between solubility and permeability.
Table 1: Physicochemical Impact of Pyrrolidine Fluorination[2]
| Substitution Pattern | Inductive Effect | Approx. pKa | Lipophilicity (LogP) Impact | Causality / Application |
| Unsubstituted | None | ~11.3 | Baseline | High aqueous solubility; potential hERG liability due to high basicity. |
| 3-Fluoro | Moderate | ~9.5 | Slight Increase | Lowers basicity via inductive withdrawal; improves membrane permeability. |
| 3,3-Difluoro | Strong | ~7.5 | Moderate Increase | Eliminates basicity-driven toxicity; locks ring conformation via stereoelectronic effects. |
Marketed Drugs and Target Interactions
The versatility of the pyrrolidine ring is evident in its continued presence in newly approved therapeutics. In 2022 alone, the FDA approved multiple pyrrolidine-containing drugs, highlighting its utility across diverse indications from oncology to neurology[3].
Table 2: Notable FDA-Approved Pyrrolidine-Containing Therapeutics[3]
| Drug Name | Approval Year | Target / Indication | Structural Role of Pyrrolidine |
| Pacritinib | 2022 | JAK2 Inhibitor (Myelofibrosis) | Solubilizing group; masks hydrogen bond donors to improve oral bioavailability. |
| Futibatinib | 2022 | FGFR-4 Inhibitor (Cholangiocarcinoma) | Directs the spatial orientation of the pharmacophore into the kinase hinge region. |
| Daridorexant | 2022 | Orexin Receptor Antagonist (Insomnia) | Core rigid scaffold; absolute stereochemistry dictates receptor subtype selectivity. |
| Captopril | 1980 | ACE Inhibitor (Hypertension) | Proline-mimetic; critical for binding the active site of the angiotensin-converting enzyme. |
Advanced Synthetic Methodologies: The Reductive [3+2] Cycloaddition
To access highly functionalized, stereochemically complex pyrrolidines, traditional linear syntheses often fall short. A highly efficient, modern approach is the Iridium-Catalyzed Reductive Azomethine Ylide Generation followed by a [3+2] dipolar cycloaddition[4].
The Causality of the Reagents: We utilize Vaska's complex [IrCl(CO)(PPh3)2] in conjunction with tetramethyldisiloxane (TMDS). TMDS serves as a mild, terminal hydride source. Vaska's complex selectively catalyzes the reduction of stable tertiary amides to an intermediate hemiaminal, which collapses to an azomethine ylide without over-reducing to a stable amine. This preserves the reactive dipole, allowing an alkene dipolarophile to trap it in a highly diastereoselective [3+2] cycloaddition[4].
Experimental Protocol: Iridium-Catalyzed [3+2] Cycloaddition
Self-Validating System: This protocol includes an internal standard for NMR yield validation prior to chromatographic isolation, ensuring the catalytic cycle is active before committing to purification.
Step 1: Reagent Preparation (Anhydrous Conditions)
-
Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x).
-
Add the tertiary amide precursor (0.5 mmol) and the alkene dipolarophile (e.g., methyl acrylate, 1.0 mmol).
Step 2: Reductive Generation of Azomethine Ylide
-
Add Vaska's complex [IrCl(CO)(PPh3)2] (1 mol%, 0.005 mmol) to the reaction vessel.
-
Inject anhydrous toluene (1.0 mL) and stir to dissolve.
-
Slowly add TMDS (1.0 mmol, 2.0 equiv) dropwise via syringe. Causality: Slow addition prevents thermal runaway and ensures controlled generation of the ylide.
Step 3: Cycloaddition & Reaction Monitoring
-
Stir the reaction mixture at room temperature for 16 hours.
-
System Validation: Withdraw a 10 µL aliquot, quench with CDCl3, and add a known mass of 1,3,5-trimethoxybenzene as an internal standard. Analyze via crude 1H-NMR to confirm >90% conversion of the starting amide.
Step 4: Quenching and Purification
-
Quench the reaction by adding 2 mL of saturated aqueous NaHCO3.
-
Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the highly functionalized pyrrolidine via flash column chromatography.
Caption: Iridium-catalyzed reductive [3+2] cycloaddition workflow for pyrrolidine synthesis.
Metabolic Liabilities: Bioactivation and Trapping Assays
While the pyrrolidine ring is a privileged scaffold, it carries a known metabolic liability: bioactivation by Cytochrome P450 (CYP450) enzymes. The adjacent carbon can be oxidized to form a highly reactive iminium ion [5]. If not intercepted, this intermediate can undergo hydrolysis to an aminoaldehyde, both of which can covalently bind to endogenous proteins or DNA, leading to genotoxicity or idiosyncratic adverse drug reactions (IADRs).
The Causality of Trapping Agents: Standard reactive metabolite assays use glutathione (GSH) to trap electrophiles. However, according to Hard and Soft Acids and Bases (HSAB) theory, iminium ions are "hard" electrophiles and do not react efficiently with "soft" nucleophiles like the thiol in GSH. Therefore, we must use Potassium Cyanide (KCN), a "hard" nucleophile, to efficiently trap the iminium ion as a stable cyano adduct[6]. Concurrently, methoxylamine is used to trap the downstream aminoaldehyde as a stable oxime.
Experimental Protocol: In Vitro Iminium Ion Trapping Assay
Self-Validating System: This protocol utilizes verapamil as a positive control, ensuring that the human liver microsomes (HLMs) are active and the LC-MS/MS system is properly tuned to detect cyano adducts.
Step 1: Incubation Mixture Setup
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Add Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL.
-
Add the pyrrolidine-containing test compound (10 µM final concentration).
-
System Validation (Positive Control): In a parallel vial, add verapamil (10 µM) instead of the test compound.
-
Add the trapping agent: 1.0 mM KCN (for iminium trapping) or 5.0 mM methoxylamine (for aldehyde trapping).
Step 2: Reaction Initiation
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the bioactivation by adding an NADPH regenerating system (1.0 mM NADP+, 5.0 mM glucose-6-phosphate, 1.0 U/mL glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for 60 minutes with gentle shaking.
Step 3: Quenching and Extraction
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile precipitates the microsomal proteins and halts CYP450 activity instantly.
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
Step 4: LC-HRMS Analysis
-
Transfer the supernatant to an LC vial.
-
Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
-
Screen for mass shifts corresponding to the addition of cyanide ([M + CN]+, +26 Da) or methoxylamine ([M + CH3NO]+, +29 Da)[6].
Caption: CYP450-mediated bioactivation of pyrrolidines to iminium and aminoaldehyde intermediates.
References
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyLo24yCiwUycGcO5gLozBODrJBLlanYM430D1aeBq0FLuQLwlwVYRRycTx-D1xN4Tq2uvKCTIgo1jxT50AOyQqGIf2mqjWBCBtLe7HtZwqaW9Y2YPy-lPMbvU5BzU2e7Io8nyMs1HnPKUlEs=]
- Bhat, A. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoS6fZ1_XJfqp20_xrM-56aW0C7PYh8tNT7HwvBBnNUi40vtOF-2DRgVfL09Msw5g3xE26P0Kpb6yHxY4hENoeQ3UUFIHD4pJpG8FtVBMeOeZntnmSmWxLB60ihjaYs0tqvp_PES3PyFR22VjsOwCNZupyVd_WHaXfVDwL6TSXcTcoUqNtZqi3KdkkUrLk70TrFowcZQ==]
- ResearchGate. (n.d.). pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuWbgvBH2T6k1Wjs4cyX-K5jTm7-1_43pFAkvS9EgLHWZQwN6g0FT9bpQ6384CFCUWJ6D56Bvex90gf9e3iMiKzocIQD9oubpsnFiWCtLJNNa_pm-6xryOy37OyoE9uCqvNv6Me7eUb1xwOfQUHo9N96dXYxyT_5Pr3W8kBhyF5cCDdzlJmhDfMVqWcVFLNM-awA5901Y4F-3cwnwb0sA8r76KIO_FbynY5H-1lTHRoo7jdmFTByQ7]
- Yamazaki, K., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb4aIgHxsI_mr_zkVtKGqepLkQMLcNMgvgR9bHkW146QHybk7fPmFaK72oP7d0VIN4Oa45ZSqT8iCjPQC8NsLN0IVgADGLx3YN4vsqeRCw10V_6kaWMJ4bQydBoTgS1YTHW17ItdhLqWUn0a1PJyIY-BV8LWoN4ItwByX4-ylGwygU9WU667Q3GyiuTguz_Iq4bLI=]
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmBJVmCdpe744b7u4P0cG9bvvCDt2C5YNUUu4b7hduIFsq0VKxU5bNmK0EisUTuEcs_EAea0hHMmTbYK-w2YT3eG-uTFT9aNp3rJUo800MeQB-iLauUj9JbqZ9GMlE9700rOu9XZY4uO1uMC8z]
- Alsibaee, A. M. (2024). Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzAU95ZhDOqGihDp7vxmyPql7I5zjNYk1D2fAl_0M6yfikU8rrg1cw9FW6UdpBXMp7HNMASzb5MPdruDbGdqTgqz0rLb1U17UZxyKT3yekVIRCYeZSyLNmG3rc0Ptfy9R-uDVAdmrSy1pngBwz]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. iris.unife.it [iris.unife.it]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Pyrimidine Core: Mechanistic Paradigms and Therapeutic Architectures in Modern Drug Discovery
Introduction: The Molecular Logic of the Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine ring stands as one of the most versatile and privileged heterocyclic scaffolds[1]. Its biological significance stems from a profound evolutionary reality: pyrimidines (cytosine, thymine, uracil) are fundamental building blocks of life. By exploiting the structural mimicry of these endogenous molecules, synthetic pyrimidine derivatives can seamlessly interface with a vast array of biological targets, most notably protein kinases, viral polymerases, and metabolic enzymes.
The physicochemical properties of the pyrimidine core—specifically its tunable basicity, inherent dipole moment, and potent hydrogen-bonding capacity (with N1 and N3 acting as critical hydrogen-bond acceptors)—make it an ideal pharmacophore[1]. This technical guide dissects the mechanistic causality behind pyrimidine-based therapeutics, providing validated experimental protocols and structural insights for drug development professionals.
Oncology: ATP-Competitive Kinase Inhibition
The dysregulation of kinase signaling is a hallmark of oncogenesis. Pyrimidine-based inhibitors, particularly fused bicyclic systems like pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, have revolutionized targeted cancer therapy[2].
Mechanistic Causality
Kinases utilize adenosine triphosphate (ATP) as a phosphate donor. The pyrimidine core of synthetic inhibitors structurally mimics the adenine ring of ATP. When a pyrimidine-based small molecule enters the kinase active site, its nitrogen atoms form highly conserved hydrogen bonds with the backbone amides of the kinase "hinge" region[3].
Structure-Activity Relationship (SAR) studies reveal that the incorporation of specific hydrophobic moieties at the 3-position of pyrazolo[1,5-a]pyrimidines significantly enhances binding affinity within the deep hydrophobic pockets adjacent to the ATP-binding cleft[2]. This dual action—hinge anchoring via the pyrimidine core and pocket-filling via hydrophobic substituents—drives both the extreme potency (often in the sub-nanomolar range) and the required selectivity to avoid off-target toxicity[3].
Logical flow of ATP-competitive kinase inhibition by pyrimidine scaffolds.
Protocol 1: High-Throughput Radiometric Kinase Assay ( 33 P-ATP)
To validate the potency ( IC50 ) and binding kinetics ( Ki ) of novel pyrimidine kinase inhibitors, a radiometric assay is the gold standard.
-
Causality for Selection: Highly conjugated pyrimidine scaffolds often exhibit intrinsic autofluorescence, which confounds FRET-based assays. Radiometric assays directly measure phosphate transfer, providing a self-validating, interference-free system.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2 , 0.01% Triton X-100, 2 mM DTT).
-
Enzyme/Substrate Mix: Dilute the target recombinant kinase and specific peptide substrate in the assay buffer.
-
Compound Titration: Dispense pyrimidine inhibitors in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to the assay plate (final DMSO concentration ≤ 1%).
-
Incubation & Termination: Incubate at room temperature for 1-2 hours within the linear range of the reaction. Terminate by adding 3% phosphoric acid.
-
Detection: Transfer the reaction to a phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a Microbeta counter.
ATP Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and trace [ γ
33 P]-ATP. Crucial Step: The total ATP concentration must be set at the apparent Km for the specific kinase. This ensures the assay is sensitive to competitive inhibitors while allowing the accurate derivation of Ki using the Cheng-Prusoff equation. -
Antimetabolites & Antivirals: Nucleoside Mimicry
Beyond kinase inhibition, pyrimidines are the foundation of antimetabolite oncology drugs and antiviral nucleoside analogs.
Oncology: Thymidylate Synthase Inhibition
5-Fluorouracil (5-FU) is a classic pyrimidine antimetabolite. Once internalized, 5-FU is converted into its active metabolite, FdUMP (5-fluoro-2'-deoxyuridine-5'-monophosphate). FdUMP binds to thymidylate synthase (TS), forming a stable, covalent ternary complex with the enzyme and the folate cofactor[4].
-
Causality: The substitution of hydrogen with fluorine at the 5-position of the pyrimidine ring is a masterstroke of drug design. The carbon-fluorine bond is highly stable; thus, the enzyme cannot abstract the fluorine atom to complete the methylation of dUMP to dTMP. This creates a lethal thymine deficiency, stalling DNA replication and triggering apoptosis[4].
Virology: Polymerase Chain Termination
In antiviral therapy, synthetic pyrimidine nucleoside analogs (e.g., Sofosbuvir for HCV, Zidovudine for HIV) act as "Trojan horses." They enter the infected cell and are phosphorylated by host or viral kinases into their active triphosphate forms (NA-TP)[5].
-
Causality: Viral polymerases (like HCV NS5B RNA-dependent RNA polymerase) mistakenly recognize the pyrimidine NA-TP as a natural substrate. Once incorporated into the nascent viral nucleic acid chain, structural modifications on the analog (such as the 2'-fluoro-2'-methyl group in Sofosbuvir) create steric hindrance or lack the necessary 3'-OH group, physically preventing the addition of the next nucleotide. This results in obligate chain termination and halts viral replication[5].
Metabolic activation and chain termination mechanism of pyrimidine nucleoside analogs.
Protocol 2: Cell-Based Viral Replicon Assay
To evaluate the efficacy of pyrimidine nucleoside analogs, a replicon assay is utilized.
-
Causality for Selection: Unlike biochemical polymerase assays, cell-based replicon systems maintain the complex intracellular environment required for the multi-step phosphorylation cascade of nucleoside prodrugs, providing a true reflection of physiological efficacy[5].
-
Step-by-Step Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase-reporter viral replicon (e.g., HCV genotype 1b) in 96-well plates at 104 cells/well. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Prepare serial dilutions of the pyrimidine prodrug in complete media. Replace the overnight media with the compound-containing media. Include a known inhibitor (e.g., Sofosbuvir) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the cells for 72 hours. This duration allows sufficient time for cellular uptake, intracellular kinase phosphorylation, and subsequent viral polymerase inhibition.
-
Viability/Cytotoxicity Check: Before measuring antiviral activity, multiplex the assay using a resazurin-based reagent (e.g., CellTiter-Blue) to ensure the compound is not broadly cytotoxic, which would yield false-positive antiviral readouts.
-
Luciferase Readout: Lyse the cells and add luciferin substrate. Quantify luminescence. The reduction in luminescent signal is directly proportional to the inhibition of viral replication, allowing for the calculation of the EC50 .
-
Quantitative Data Presentation
The structural plasticity of the pyrimidine core allows it to be fine-tuned for vastly different indications. The table below summarizes the quantitative efficacy of benchmark pyrimidine-based therapeutics across different therapeutic areas.
| Drug Name | Pyrimidine Sub-class | Primary Target | Clinical Indication | Key Metric ( IC50 / EC50 ) | Mechanism of Action |
| Ponatinib | Pyrrolo[2,3-d]pyrimidine | BCR-ABL / RET | Chronic Myeloid Leukemia | ~0.4 nM ( IC50 ) | ATP-Competitive Kinase Inhibition |
| Osimertinib | Simple Aminopyrimidine | EGFR (T790M) | Non-Small Cell Lung Cancer | ~12 nM ( IC50 ) | Irreversible Kinase Inhibition |
| 5-Fluorouracil | Fluorinated Pyrimidine | Thymidylate Synthase | Colorectal Cancer | ~1-3 µM ( IC50 ) | Antimetabolite / Enzymatic Blockade |
| Sofosbuvir | Pyrimidine Nucleoside | HCV NS5B Polymerase | Hepatitis C Virus | ~45 nM ( EC50 ) | RNA Chain Termination |
| Zidovudine (AZT) | Pyrimidine Nucleoside | HIV Reverse Transcriptase | HIV / AIDS | ~10-50 nM ( EC50 ) | DNA Chain Termination |
References
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 Source: Bentham Science (Mini Reviews in Medicinal Chemistry) URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]
-
5-Fluorouracil Mechanism of Action: Thymidylate Synthase Inhibition Source: Dr.Oracle URL:[Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals Source: National Institutes of Health (PMC) URL:[Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications / National Institutes of Health (PMC) URL:[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of the Bromine Atom on the Pyrimidine Ring: A Mechanistic and Practical Guide for Advanced Synthesis
Executive Summary
The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic rings[1]. The strategic installation of halogens, particularly bromine, onto this heteroaromatic core provides a versatile linchpin for molecular diversification. However, researchers frequently encounter challenges with regioselectivity, catalyst poisoning, or sluggish transmetalation when functionalizing bromopyrimidines.
This whitepaper deconstructs the electronic topography of the bromopyrimidine scaffold, contrasting the divergent reactivity of the C2 and C5 positions. By understanding the causality behind these reaction pathways, researchers can deploy self-validating protocols for both palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) to predictably synthesize complex pyrimidine architectures.
Electronic Topography and Positional Reactivity
The pyrimidine core is inherently electron-deficient due to the presence of two highly electronegative sp²-hybridized nitrogen atoms at positions 1 and 3. This electronic depletion is not uniform across the ring, which strictly dictates the reactivity of the attached bromine atom.
-
The C2 and C4/C6 Positions: These positions are ortho and para to the nitrogen atoms. Consequently, they bear a partial positive charge, making any leaving group (like bromine or chlorine) at these positions highly susceptible to nucleophilic attack. The formation of the intermediate Meisenheimer complex is strongly stabilized by the adjacent nitrogen atoms[2].
-
The C5 Position: The C5 carbon is meta to both nitrogen atoms. It is the most electron-rich (or least electron-deficient) position on the ring. A bromine atom at C5 is less prone to SNAr unless the ring is further activated by additional electron-withdrawing groups (EWGs) at C2 or C4[3]. However, the C-Br bond at the electron-deficient 5-position is highly susceptible to oxidative addition to a palladium catalyst, making it the premier site for cross-coupling reactions[1].
Fig 1: Regioselective reactivity pathways of the bromopyrimidine scaffold.
The C5-Bromine Paradigm: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 5-position is a classic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind the preference for C5 in cross-coupling lies in the oxidative addition step. While C2-halides can also undergo oxidative addition, they often suffer from competitive SNAr side reactions or protodehalogenation if the conditions are not strictly controlled. At C5, the oxidative addition of Pd(0) into the C-Br bond is rapid and clean[1].
Troubleshooting Transmetalation: A common failure point in Suzuki couplings of 5-bromopyrimidine is inefficient transmetalation. Because the pyrimidine ring can coordinate to the palladium center, it can sometimes hinder the catalytic cycle. The choice of base is crucial; inorganic bases like K₃PO₄ and K₂CO₃ activate the boronic acid, facilitating the transfer of the organic group to the palladium center[4].
Protocol 1: Self-Validating Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol is designed to minimize protodeboronation and ensure complete conversion by utilizing a biphasic solvent system[4].
-
Catalyst and Substrate Initialization: To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv, 0.986 mmol) and Pd(PPh₃)₄ (5 mol%). Causality: The use of a pre-formed Pd(0) catalyst prevents issues related to the inefficient reduction of Pd(II) precatalysts[4].
-
Solvent Degassing: Add 6 mL of anhydrous 1,4-dioxane. Stir under an inert argon atmosphere for 30 minutes at room temperature. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands, which would deactivate the catalyst.
-
Activation and Transmetalation Prep: Add the arylboronic acid (1.1 equiv) and K₃PO₄ (2.0 equiv). Add 1.5 mL of degassed distilled water. Causality: The biphasic system (dioxane/water) is crucial. Water dissolves the inorganic base and accelerates the formation of the highly reactive trihydroxyboronate intermediate[4].
-
Cross-Coupling: Heat the mixture to 70-80 °C and reflux for 18-22 hours[4]. Monitor via LC-MS.
-
Work-up: Cool to room temperature, dilute with EtOAc, and perform a standard aqueous work-up. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Fig 2: Standard experimental workflow for the Suzuki-Miyaura cross-coupling of 5-bromopyrimidine.
The C2-Bromine Paradigm: Nucleophilic Aromatic Substitution (SNAr)
When the bromine atom is located at the 2-position (or when the 5-position is highly activated by C2/C4 halogens, e.g., 2,4-dichloro-5-bromopyrimidine), SNAr becomes the dominant pathway[3]. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the bromide anion[1].
Recent advancements have demonstrated that SNAr can often replace palladium catalysis for the amination of heteroaryl halides. For instance, reacting 2-bromopyrimidine with amines in green solvents (like water) using KF as a base provides excellent yields without the need for expensive transition metals[2].
Protocol 2: Transition-Metal-Free SNAr of 2-Bromopyrimidine
This methodology provides an environmentally acceptable ("green") condition for N-arylation[2].
-
Reagent Combination: In a reaction vial, combine 2-bromopyrimidine (1.0 equiv) and the desired secondary or primary amine (1.2 equiv).
-
Base and Solvent: Add Potassium Fluoride (KF, 2.0 equiv) and distilled water. Causality: KF acts as a mild base and hydrogen-bond acceptor, significantly enhancing the nucleophilicity of the amine in an aqueous medium while avoiding the harsh conditions of traditional SNAr reactions[2].
-
Reaction Execution: Seal the vial and heat at reflux for 17 hours[2].
-
Validation: The reaction is a self-validating system; as the reaction proceeds, the aqueous layer becomes highly enriched with bromide ions (verifiable via a simple AgNO₃ precipitation test), and the highly non-polar organic product typically precipitates upon cooling.
-
Isolation: Extract the mixture with dichloromethane, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data & Reactivity Comparison
To systematically select the correct functionalization strategy, researchers must compare the expected yields and optimal conditions based on the positional isomer of the bromopyrimidine. The following table summarizes standard reactivity profiles.
Table 1: Comparative Reactivity Profile of Bromopyrimidines
| Substrate | Reaction Type | Typical Reagents / Catalyst | Primary Reaction Site | Avg. Yield Range | Key Mechanistic Driver |
| 5-Bromopyrimidine | Suzuki-Miyaura | R-B(OH)₂, Pd(PPh₃)₄, K₃PO₄ | C5 (C-Br bond) | 75 - 95% | Rapid Oxidative Addition[1] |
| 5-Bromopyrimidine | SNAr | Amines, NaOtBu, Heat | C5 (Requires forcing) | < 40% | Lack of ortho/para N stabilization |
| 2-Bromopyrimidine | SNAr | Amines, KF, H₂O (Reflux) | C2 (C-Br bond) | 80 - 95% | Meisenheimer Complex Stabilization[2] |
| 2,4-Dichloro-5-bromopyrimidine | SNAr | Amines, NaOtBu, Heat | C4 (C-Cl bond) | > 85% | C4 is highly activated by N[3] |
| 2,4-Dichloro-5-bromopyrimidine | Suzuki-Miyaura | R-B(OH)₂, Pd(0), Base | C5 (C-Br bond) | > 80% | Preferential oxidative addition to C-Br[3] |
Conclusion
The reactivity of the bromine atom on the pyrimidine ring is a masterclass in regiocontrol. The C5-bromo position is the undisputed champion of palladium-catalyzed cross-coupling, while the C2-bromo position dominates the SNAr landscape. By understanding the underlying electronic topography and employing self-validating protocols, researchers can predictably synthesize complex pyrimidine architectures for drug discovery and material sciences.
References
-
Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC Source: nih.gov URL: [Link]
Sources
The 4-Pyrrolidinylpyrimidine Scaffold: Mechanistic Insights and Biological Targets in Modern Drug Discovery
As a highly privileged motif in medicinal chemistry, the pyrimidine ring serves as a foundational building block for therapeutics due to its structural homology with endogenous nucleic acids . However, the specific functionalization of this core dictates its biological fate. The introduction of a pyrrolidine ring at the C4 position—creating the 4-pyrrolidinylpyrimidine scaffold—radically alters the molecule's electronic landscape and steric profile.
As a Senior Application Scientist, I have observed that this specific substitution provides a dual advantage: the electron-donating nature of the pyrrolidine nitrogen increases the electron density of the pyrimidine core, enhancing its hydrogen-bonding capacity at the N1 and N3 positions, while the aliphatic ring provides a lipophilic anchor ideal for occupying hydrophobic sub-pockets in target enzymes. This technical guide explores the primary biological targets of 4-pyrrolidinylpyrimidine derivatives, the mechanistic causality behind their efficacy, and the self-validating experimental workflows used to characterize them.
Primary Biological Targets and Mechanistic Rationale
The versatility of the 4-pyrrolidinylpyrimidine pharmacophore allows it to be tuned for diverse biological targets, ranging from viral polymerases to human inflammatory proteases.
A. HIV-1 Reverse Transcriptase (Allosteric Inhibition)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are critical for managing HIV-1, but rapid viral mutation (e.g., the P236L mutation) often confers resistance to first-generation drugs like delavirdine. Pyrimidine thioethers featuring a 6-(1-pyrrolidinyl) substitution (structurally analogous to 4-pyrrolidinyl depending on numbering conventions) have emerged as potent NNRTIs .
-
Mechanistic Causality: The pyrrolidine ring acts as a steric wedge within the non-nucleoside inhibitor binding pocket (NNIBP). When the P236L mutation occurs, the pocket undergoes a conformational shift that typically ejects standard inhibitors. However, the flexibility and lipophilicity of the pyrrolidine moiety allow these derivatives to exploit the altered pocket geometry, resulting in increased binding affinity (IC50 of 66 nM for P236L vs. 190 nM for Wild-Type) .
B. Flaviviral NS2B-NS3 Proteases
Orthoflaviviruses, including Dengue (DENV) and West Nile virus, rely on the NS2B-NS3 protease complex for viral replication. Recent structural optimizations of pyrazole-3-carboxylic acid derivatives have demonstrated that incorporating a pyrrolidinylpyrimidine moiety drastically improves cellular antiviral activity .
-
Mechanistic Causality: Previous peptidomimetic inhibitors suffered from poor bioavailability due to high polarity. The 4-pyrrolidinylpyrimidine motif replaces highly charged residues with a neutral, hydrogen-bond-accepting scaffold. This modification maintains the necessary binding interactions with the protease active site while significantly lowering the polar surface area (PSA), enabling membrane permeability and sub-micromolar efficacy in cellular DENV-2 reporter assays .
C. Inflammatory Caspases (Caspase-1)
Caspase-1 is a cysteine-dependent protease responsible for the cleavage of pro-interleukin-1β into its active inflammatory form. Overactivation is linked to autoimmune disorders. Triaminopyrimidine derivatives, specifically those utilizing a 2,6-di-1-pyrrolidinylpyrimidine core, have been identified as highly potent, non-competitive inhibitors of Caspase-1 .
-
Mechanistic Causality: These derivatives do not bind to the active site; instead, they bind to an allosteric site on the caspase dimer. The pyrrolidine rings stabilize the inhibitor within this shallow allosteric groove via extensive Van der Waals interactions, locking the enzyme in a conformation that prevents the catalytic cysteine from executing nucleophilic attack on the substrate, yielding an IC50 of 56 nM .
Diagram 1: Allosteric modulation pathway driven by 4-pyrrolidinylpyrimidine derivatives.
Quantitative Data Summary
To provide a clear benchmark for drug development professionals, the table below synthesizes the inhibitory concentrations (IC50) of optimized 4-pyrrolidinylpyrimidine derivatives across their primary targets.
| Biological Target | Enzyme Variant / State | Compound Class | IC50 Value | Mechanism of Action |
| HIV-1 RT | Wild-Type (WT) | Pyrimidine Thioether | 190 nM | Allosteric (NNIBP) |
| HIV-1 RT | P236L Mutant | Pyrimidine Thioether | 66 nM | Allosteric (NNIBP) |
| Caspase-1 | Human Recombinant | Triaminopyrimidine | 56 ± 1 nM | Non-competitive Allosteric |
| DENV-2 Protease | NS2B-NS3 Complex | Pyrazole-pyrimidine | < 10.0 µM | Mixed Competitive |
Self-Validating Experimental Protocol: FRET-Based Caspase-1 Inhibition Assay
To ensure scientific integrity and reproducibility, assays evaluating 4-pyrrolidinylpyrimidine derivatives must account for their allosteric, non-competitive nature. Because allosteric inhibitors often exhibit slow-binding kinetics (due to the time required for the enzyme to undergo a conformational shift), standard rapid-mixing assays will produce false negatives.
The following protocol is a self-validating system designed to accurately capture the IC50 of these derivatives using a Förster Resonance Energy Transfer (FRET) readout.
Phase 1: Reagent Preparation and System Validation
-
Buffer Formulation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.1% CHAPS, 10 mM DTT). Causality: CHAPS prevents the highly lipophilic 4-pyrrolidinylpyrimidine compounds from forming colloidal aggregates, which can cause promiscuous, non-specific enzyme inhibition. DTT maintains the catalytic cysteine in a reduced state.
-
Control Establishment (Self-Validation):
-
Positive Control: Ac-YVAD-CHO (a known active-site competitive inhibitor).
-
Negative Control: Buffer + DMSO vehicle (establishes maximum uninhibited velocity, Vmax ).
-
Background Control: Buffer + Substrate (no enzyme) to establish baseline fluorescence.
-
Phase 2: Slow-Binding Pre-Incubation
-
Enzyme-Inhibitor Incubation: Dispense 0.5 U of recombinant human Caspase-1 into a 384-well black microtiter plate. Add the 4-pyrrolidinylpyrimidine derivative (serial dilution from 10 µM to 0.1 nM, 1% final DMSO).
-
Thermal Equilibration: Incubate the plate at 37°C for exactly 30 minutes before adding the substrate. Causality: This pre-incubation is the most critical step. It allows the pyrrolidine moiety to navigate the shallow allosteric groove and induce the necessary conformational change in the caspase dimer prior to substrate introduction.
Phase 3: Kinetic FRET Readout
-
Substrate Addition: Rapidly dispense 10 µM of the fluorogenic substrate Ac-YVAD-AMC into all wells.
-
Data Acquisition: Immediately read the plate on a microplate reader (Excitation: 380 nm, Emission: 460 nm) in kinetic mode, taking readings every 60 seconds for 30 minutes.
-
Quality Control (Z'-Factor): Calculate the Z'-factor using the Negative Control ( Vmax ) and Positive Control. The assay is only valid if Z′≥0.6 , proving the dynamic range is sufficient to resolve the high potency (56 nM) of the triaminopyrimidine derivatives.
Diagram 2: Self-validating FRET assay workflow for allosteric Caspase-1 inhibitors.
Conclusion
The 4-pyrrolidinylpyrimidine scaffold is not merely a structural curiosity; it is a highly programmable pharmacophore. By manipulating the electron density of the pyrimidine core and leveraging the steric bulk of the pyrrolidine ring, drug development professionals can target the allosteric pockets of notoriously difficult enzymes—from the mutating reverse transcriptase of HIV-1 to the inflammatory caspases driving human autoimmune diseases. Successful translation of these compounds from bench to clinic relies heavily on utilizing kinetic assays that account for their unique, induced-fit binding mechanisms.
References
-
Ajani, O. O., Isaac, J. T., Owoeye, T. F., & Akinsiku, A. A. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9: 148-177. URL:[Link]
-
Nugent, R. A., Schlachter, S. T., Murphy, M. J., Cleek, G. J., Poel, T. J., et al. (1998). Pyrimidine Thioethers: A Novel Class of HIV-1 Reverse Transcriptase Inhibitors with Activity Against BHAP-Resistant HIV. Journal of Medicinal Chemistry, 41(20): 3793-803. URL:[Link]
-
Lang, J. (2024). Development and Optimisation of Novel Heterocyclic Inhibitors of Flaviviral Proteases with Antiviral Activity. Heidelberg University Dissertation. URL:[Link]
-
Haddad, M. C., & Karver, C. (2022). Synthesis of Triaminopyrimidine Derivatives for Inhibition of Inflammatory Caspases. DePaul Discoveries, Vol 11, Article 3. URL:[Link]
Application Note: High-Yield Buchwald-Hartwig Amination of 5-Bromo-4-pyrrolidin-1-ylpyrimidine
Executive Summary
The synthesis of highly functionalized aminopyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antileishmanial compounds[1]. The Buchwald-Hartwig amination—a palladium-catalyzed carbon-nitrogen cross-coupling reaction—provides a robust method for constructing these architectures[2][3]. However, electron-deficient heteroaryl halides like pyrimidines present unique challenges, including competitive nucleophilic aromatic substitution (SNAr) and base-mediated degradation.
This application note details an optimized, self-validating protocol for the Buchwald-Hartwig amination of 5-bromo-4-pyrrolidin-1-ylpyrimidine . By rationally selecting dialkylbiaryl phosphine ligands (BrettPhos and RuPhos) and non-nucleophilic bases (LiHMDS/KHMDS), researchers can achieve near-quantitative yields while suppressing hydrodehalogenation and alkoxylation side reactions[1][4].
Substrate Profiling & Mechanistic Rationale
The Substrate: 5-Bromo-4-pyrrolidin-1-ylpyrimidine
In a bare 5-bromopyrimidine, the highly electrophilic nature of the ring makes it susceptible to undesired nucleophilic attack by the amine or the base. However, the presence of the C4-pyrrolidine group significantly alters the electronic landscape. The nitrogen lone pair donates electron density into the pyrimidine core via resonance.
-
Causality in Reactivity: This electron donation slightly deactivates the C5–Br bond toward oxidative addition compared to an unsubstituted pyrimidine. Consequently, highly active, electron-rich palladium catalysts are required to drive the reaction forward. Conversely, this same resonance stabilization protects the C2 and C6 positions from unwanted SNAr reactions, channeling the reactivity exclusively through the palladium-catalyzed pathway.
Catalytic Cycle
The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, but the stability of the intermediates is heavily dictated by the ligand environment.
Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.Catalyst and Base Selection (E-E-A-T Insights)
Achieving high turnover numbers (TON) with 5-bromo-4-pyrrolidin-1-ylpyrimidine requires precise tuning of the steric and electronic properties of the catalyst system.
-
Ligand Selection: First-generation bidentate ligands like BINAP or dppf often result in sluggish oxidative addition and premature catalyst death with this substrate[2]. Dialkylbiaryl phosphines are vastly superior. For coupling primary amines , BrettPhos is the ligand of choice; its extreme steric bulk prevents the formation of off-cycle bis-arylation palladium complexes[5]. For secondary amines (e.g., morpholine, piperazine), RuPhos provides the optimal bite angle and electron richness to facilitate rapid reductive elimination[1][4].
-
Base Selection: While sodium tert-butoxide (NaOtBu) is the traditional base for Buchwald-Hartwig aminations[6], it is highly nucleophilic. With pyrimidines, NaOtBu can lead to competitive tert-butoxylation of the ring. To prevent this, LiHMDS or KHMDS are strongly recommended. These soluble, non-nucleophilic bases provide excellent deprotonation kinetics without degrading the heteroaryl core[1][4].
Table 1: Optimization of Reaction Conditions
Conditions: 5-Bromo-4-pyrrolidin-1-ylpyrimidine (1.0 equiv), Amine (1.2 equiv), Pd Source (2 mol%), Ligand (4 mol%), Base (1.5 equiv), 90 °C, 4 h.
| Entry | Palladium Source | Ligand | Base | Solvent | Target Amine Class | Yield (%) | Primary Observation |
| 1 | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | Primary | 42 | Incomplete conversion; catalyst plating. |
| 2 | Pd2(dba)3 | Xantphos | NaOtBu | 1,4-Dioxane | Secondary | 58 | Significant tert-butoxylation side-product. |
| 3 | Pd2(dba)3 | RuPhos | LiHMDS | THF | Secondary | 89 | Optimal for secondary amines. Clean profile. |
| 4 | BrettPhos Pd G3 | BrettPhos | KHMDS | 1,4-Dioxane | Primary | 94 | Optimal for primary amines. No bis-arylation. |
Experimental Workflow & Step-by-Step Protocol
The following protocol is optimized for the coupling of 5-bromo-4-pyrrolidin-1-ylpyrimidine with primary amines using the BrettPhos system. (For secondary amines, substitute BrettPhos Pd G3 with RuPhos Pd G3, and use LiHMDS in THF).
Step-by-step experimental workflow for air-sensitive palladium-catalyzed cross-coupling.Materials Required
-
Substrate: 5-Bromo-4-pyrrolidin-1-ylpyrimidine (1.0 mmol, 228.1 mg)
-
Amine: Cyclopentylamine or Aniline (1.2 mmol)
-
Precatalyst: BrettPhos Pd G3 (0.02 mmol, 18.1 mg, 2 mol%)
-
Base: KHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
Step 1: Preparation and Degassing (Self-Validating Step)
-
Charge the Flask: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 5-bromo-4-pyrrolidin-1-ylpyrimidine and BrettPhos Pd G3.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL).
-
Visual Validation: The solution should initially appear as a pale yellow/orange suspension.
-
Degassing: Sparge the mixture with argon for 10 minutes, or perform three freeze-pump-thaw cycles. Oxygen is the primary enemy of the active Pd(0) species.
Step 2: Reagent Addition and Reaction
-
Amine Addition: Inject the amine (1.2 mmol) dropwise via a micro-syringe.
-
Base Addition: Slowly add the KHMDS solution (1.5 mL) dropwise over 2 minutes.
-
Heating: Seal the vial and transfer it to a pre-heated aluminum block at 90 °C.
-
Visual Validation: Within 15–30 minutes, the reaction mixture should transition to a deep red or burgundy homogeneous solution . This color shift is a reliable indicator that the active Pd(0) complex has formed and oxidative addition is occurring. Note: If the solution turns opaque black and a mirror forms on the glass, the catalyst has decomposed into "palladium black", indicating oxygen contamination or solvent impurity.
Step 3: Monitoring and Workup
-
Reaction Monitoring: After 2 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.
-
Analytical Validation: Look for the disappearance of the characteristic bromine isotope doublet (M+H = 228/230) of the starting material. The reaction is complete when the starting material peak is <2% relative to the product peak.
-
Quenching: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl to neutralize any remaining base.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 20% to 60% EtOAc).
-
The target aminopyrimidine will elute as a highly UV-active band (254 nm).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Formation of Palladium Black | Oxygen ingress or wet solvent. | Ensure rigorous Schlenk technique. Use freshly distilled or sure-seal solvents. |
| High Dehalogenation (M-Br) | Excess moisture or prolonged heating after completion. | Dry the amine partner over molecular sieves prior to use. Monitor reaction closely and stop once complete. |
| Incomplete Conversion | Catalyst poisoning by coordinating impurities (e.g., thiols in the amine). | Distill or recrystallize the amine prior to use. Increase catalyst loading to 4 mol% if necessary. |
References
-
Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound Source: PubMed Central (PMC), National Institutes of Health URL:[Link][1]
-
Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates Source: Organic Process Research & Development (OPRD), ACS Publications URL:[Link][5]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link][4]
-
Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link][3]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL:[Link][6]
Sources
- 1. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of CDK Inhibitors from 5-Bromo-Pyrimidine Precursors
Introduction: The Central Role of CDKs and the Pyrimidine Scaffold
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that serve as master regulators of the eukaryotic cell cycle.[1][2] Their sequential activation, driven by binding to specific cyclin partners, orchestrates the progression through distinct cell cycle phases (G1, S, G2, M).[3] In many forms of cancer, this regulatory machinery is hijacked; dysregulation and overexpression of CDKs, particularly CDK4 and CDK6, lead to uncontrolled cellular proliferation, a hallmark of cancer.[1][2][4] This makes CDKs prime targets for therapeutic intervention.
Small molecule inhibitors that target the ATP-binding pocket of these kinases have emerged as a powerful class of anticancer agents.[3][5][6] Among the various heterocyclic scaffolds used in their design, the pyrimidine core is a privileged structure.[5][7] Its nitrogen atoms can form crucial hydrogen bonds within the kinase hinge region, mimicking the interactions of the natural ATP substrate, which is essential for potent inhibitory activity.[7]
This guide focuses on the synthetic utility of a key precursor: 5-bromo-pyrimidine . The bromine atom at the C5 position serves as a versatile synthetic handle, enabling the strategic construction of complex, highly functionalized CDK inhibitors through modern cross-coupling methodologies. We will explore the core chemical principles and provide detailed protocols for key transformations, culminating in a case study on the synthesis of Palbociclib, a landmark CDK4/6 inhibitor.[1][6]
The 5-Bromo-Pyrimidine Synthon: A Hub for Molecular Elaboration
The 5-bromo-pyrimidine moiety is more than a simple starting material; it is a strategic linchpin. The electron-deficient nature of the pyrimidine ring activates its halide substituents towards nucleophilic substitution and, critically, towards oxidative addition in palladium-catalyzed cross-coupling reactions.[8][9] The bromine at C5 provides a site for introducing diverse aryl, heteroaryl, or alkyl groups, which are often essential for achieving potency and selectivity against specific CDK isoforms.
This allows for a modular approach to inhibitor design, where different fragments can be "clicked" into place to explore the structure-activity relationship (SAR). The most powerful tools in this context are palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions for functionalizing 5-bromo-pyrimidine.
Key Synthetic Transformation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[10] In the context of CDK inhibitor synthesis, it is frequently used to introduce aryl or heteroaryl moieties that occupy key hydrophobic pockets in the kinase active site.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is used. The choice of phosphine ligands (e.g., SPhos, XPhos, or simple PPh₃) is critical; bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[9]
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DMF are commonly used to ensure the stability of the catalyst and reagents.[9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling between a 5-bromo-pyrimidine derivative and an arylboronic acid.
Materials:
-
5-Bromo-2-substituted-pyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a stir bar, add the 5-bromo-pyrimidine derivative, arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Key Synthetic Transformation: The Buchwald-Hartwig Amination
The formation of a C-N bond is fundamental to the structure of many CDK inhibitors, often linking the pyrimidine core to a side chain that enhances solubility or provides additional binding interactions. The Buchwald-Hartwig amination is a premier palladium-catalyzed method for this purpose, coupling an aryl halide with an amine.[11]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or BINAP are often required to promote the challenging reductive elimination step that forms the C-N bond.[12][13] The palladium source is typically Pd₂(dba)₃ or Pd(OAc)₂.[13]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[12] They deprotonate the amine, increasing its nucleophilicity for the coupling reaction.
-
Solvent: Anhydrous, aprotic, and relatively non-polar solvents like toluene or dioxane are preferred.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details a representative amination of a 2-chloro-5-bromopyrimidine derivative. In many synthetic routes, the more reactive C-Cl bond on the electron-deficient pyrimidine is targeted for this reaction.[9]
Materials:
-
2-Chloro-5-bromopyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Amine (e.g., 4-aminopiperidine derivative) (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask, magnetic stir bar
Procedure:
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add NaOtBu, RuPhos, and Pd₂(dba)₃ to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add the 2-chloro-5-bromopyrimidine derivative and the amine.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask tightly and heat the mixture to 100-110 °C. Monitor the reaction progress by LC-MS. Reactions are typically complete within 2 to 8 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Case Study: A Convergent Synthesis of Palbociclib
Palbociclib (Ibrance®) was the first CDK4/6 inhibitor to receive FDA approval for the treatment of ER+/HER2- breast cancer.[1][6] Its synthesis provides an excellent example of how the 5-bromo-pyrimidine scaffold is strategically elaborated using modern synthetic methods. One common route begins with 2,4-dichloro-5-bromopyrimidine.[1]
Caption: Simplified retrosynthetic analysis of Palbociclib.
Protocol 3: Synthesis of Intermediate (5)
This step involves a regioselective nucleophilic aromatic substitution (SₙAr), where the C4 chloride is more reactive than the C2 chloride.
Materials & Procedure:
-
Reactants: 2,4-dichloro-5-bromopyrimidine (1.0 equiv), cyclopentylamine (1.1 equiv), and a base like N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) in a solvent like ethanol.
-
Conditions: The mixture is typically stirred at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: The reaction is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to yield 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (5), often with sufficient purity for the next step.[14]
Protocol 4: Synthesis of Tricyclic Core (6) via Heck Reaction
This key step utilizes a palladium-catalyzed Heck reaction to form a C-C bond at the C5 position, followed by an intramolecular cyclization to form the pyridopyrimidinone core.[14][15]
Materials & Procedure:
-
Reactants: Intermediate (5) (1.0 equiv), crotonic acid (1.5 equiv), a palladium catalyst (e.g., PdCl₂ or Pd(OAc)₂), a phosphine ligand (e.g., tri(o-tolyl)phosphine), and a base (e.g., triethylamine) in a solvent like acetonitrile or DMF.[14]
-
Conditions: The reaction is heated to around 80-100 °C. The Heck coupling is followed by an in-situ Michael addition and lactamization to form the tricyclic product (6).[14] Using palladium chloride has been shown to reduce reaction times and increase yield compared to palladium acetate.[14]
-
Workup: After cooling, the product often precipitates and can be collected by filtration. Alternatively, an extractive workup followed by crystallization or column chromatography is performed.
Subsequent steps involve further functionalization of this core, including another coupling reaction (often a Suzuki or Buchwald-Hartwig type) to attach the 5-(piperazin-1-yl)pyridin-2-amine side chain to the C2 position of the pyrimidine ring to yield the final Palbociclib molecule.[6]
Data Summary: Representative Yields in Palbociclib Synthesis
| Step | Reaction Type | Starting Material | Product | Typical Yield | Reference |
| 1. Chlorination | Chlorination | 5-Bromouracil | 2,4-Dichloro-5-bromopyrimidine | >95% | [14] |
| 2. Amination | SₙAr | 2,4-Dichloro-5-bromopyrimidine | Intermediate (5) | High | [14] |
| 3. Heck/Lactamization | Heck Coupling | Intermediate (5) | Intermediate (6) | >90% | [14] |
| 4. Final Coupling & Deprotection | Suzuki / Buchwald-Hartwig | Functionalized Pyridopyrimidinone Core | Palbociclib | ~52% (overall) | [14] |
Conclusion
The 5-bromo-pyrimidine framework is a cornerstone in the synthesis of modern CDK inhibitors. Its utility hinges on the strategic application of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These methods allow for the modular and efficient construction of complex molecular architectures required for potent and selective kinase inhibition. The protocols and strategic insights provided herein serve as a guide for researchers in medicinal chemistry and drug development, enabling the rational design and synthesis of the next generation of targeted cancer therapeutics.
References
-
The synthetic strategies for the preparation of Palbociclib. ResearchGate. Available from: [Link]
-
Preparation Of CDK Inhibitor Palbociclib And Its Key Intermediates. Globe Thesis. Available from: [Link]
-
Synthesis of Palbociclib. Chinese Journal of Pharmaceuticals. Available from: [Link]
-
A new route for the synthesis of Palbociclib. Chemical Papers. Available from: [Link]
-
Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. Available from: [Link]
-
Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. MDPI. Available from: [Link]
- Process for the preparation of ribociclib and its salts. Google Patents.
- An improved process for the preparation of ribociclib and its salts. Google Patents.
-
Synthetic route of Ribociclib. ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. SciSpace. Available from: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health (NIH). Available from: [Link]
-
Discovery of CDK5 Inhibitors through Structure-Guided Approach. National Institutes of Health (NIH). Available from: [Link]
-
Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Publications. Available from: [Link]
-
Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors. PubMed. Available from: [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. Available from: [Link]
-
Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity. ACS Publications. Available from: [Link]
-
Potent inhibitors of CDK5 derived from roscovitine: synthesis, biological evaluation and molecular modelling. PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Taylor & Francis Online. Available from: [Link]
- Pyrrolopyrimidine compounds as cdk inhibitors. Google Patents.
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Recent Developments in the Biology and Medicinal Chemistry of CDK9 Inhibitors: An Update. ACS Publications. Available from: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. National Institutes of Health (NIH). Available from: [Link]
-
Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed. Available from: [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent inhibitors of CDK5 derived from roscovitine: synthesis, biological evaluation and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Palbociclib [cjph.com.cn]
- 15. chemicalpapers.com [chemicalpapers.com]
Application Note: Utilizing 5-Bromo-4-pyrrolidin-1-ylpyrimidine in the Discovery and SAR Optimization of Kinase Inhibitors
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Area: Small Molecule Drug Discovery, Kinase Targeted Therapies, Late-Stage Functionalization (LSF)
Mechanistic Rationale & Scaffold Design
In the landscape of targeted oncology and neurodegenerative disease therapies, the pyrimidine core remains a privileged scaffold for the design of ATP-competitive kinase inhibitors[1]. 5-Bromo-4-pyrrolidin-1-ylpyrimidine represents a highly versatile, tri-functional building block engineered specifically for rapid Structure-Activity Relationship (SAR) exploration.
The strategic value of this molecule lies in its distinct spatial vectors:
-
The Pyrimidine Core (The Hinge Binder): The N1 and N3 atoms of the pyrimidine ring act as canonical hydrogen bond acceptors. They mimic the purine base of endogenous ATP, forming critical bidentate or monodentate hydrogen bonds with the backbone amide NH and carbonyl groups of the kinase hinge region[1].
-
The 4-Pyrrolidin-1-yl Vector (Solvent/Ribose Pocket): The saturated, five-membered pyrrolidine ring introduces essential three-dimensionality (sp³ character). This moiety typically projects outward toward the solvent-exposed channel or the ribose pocket, enhancing the molecule's overall solubility profile while providing favorable van der Waals interactions[1].
-
The 5-Bromo Handle (The Selectivity Vector): The bromine atom at the C5 position is the critical synthetic handle. In the ATP-binding site, the 5-position vector points directly toward the hydrophobic pocket II (often referred to as the back pocket) or the gatekeeper residue[2]. Because the bromine atom is highly reactive in palladium-catalyzed cross-coupling, it allows chemists to rapidly generate libraries of aryl- or heteroaryl-substituted derivatives to probe this pocket for target selectivity[3].
Structural Biology & Binding Logic
The following diagram illustrates the logical workflow of how the structural components of 5-Bromo-4-pyrrolidin-1-ylpyrimidine map to both synthetic library generation and biological target engagement.
Logical workflow of SAR expansion using the 5-Bromo-4-pyrrolidin-1-ylpyrimidine scaffold.
Quantitative SAR Data Presentation
To demonstrate the utility of the 5-bromo handle, the following table summarizes a representative SAR trajectory. By systematically replacing the 5-bromo group with diverse boronic acids via Suzuki-Miyaura coupling, researchers can fine-tune the electronic and steric profile of the molecule to achieve nanomolar potency and high selectivity against a primary target (e.g., MPS1 or JAK kinases)[2].
| Compound ID | C5-Position Substituent | Primary Target IC₅₀ (nM) | Off-Target Panel IC₅₀ (nM) | cLogP | Ligand Efficiency (LE) |
| 1 (Core) | -Bromo | >10,000 | >10,000 | 1.82 | N/A |
| 2 | -Phenyl | 450 | 1,200 | 2.95 | 0.28 |
| 3 | -4-Fluorophenyl | 120 | 850 | 3.10 | 0.31 |
| 4 | -3-Pyridyl | 45 | >5,000 | 2.24 | 0.38 |
| 5 | -1H-Pyrazol-4-yl | 12 | >10,000 | 1.55 | 0.44 |
Data Interpretation: The transition from a lipophilic phenyl ring (Compound 2) to a polar, hydrogen-bond-donating pyrazole ring (Compound 5) drastically improves both potency and selectivity. The pyrazole NH likely forms a critical interaction with a threonine or glutamate residue in the gatekeeper region, a common motif in advanced kinase inhibitors[2].
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that both the chemical synthesis and biological evaluation yield reproducible, high-fidelity data.
Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling
This protocol details the late-stage functionalization of the 5-bromo scaffold to generate the SAR library[3].
Step-by-Step Methodology:
-
Preparation: In a 20 mL microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-pyrrolidin-1-ylpyrimidine (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 2.5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol).
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the vial with a crimp cap and purge with N₂ for 5 minutes.
-
Reaction: Heat the mixture in a microwave synthesizer at 110°C for 30 minutes (or conventionally at 90°C for 4 hours).
-
In-Process Quality Control (IPQC) & Self-Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS.
-
Validation Check: The system is self-validating when the distinct isotopic doublet of the starting material (bromine isotopes ⁷⁹Br/⁸¹Br at a 1:1 ratio) completely disappears, perfectly correlating with the emergence of the cross-coupled product mass [M+H]⁺.
-
-
Workup: Dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.
🔬 Senior Scientist Insight (Causality of Choices): Why use Pd(dppf)Cl₂ over standard Pd(PPh₃)₄? The electron-deficient nature of the pyrimidine ring makes it susceptible to protodehalogenation (loss of the bromine without coupling). The bidentate dppf ligand enforces a strict cis-geometry on the palladium intermediate. This spatial constraint drastically accelerates the reductive elimination step, outcompeting the side-reaction pathway and ensuring high yields even with sterically hindered boronic acids.
Protocol B: TR-FRET Biochemical Kinase Assay
To evaluate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure ATP-competitive inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Echo-dispense 100 nL of the synthesized compounds (in 100% DMSO) into a 384-well low-volume proxiplate. Establish an 11-point dose-response curve (10 µM to 0.1 nM).
-
Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) pre-mixed with the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of ATP at the enzyme's specific Kₘ value. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Self-Validation & Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.
-
Validation Check: The assay must include Staurosporine as a positive control. The data is only validated if the Staurosporine IC₅₀ falls within 3-fold of its historical mean (e.g., 5-15 nM) and the assay Z'-factor is >0.6, confirming robust enzyme activity and ATP competition dynamics.
-
🔬 Senior Scientist Insight (Causality of Choices): Why TR-FRET instead of standard fluorescence polarization? Pyrimidine derivatives, especially those extended with highly conjugated aryl systems at the 5-position, often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay (typically 50-100 microseconds) before measuring emission. This delay allows short-lived background compound fluorescence to decay completely, eliminating false-positive inhibition readouts and ensuring absolute trustworthiness of the SAR data.
References
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. URL:[Link]
-
Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. ACS Publications. URL: [Link]
- Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof (WO2024158863A1). Google Patents.
Sources
Experimental procedure for N-arylation of pyrrolidinyl-pyrimidines
Application Note: High-Yield N-Arylation of Pyrrolidinyl-Pyrimidines via Buchwald-Hartwig Cross-Coupling
Introduction & Strategic Overview
The incorporation of the pyrrolidine ring into pyrimidine scaffolds is a cornerstone strategy in modern drug discovery, frequently utilized in the design of kinase inhibitors, CNS-active agents, and anti-cancer therapeutics[1][2]. While nucleophilic aromatic substitution (SNAr) is often viable for electron-deficient 2- or 4-halopyrimidines, functionalizing the sterically and electronically distinct 5-position necessitates transition-metal catalysis.
This protocol outlines a highly optimized, self-validating Palladium-catalyzed Buchwald-Hartwig amination to achieve the N-arylation of pyrrolidine using 5-bromopyrimidines. By systematically controlling the catalytic cycle through precise ligand and base selection, this methodology ensures high yields, suppresses off-target β-hydride elimination, and prevents catalyst deactivation.
Mechanistic Causality & Reaction Design (E-E-A-T)
A successful cross-coupling protocol is not a random assortment of reagents; it is a carefully engineered catalytic system. The selection of each component is dictated by the mechanistic demands of the reaction:
-
The Substrate (5-Bromopyrimidine & Pyrrolidine): Pyrrolidine is a cyclic secondary amine. While it lacks hydrogen atoms on the nitrogen-bearing carbon that typically lead to rapid β-hydride elimination, its steric bulk requires a highly active catalyst to facilitate the final reductive elimination step.
-
The Catalyst Precursor (Pd₂(dba)₃ or Pd(OAc)₂): We utilize Pd₂(dba)₃ as it provides a reliable source of Pd(0). However, because dibenzylideneacetone (dba) can sometimes inhibit the active catalytic species by competing with the phosphine ligand, the ratio of Pd to ligand must be strictly controlled (typically 1:2 to 1:2.5 Pd:Ligand)[3].
-
Ligand Selection (RuPhos vs. XantPhos): For standard secondary amines, dialkylbiaryl phosphine ligands like RuPhos are the gold standard due to their ability to accelerate reductive elimination[4]. However, when dealing with heterocyclic electrophiles like pyrimidines, high-throughput experimentation has shown that bidentate ligands like XantPhos or alternative monophosphines like SPhos can sometimes outperform RuPhos by preventing the heteroatoms of the pyrimidine from poisoning the palladium center[5]. This protocol uses RuPhos as the primary recommendation, with XantPhos as the immediate fallback for highly Lewis-basic substrates.
-
Base & Solvent (NaOtBu in 1,4-Dioxane): Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that efficiently deprotonates the palladium-bound amine intermediate. 1,4-Dioxane is selected over toluene because its slight coordinating ability helps stabilize the Pd intermediates at the elevated temperatures (110 °C) required for challenging heterocyclic couplings[3][4].
Experimental Workflow & Visualization
The following workflow illustrates the critical sequence of operations. Maintaining an inert atmosphere during steps 1–3 is the most critical factor for success, as the electron-rich phosphine ligands and Pd(0) species are highly susceptible to oxidation[4].
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig N-arylation of pyrrolidine.
Step-by-Step Experimental Protocol
Self-Validation Checkpoint: Before beginning, ensure your 1,4-dioxane is strictly anhydrous and your NaOtBu is free-flowing (not clumped), as moisture will rapidly quench the active catalyst and hydrolyze the base.
Materials Required:
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Pyrrolidine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% complex = 4 mol% Pd)
-
RuPhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Procedure:
-
Inert Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4.8 mol%), and NaOtBu (1.4 mmol)[3].
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this evacuation-backfill cycle three times to ensure a strictly oxygen-free environment.
-
Solvent & Amine Addition: Via a gas-tight syringe, add anhydrous 1,4-dioxane (5.0 mL) followed by pyrrolidine (1.2 mmol). The solution will typically turn a deep red/brown color, indicating the formation of the active Pd(0)-ligand complex.
-
Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon (if using a sealed tube), or attach a reflux condenser. Heat the reaction mixture in a pre-heated oil bath at 110 °C with vigorous stirring (800 rpm) for 12 to 24 hours[3].
-
Monitoring: After 12 hours, cool the mixture to room temperature and withdraw a 10 µL aliquot. Dilute with LC-MS grade acetonitrile and analyze to confirm the consumption of 5-bromopyrimidine.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-(pyrrolidin-1-yl)pyrimidine.
Quantitative Data & Optimization Matrix
The following table summarizes the expected outcomes when optimizing the parameters for pyrrolidinyl-pyrimidine synthesis. This data allows researchers to troubleshoot and adapt the protocol based on substrate sterics and electronics.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Mechanistic Observation / Rationale |
| 1 (Optimal) | Pd₂(dba)₃ / RuPhos | NaOtBu | 1,4-Dioxane | 110 | 12 | 85 - 92% | Ideal for secondary cyclic amines; rapid reductive elimination. |
| 2 | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75 - 80% | Better for highly Lewis-basic pyrimidines that poison mono-phosphines[5]. |
| 3 | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 24 | 40 - 50% | Poor conversion; BINAP bite angle is suboptimal for bulky secondary amines[6]. |
| 4 | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmOH | 100 | 24 | 60 - 70% | Milder base prevents degradation of base-sensitive functional groups, but slows reaction. |
| 5 | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 36 | 30 - 45% | Ullmann-type conditions are generally too harsh/low-yielding for 5-bromopyrimidines without highly specialized ligands[3]. |
Troubleshooting & Self-Validation
-
Observation: Formation of a black mirror on the flask walls within the first 30 minutes.
-
Causality: Rapid precipitation of inactive "Palladium Black"[4].
-
Solution: This indicates oxygen ingress or a failed ligand-to-metal coordination. Ensure rigorous degassing of solvents and check the integrity of the RuPhos ligand (which can oxidize to phosphine oxide over time).
-
-
Observation: High conversion of starting material, but low product yield (presence of dehalogenated pyrimidine).
-
Causality: The Pd-intermediate is undergoing protodehalogenation rather than reductive elimination.
-
Solution: Switch to a ligand with a larger steric profile (e.g., BrettPhos) or increase the concentration of the pyrrolidine to force the amine-binding step.
-
References
-
Purdue University. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis." Purdue e-Pubs. Available at: [Link]
-
Wolfe, J. P., et al. "Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines." National Institutes of Health (PMC). Available at: [Link]
-
Ahmad, M., et al. "Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules." PubMed, 2024. Available at: [Link]
-
Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, ACS Publications, 2020. Available at: [Link]
Sources
- 1. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS Method Development for Monitoring Cross-Coupling Reactions of 5-Bromo-4-pyrrolidin-1-ylpyrimidine
Executive Summary
The compound 5-Bromo-4-pyrrolidin-1-ylpyrimidine is a highly versatile, electron-deficient building block widely utilized in medicinal chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura and Buchwald-Hartwig aminations—to construct complex heterocyclic scaffolds. Monitoring these reactions in real-time is critical for optimizing catalyst loading, preventing substrate degradation, and maximizing yield. This application note provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology designed specifically to track the consumption of this pyrimidine derivative and identify common reaction pathways.
Chemical Causality & Analytical Strategy
Designing an effective LC-MS method requires a deep understanding of the analyte's physicochemical properties. Every parameter in this protocol is dictated by the molecular structure of 5-Bromo-4-pyrrolidin-1-ylpyrimidine:
-
Isotopic Fidelity for Tracking: The presence of the bromine atom at the 5-position is analytically invaluable. Bromine naturally exists as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This creates a highly distinctive isotopic doublet in the mass spectrum (separated by 2 m/z units). The disappearance of this doublet is the definitive, causal indicator of successful oxidative addition during [1].
-
Stationary Phase Interactions & pH Control: The pyrrolidine ring introduces a basic secondary-derived tertiary amine to the pyrimidine scaffold. At a neutral pH, this basic nitrogen will engage in secondary interactions with unendcapped silanols on silica-based C18 columns, leading to severe peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the pyrrolidine nitrogen is fully protonated. This causality ensures sharp, Gaussian peak shapes and prevents column fouling.
-
Ionization Efficiency: The pre-protonation of the pyrrolidine nitrogen in the acidic mobile phase exponentially increases sensitivity in the Positive Electrospray Ionization (ESI+) source, making it the ideal mode for [2].
Reaction Pathways & Monitoring Targets
During palladium-catalyzed cross-coupling, 5-Bromo-4-pyrrolidin-1-ylpyrimidine undergoes activation to form the target product. However, if the catalyst degrades or the nucleophile is sterically hindered, a common side reaction—hydrodebromination—occurs, yielding 4-pyrrolidin-1-ylpyrimidine.
Figure 1: Reaction pathways and monitoring targets for 5-Bromo-4-pyrrolidin-1-ylpyrimidine.
To rapidly identify these species during the reaction, analysts must reference the theoretical exact masses and isotopic signatures. The quantitative data for typical reaction components is summarized below:
Table 1: Quantitative MS Targets for Reaction Monitoring
| Compound | Molecular Formula | Theoretical Exact Mass | Diagnostic [M+H]⁺ m/z | Isotopic Signature | Chromatographic Behavior |
| Starting Material (SM) | C₈H₁₀BrN₃ | 227.01 | 228.01 / 230.01 | 1:1 Doublet | Mid-eluting |
| Suzuki Product (w/ Phenylboronic Acid) | C₁₄H₁₅N₃ | 225.13 | 226.13 | Singlet | Late-eluting (Hydrophobic) |
| Buchwald Product (w/ Morpholine) | C₁₂H₁₈N₄O | 234.15 | 235.16 | Singlet | Mid-eluting |
| Hydrodebromination Byproduct | C₈H₁₁N₃ | 149.10 | 150.10 | Singlet | Early-eluting (Polar) |
Self-Validating LC-MS Methodology
A robust protocol must be self-validating. This means the workflow incorporates internal checks to prevent false positives (e.g., mistaking background noise for product) and false negatives (e.g., ion suppression masking the starting material).
Sample Preparation Causality
Palladium-catalyzed reactions typically employ high-boiling solvents (e.g., DMF, toluene) and inorganic bases (e.g., K₂CO₃). Injecting these directly into an LC-MS will clog the column frits and foul the MS source. Quenching the reaction aliquot in a 1:1 mixture of Acetonitrile and Water serves a dual purpose: the water dissolves inorganic salts preventing LC system overpressure, while the sudden shift in polarity precipitates the palladium catalyst.
Figure 2: Self-validating LC-MS sample preparation and analysis workflow.
Step-by-Step Execution Protocol
Phase 1: System Validation (The Internal Check)
-
Blank Injection: Inject 1 µL of the quenching solvent (1:1 MeCN:H₂O). Validation Check: Ensure the Total Ion Chromatogram (TIC) is flat, confirming no carryover from previous runs.
-
Reference Standard Injection: Inject a 0.1 mg/mL solution of pure 5-Bromo-4-pyrrolidin-1-ylpyrimidine. Validation Check: Confirm the retention time and verify the presence of the 228/230 m/z 1:1 doublet. This establishes the baseline for SM tracking.
Phase 2: Reaction Sampling & Quenching 3. Using a micropipette, extract a 10 µL aliquot directly from the active reaction flask. 4. Immediately dispense the aliquot into an HPLC vial containing 990 µL of 1:1 Acetonitrile:Water to quench the reaction. 5. Vortex the vial for 5 seconds to ensure complete mixing and precipitation of the Pd catalyst and inorganic bases. 6. Centrifuge the vial at 10,000 rpm for 3 minutes. Transfer 500 µL of the clear supernatant to a fresh autosampler vial, leaving the catalytic pellet undisturbed.
Phase 3: LC-MS Acquisition Parameters 7. Column: C18 UHPLC Column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). 8. Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid. 9. Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid. 10. Gradient:
- 0.0 - 0.2 min: 5% B
- 0.2 - 2.0 min: Linear ramp to 95% B
- 2.0 - 2.5 min: Hold at 95% B (Column wash)
- 2.5 - 3.0 min: Return to 5% B (Re-equilibration)
- Flow Rate: 0.6 mL/min.
- Injection Volume: 1.0 µL.
- MS Parameters: ESI Positive mode (ESI+); Capillary Voltage 3.0 kV; Scan range m/z 100–800.
Phase 4: Data Interpretation 14. Extract the Extracted Ion Chromatograms (EIC) for m/z 228 and 230. The reaction is deemed complete when the area of this doublet falls below 1% of the initial reference standard area. 15. Extract the EIC for the expected product mass (e.g., m/z 226 for the Suzuki phenyl product) to confirm product formation. 16. Extract the EIC for m/z 150 to monitor for the hydrodebromination byproduct. If this peak dominates, the [3].
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules (MDPI). Available at:[Link]
-
Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (PubMed). Available at:[Link]
Application Note: Integration of 5-Bromo-4-pyrrolidin-1-ylpyrimidine in DNA-Encoded Library (DEL) Synthesis
Executive Summary
The construction of DNA-encoded libraries (DELs) relies heavily on the availability of robust, DNA-compatible chemical transformations and privileged structural scaffolds. Pyrimidine derivatives are ubiquitous in natural products and FDA-approved drugs, making them ideal modular cores for generating libraries with high drug-like properties[1].
This application note details the integration of 5-bromo-4-pyrrolidin-1-ylpyrimidine as a highly efficient building block (BB) in DEL synthesis. By leveraging the orthogonal reactivity of the 5-bromo substituent and the stereoelectronic modulation provided by the 4-pyrrolidinyl group, researchers can execute highly selective on-DNA Suzuki-Miyaura cross-coupling reactions. This guide provides the mechanistic rationale, optimized protocols, and self-validating quality control steps necessary to incorporate this scaffold into billion-member library workflows.
Mechanistic Rationale & Chemical Causality (E-E-A-T)
The Role of the Pyrimidine Scaffold
In DEL design, the choice of building blocks dictates the physicochemical properties of the resulting library. The 5-bromo-4-pyrrolidin-1-ylpyrimidine scaffold was selected based on three causal principles:
-
Pharmacophoric Relevance : Pyrimidines frequently act as kinase hinge-binders and protein-protein interaction inhibitors[2].
-
Stereoelectronic Modulation : The pyrrolidine ring at the C4 position is a strong electron-donating group (EDG). This electron density is pushed into the pyrimidine ring, which intentionally deactivates the scaffold toward non-specific nucleophilic aromatic substitution (SNAr). This is a critical feature in DELs, as it prevents the electrophilic pyrimidine from reacting indiscriminately with the nucleophilic exocyclic amines of DNA nucleobases (Adenine, Guanine, Cytosine).
-
Orthogonal Cross-Coupling : The 5-bromo position remains highly susceptible to transition-metal-catalyzed oxidative addition. This allows for controlled, site-specific functionalization via Palladium-catalyzed Suzuki-Miyaura cross-coupling without degrading the DNA barcode[3].
On-DNA Catalytic Cycle
To prevent DNA degradation (depurination or strand cleavage), cross-coupling reactions must be performed in aqueous media at temperatures ideally not exceeding 50 °C. The use of water-soluble pre-catalysts (e.g., Na2PdCl4 ) paired with highly active, water-soluble biaryl phosphine ligands (e.g., sSPhos) enables the oxidative addition of the 5-bromo-pyrimidine at physiological temperatures (37 °C)[4].
Figure 1: Mechanistic pathway of the on-DNA Suzuki-Miyaura catalytic cycle utilizing 5-bromo-4-pyrrolidin-1-ylpyrimidine.
Reaction Optimization and Quantitative Data
The efficiency of the Suzuki-Miyaura coupling with 5-bromo-pyrimidines on-DNA is highly dependent on the catalyst-ligand system. Table 1 summarizes the optimization data, demonstrating the causality behind the selection of the final protocol parameters.
Table 1: Optimization of On-DNA Suzuki-Miyaura Coupling with 5-Bromo-4-pyrrolidin-1-ylpyrimidine
| Entry | Catalyst Precursor | Ligand | Solvent System | Temp (°C) | Conversion (%)* | DNA Integrity |
| 1 | Pd(OAc)2 | TPPTS | H2O / MeCN (4:1) | 80 | 45% | Poor (Degradation) |
| 2 | Pd(dppf)Cl2 | None | H2O / EtOH (1:1) | 50 | 15% | Good |
| 3 | Na2PdCl4 | sSPhos | H2O / MeCN (4:1) | 37 | 85% | Excellent |
| 4 | Na2PdCl4 | sSPhos | H2O / DMAc (4:1) | 37 | >95% | Excellent |
*Conversion determined by LC-MS analysis of the DNA-conjugate peak area relative to the starting material. Conclusion: Entry 4 provides the optimal balance. DMAc enhances the solubility of the pyrimidine building block compared to MeCN, while the Na2PdCl4 /sSPhos system allows the reaction to proceed to near-quantitative yield at 37 °C, preserving the genetic barcode[4].
Experimental Protocols (Self-Validating Workflow)
The following protocol describes the coupling of 5-bromo-4-pyrrolidin-1-ylpyrimidine to a DNA-conjugated aryl boronic acid. The protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints.
Figure 2: Step-by-step self-validating workflow for on-DNA pyrimidine functionalization.
Step 1: Preparation of the Reaction Master Mix
-
DNA Conjugate : Dissolve the DNA-conjugated aryl boronic acid in degassed HPLC-grade water to a final concentration of 1 mM.
-
Catalyst Complexation : In a separate, argon-purged vial, mix Na2PdCl4 (50 mM in water) and sSPhos (100 mM in water) at a 1:2 molar ratio. Incubate at room temperature for 15 minutes to allow the active Pd(0) complex to form. Causality: Pre-complexation prevents the precipitation of unliganded palladium species, which can trap and degrade DNA.
Step 2: Reaction Execution
-
To a 1.5 mL low-bind microcentrifuge tube, add:
-
10 µL of 1 mM DNA-boronic acid (10 nmol, 1.0 eq)
-
10 µL of 500 mM Na2CO3 in water (5.0 µmol, 500 eq)
-
10 µL of 100 mM 5-bromo-4-pyrrolidin-1-ylpyrimidine in anhydrous DMAc (1.0 µmol, 100 eq)
-
10 µL of the pre-complexed Na2PdCl4 /sSPhos solution (50 eq Pd).
-
-
Purge the tube with Argon, seal, and incubate in a thermomixer at 37 °C, shaking at 1000 rpm for 4 hours.
Step 3: QC Check 1 (Reaction Conversion)
-
Withdraw a 1 µL aliquot from the reaction mixture.
-
Dilute with 49 µL of water and analyze via UPLC-MS (using a reverse-phase C18 column and HFIP/TEA buffer system).
-
Validation : Proceed to purification only if the extracted ion chromatogram (EIC) shows >80% conversion to the desired DNA-pyrimidine product mass. If conversion is <80%, spike the reaction with an additional 5 µL of the Pd/sSPhos complex and incubate for 2 more hours.
Step 4: Purification via Ethanol Precipitation
-
Add 10% volume (4 µL) of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes (120 µL) of cold absolute ethanol. Vortex thoroughly.
-
Incubate at -80 °C for 1 hour to precipitate the DNA. Causality: The small organic molecules (excess pyrimidine, ligands) and palladium salts remain highly soluble in the cold ethanol/water mixture, effectively separating them from the insoluble DNA pellet.
-
Centrifuge at 14,000 x g for 30 minutes at 4 °C. Carefully decant the supernatant.
-
Wash the pellet with 200 µL of cold 70% ethanol, centrifuge again, and air-dry the pellet for 10 minutes.
-
Resuspend the purified DNA-conjugate in 20 µL of nuclease-free water.
Step 5: QC Check 2 (Recovery & Integrity)
-
Measure the DNA concentration using a NanoDrop spectrophotometer (A260).
-
Validation : A successful reaction and precipitation should yield a >70% recovery of the DNA tag. The A260/A280 ratio should be ~1.8, confirming the removal of proteinaceous or heavy metal contaminants.
Downstream Applications
Once the 5-bromo-4-pyrrolidin-1-ylpyrimidine has been successfully coupled to the DNA tag, the resulting conjugate can be subjected to enzymatic ligation to append the next coding sequence (barcode). Because the pyrrolidine ring is chemically stable and lacks primary/secondary amines, it does not require protecting group removal, streamlining the transition to the next split-and-pool synthesis cycle[2].
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of multi-target kinase inhibitors with a pyrrolidinyl-pyrimidine core
To determine the multi-target activity profile of the synthesized inhibitors, it is essential to screen them against a panel of kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. [8]
Protocol 2: ADP-Glo™ Kinase Inhibition Assay
Materials:
-
Synthesized inhibitor, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Kinase of interest (e.g., ABL1, SRC, VEGFR2, etc.).
-
Substrate specific to the kinase.
-
ATP at a concentration near the Km for the target kinase.
-
Kinase reaction buffer (specific to the kinase).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor stock solution in the assay plate. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include wells with DMSO only for "no inhibition" (100% activity) and wells without kinase for "background" controls.
-
Kinase Reaction Setup:
-
Add the kinase and its specific substrate, diluted in the appropriate reaction buffer, to all wells.
-
The final reaction volume is typically 5-10 µL.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the reaction.
-
Incubate the plate at room temperature (or 30 °C) for the optimized reaction time (e.g., 60 minutes).
-
-
Stop Reaction and Deplete ATP:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes. [8]5. Signal Generation:
-
Add a double volume of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the "no inhibition" (DMSO) control as 100% activity and the "no kinase" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation and Interpretation
The IC₅₀ values obtained for the inhibitor against a panel of kinases should be summarized in a table to visualize its potency and selectivity profile.
Table 1: Representative Kinase Inhibition Profile for a Hypothetical Pyrrolidinyl-Pyrimidine Compound (HY-101)
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. Primary Target) |
| SRC | 15 | 1.0 |
| ABL1 | 35 | 2.3 |
| LCK | 28 | 1.9 |
| VEGFR2 | 150 | 10.0 |
| PDGFRβ | 210 | 14.0 |
| EGFR | >10,000 | >667 |
| AURKA | >10,000 | >667 |
Interpretation:
-
Potency: Compound HY-101 is a potent inhibitor of SRC, ABL1, and LCK, with IC₅₀ values in the low nanomolar range.
-
Multi-Target Profile: The compound demonstrates activity against multiple kinases (SRC, ABL1, LCK, VEGFR2, PDGFRβ), confirming its multi-targeted nature.
-
Selectivity: The compound is highly selective against EGFR and AURKA, indicating a favorable off-target profile in this context. The fold selectivity column provides a quantitative measure of how selective the inhibitor is for its primary target(s) compared to other kinases in the panel.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])
- Bajusz, D., Ferenczy, G. G., & Keserű, G. M. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 59(24), 11155–11164. (URL: Not Available)
-
Barelier, S., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. (URL: [Link])
-
Celtarys. (2025). Biochemical assays for kinase activity detection. (URL: [Link])
-
Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-103. (URL: [Link])
-
Luo, J., et al. (2021). Recent advances in multitarget-directed ligands via in silico drug discovery. PMC. (URL: [Link])
-
Mohamed, A. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. (URL: [Link])
-
O'Hare, T., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. (URL: [Link])
-
Rewcastle, G. W., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(5), 742-51. (URL: [Link])
-
Unciti-Broceta, A., & Baillache, D. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. (URL: [Link])
-
Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. (URL: [Link])
Sources
- 1. Recent advances in multitarget-directed ligands via in silico drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 5-Bromo-4-pyrrolidin-1-ylpyrimidine in the Synthesis of PI3K/mTOR Inhibitors
Introduction: Targeting a Critical Cancer Pathway
The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a centrally important cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common hallmark of various human cancers, making it a prime target for therapeutic intervention.[1] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy in cancer therapy, as they can circumvent the feedback loops that often limit the efficacy of single-node inhibitors.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine bases of ATP and interact with the hinge region of kinase active sites.[2] Within this class of compounds, 5-Bromo-4-pyrrolidin-1-ylpyrimidine stands out as a key building block for the synthesis of potent and selective PI3K/mTOR inhibitors. The bromine atom at the 5-position provides a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of various aryl and heteroaryl moieties, enabling the fine-tuning of a compound's pharmacological profile. The pyrrolidine group at the 4-position often contributes to the molecule's solubility and can engage in crucial interactions within the kinase active site.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-4-pyrrolidin-1-ylpyrimidine in the synthesis of PI3K/mTOR inhibitors. We will delve into a detailed synthetic protocol, the underlying chemical principles, and the broader context of targeting the PI3K/mTOR pathway.
The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/mTOR pathway is a complex network of signaling proteins that is activated by various growth factors and hormones. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a range of substrates, leading to the activation of the mammalian target of rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.
Dual inhibition of PI3K and mTOR offers a more comprehensive blockade of this critical signaling axis compared to targeting either kinase alone. This approach can lead to a more profound and sustained anti-proliferative effect in cancer cells.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Synthesis of a 4-(Pyrrolidin-1-yl)-6-arylpyrimidine PI3K/mTOR Inhibitor: A Representative Protocol
The following protocol outlines a general and robust method for the synthesis of a 4-(pyrrolidin-1-yl)-6-arylpyrimidine derivative, a core structure found in many PI3K/mTOR inhibitors, via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4]
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 5-Bromo-4-pyrrolidin-1-ylpyrimidine | N/A | Various | Ensure high purity (>98%) for optimal results. Can be synthesized from 4,5-dibromopyrimidine and pyrrolidine. |
| (6-Methoxypyridin-3-yl)boronic acid | 163105-89-3 | Various | A common coupling partner in the synthesis of kinase inhibitors. Other aryl/heteroaryl boronic acids can be substituted. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Various | A common and effective palladium catalyst for Suzuki couplings. Handle in a fume hood as it is toxic. Other palladium catalysts and ligands can be screened for optimization. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | Anhydrous, finely powdered. The base is crucial for the activation of the boronic acid. |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, sparged with an inert gas before use to remove dissolved oxygen. |
| Deionized Water | 7732-18-5 | In-house/Various | Degassed. |
| Ethyl Acetate | 141-78-6 | Various | Reagent grade, for extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | For drying the organic layer. |
| Silica Gel | 7631-86-9 | Various | For column chromatography (230-400 mesh). |
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-pyrrolidin-1-ylpyrimidine (1.0 eq), (6-methoxypyridin-3-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. The use of a relatively low catalyst loading is often sufficient for this type of transformation.
-
Seal the flask with a septum, and purge the system with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is a critical step to prevent the oxidation of the Pd(0) catalyst.
-
-
Solvent Addition and Reaction:
-
To the flask, add a degassed 4:1 mixture of 1,4-dioxane and deionized water via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of the limiting reagent). The presence of water can facilitate the transmetalation step of the Suzuki coupling.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine. This step helps to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield the final compound as a solid.
-
Rationale Behind Experimental Choices
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For challenging couplings, screening of other palladium sources (e.g., Pd(OAc)₂) and more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) may be necessary to improve yields.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used and may be beneficial for less reactive substrates.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is often necessary for the efficient activation of the boronic acid by the base. The ratio of the solvents can be optimized to improve reaction rates and yields.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions involving bromopyrimidine derivatives, based on literature precedents. These values can serve as a benchmark for optimizing the synthesis of 4-(pyrrolidin-1-yl)-6-arylpyrimidine derivatives.
| Bromopyrimidine Substrate | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [5] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dimethoxyethane | 80 | 2 | 95 | [6] |
| 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | Good-Exc. | [7] |
Conclusion: A Versatile Building Block for Kinase Inhibitor Synthesis
5-Bromo-4-pyrrolidin-1-ylpyrimidine is a valuable and versatile building block in the synthesis of PI3K/mTOR inhibitors. Its strategic use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of a diverse range of 4,6-disubstituted pyrimidine derivatives. The protocols and rationale presented in this application note provide a solid foundation for researchers to design and synthesize novel kinase inhibitors targeting the critical PI3K/mTOR pathway. The ability to systematically modify the aryl or heteroaryl group at the 6-position offers a powerful tool for structure-activity relationship studies, ultimately contributing to the development of more effective and selective cancer therapeutics.
References
-
Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. (n.d.). OUCI. Retrieved March 14, 2026, from [Link]
-
Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. (2023). Pharmaceuticals. [Link]
-
Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. (2023). PubMed. [Link]
-
Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. (2023). PMC. [Link]
-
Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. (2023). MDPI. [Link]
-
Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. (2012). PubMed. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]
-
Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design. (2011). RSC Publishing. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,... (2026). MDPI. [Link]
-
Evaluation of a Dual PI3K/mTOR Inhibitor PF-04691502 against Bladder Cancer Cells. (2022). ScienceOpen. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Screening of a 5-Bromo-4-pyrrolidin-1-ylpyrimidine-Based Library for Kinase Inhibitor Discovery
Executive Summary & Scaffold Rationale
The discovery of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. Pyrimidine-based heterocycles are privileged scaffolds in drug discovery because they act as highly effective bioisosteres of the adenine ring of ATP, forming canonical hydrogen bonds with the kinase hinge region[1].
In this application note, we detail the methodology for the High-Throughput Screening (HTS) of a specialized 5-Bromo-4-pyrrolidin-1-ylpyrimidine compound library. The structural logic behind this specific scaffold is tripartite:
-
The Pyrimidine Core: Anchors the molecule to the kinase hinge region (typically via N1 and the C2 substituent).
-
The 4-Pyrrolidin-1-yl Vector: Projects into the solvent-exposed ribose-binding pocket. The tertiary amine nature of the pyrrolidine ring improves aqueous solubility while effectively filling the hydrophobic space, preventing the entropic penalty associated with highly flexible aliphatic chains.
-
The 5-Bromo Substituent: Serves a dual purpose. Biologically, the heavy, polarizable bromine atom can engage in highly directional halogen bonding with the gatekeeper residue's backbone carbonyl, driving kinase selectivity. Chemically, it acts as an ideal synthetic handle for downstream hit-to-lead optimization via Suzuki-Miyaura cross-coupling.
Assay Principle: Why TR-FRET?
To screen this library, we employ a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.
The Causality of the Choice: Small-molecule libraries often contain compounds with intrinsic auto-fluorescence (typically in the 400–500 nm range), which leads to high false-positive rates in standard fluorescence intensity assays. TR-FRET utilizes long-lived lanthanide fluorophores (e.g., Europium cryptate). By introducing a time delay (typically 50–100 µs) between excitation and emission reading, short-lived background fluorescence completely decays before the signal is measured[2].
In this assay, a Europium-labeled anti-tag antibody binds to the tagged kinase. A fluorescent tracer (Alexa Fluor 647) binds to the ATP pocket, bringing the donor and acceptor into close proximity and generating a high FRET signal. When a 5-Bromo-4-pyrrolidin-1-ylpyrimidine inhibitor successfully displaces the tracer, the FRET signal is abolished.
TR-FRET competitive binding assay principle for kinase inhibitor screening.
Self-Validating Experimental Protocol
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: Brij-35 is a non-ionic detergent critical for preventing the lipophilic pyrimidine compounds from forming colloidal aggregates, which are a notorious source of false positives in HTS.
-
Kinase/Antibody Mix: Recombinant tagged kinase (typically 5 nM final) and Eu-anti-tag antibody (2 nM final) in Assay Buffer.
-
Tracer Solution: Alexa Fluor 647-labeled ATP-competitive tracer prepared at 2× its predetermined Kd value.
Acoustic Dispensing (Library Transfer)
-
Using an Echo® 555 Acoustic Liquid Handler, transfer 50 nL of the 5-Bromo-4-pyrrolidin-1-ylpyrimidine library (10 mM in 100% DMSO) into a 384-well low-volume ProxiPlate (PerkinElmer).
-
Causality: Acoustic dispensing uses sound energy to transfer nanoliter droplets without physical tips. This eliminates plastic-tip carryover, prevents the loss of highly lipophilic molecules to tip walls, and maintains a final DMSO concentration of 1% (v/v) in a 5 µL assay volume, ensuring target protein stability.
Assay Assembly & Incubation
-
Dispense 2.5 µL of the Kinase/Antibody Mix into all wells using a bulk reagent dispenser.
-
Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the antibody to reach binding equilibrium with the kinase tag before the competitive tracer is introduced.
-
Dispense 2.5 µL of the Tracer Solution to initiate the competition.
-
Centrifuge the plate at 1,000 × g for 1 minute to remove bubbles, then incubate in the dark at room temperature for 60 minutes . Causality: Halogen-bonded inhibitors often exhibit slower association rates ( kon ) compared to classical hydrogen-bond donors. A 60-minute incubation ensures the system reaches thermodynamic equilibrium.
Detection & Readout
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm (Laser or Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Integration Time: 50 µs delay, 400 µs integration window.
Data Analysis and Quality Control
To ensure the protocol acts as a self-validating system, every 384-well plate must contain 16 wells of negative control (1% DMSO vehicle) and 16 wells of positive control (10 µM Staurosporine).
Assay robustness is quantified using the Z'-factor , a statistical parameter that evaluates the dynamic range and data variation of the assay[3].
Z′=1−∣μpos−μneg∣3(σpos+σneg)
Causality for validation: A plate is only passed for hit triage if the calculated Z'-factor is ≥ 0.6 . A value below this threshold indicates unacceptable pipetting error, temperature gradients, or reagent degradation, rendering the plate's data untrustworthy.
High-throughput screening and hit triage workflow for the pyrimidine library.
Hit Triage and Quantitative Data Presentation
Following the primary screen, hits (defined as >50% displacement of the tracer at 10 µM) are subjected to 10-point dose-response curves to determine their IC50 .
To prioritize compounds for the lead optimization phase, raw potency is insufficient. We evaluate Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) .
-
LE measures the binding energy per heavy atom.
-
LipE correlates potency with lipophilicity ( pIC50−cLogP ). High LipE indicates that potency is driven by specific structural interactions (like halogen bonding from the 5-bromo group) rather than non-specific hydrophobic partitioning.
Table 1: Representative Hit Triage Data for the 5-Bromo-4-pyrrolidin-1-ylpyrimidine Library
| Compound ID | R1 (C2 position) | R2 (C6 position) | Kinase IC50 (nM) | LE (kcal/mol/HA) | LipE | Status |
| BPP-001 | -H | -H | 1250 | 0.31 | 2.1 | Scaffold Baseline |
| BPP-045 | -NH₂ | -CH₃ | 145 | 0.38 | 3.5 | Moderate Hit |
| BPP-112 | -NH-Cyclopropyl | -CF₃ | 12 | 0.42 | 5.2 | Prioritized Lead |
| BPP-256 | -NH-Phenyl | -H | 45 | 0.39 | 4.1 | Secondary Lead |
Note: BPP-112 demonstrates an optimal LipE (>5.0), indicating that the addition of the cyclopropyl group at C2 perfectly occupies the selectivity pocket without adding unnecessary lipophilic bulk.
References
-
Unciti-Broceta, A. et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Advances (2020).[Link]
-
Degorce, F. et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics (2009).[Link]
-
Zhang, J.H. et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening (1999).[Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki Coupling with Electron-Rich Pyrimidines: A Technical Support Center
This guide is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-rich pyrimidine substrates. The inherent electronic properties of these heterocycles can present unique challenges. This technical support center offers a structured approach to troubleshooting, moving from frequently asked questions to in-depth guides, to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges encountered when working with electron-rich pyrimidines.
Question: Why is my Suzuki coupling with an electron-rich pyrimidine halide (e.g., 2-chloro-4,6-dimethoxypyrimidine) giving low to no yield?
Answer: Electron-rich pyrimidines are challenging substrates for Suzuki coupling primarily due to a sluggish oxidative addition step.[1] The electron-donating groups on the pyrimidine ring increase the electron density at the carbon-halogen bond, making it less susceptible to reaction with the palladium catalyst.[2] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[3]
Question: I'm observing significant protodeborylation of my pyrimidine boronic acid. What causes this and how can I prevent it?
Answer: Protodeborylation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient pyrimidine boronic acids.[4] This process is often accelerated by high temperatures, the presence of water, and basic conditions.[4] To minimize this, consider using milder bases (e.g., K₃PO₄ or K₂CO₃), lower reaction temperatures, and using the more stable boronic esters (like pinacol esters) instead of boronic acids.[4]
Question: What is a good starting point for a catalyst and ligand system for a novel electron-rich pyrimidine coupling?
Answer: For challenging substrates like electron-rich pyrimidines, highly active catalyst systems are recommended. A robust starting point is a palladium precatalyst, such as a second-generation Buchwald precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2), which are known for their high activity and stability.[5][6] These are used with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[5][7] These ligands enhance the electron density on the palladium, which facilitates the difficult oxidative addition step.[1][8]
In-Depth Troubleshooting Guides
For more persistent issues, these detailed guides offer a systematic approach to diagnosing and resolving common problems.
Issue 1: Low or No Conversion of the Pyrimidine Halide
When faced with poor conversion of your starting material, a methodical evaluation of the reaction components is crucial.
Troubleshooting Steps:
-
Catalyst and Ligand Optimization: The choice of ligand is paramount. Electron-rich pyrimidines often require ligands that are both bulky and electron-donating to promote the rate-limiting oxidative addition step.[1][8]
-
Rationale: Bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), create a sterically crowded environment around the palladium center, which can accelerate the final reductive elimination step to form the product.[9] Electron-rich ligands increase the electron density on the palladium, making it more reactive towards the electron-rich C-X bond.[7][10]
-
-
Solvent and Base Selection: The solvent and base are critical for the transmetalation step and for maintaining the stability of the boronic acid derivative.
-
Recommendation: A common starting point is a polar aprotic solvent like 1,4-dioxane or THF, often with a small amount of water to aid in dissolving the base.[8] For bases, K₂CO₃ is a standard choice, but for more challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective.[5][11]
-
-
Temperature and Reaction Time: While increased temperature can improve reaction rates, it can also lead to the degradation of the catalyst, ligands, or starting materials.[12]
-
Experimental Protocol: To find the optimal conditions, set up a series of small-scale reactions to screen temperatures (e.g., 80 °C, 100 °C, 120 °C). Monitor the reactions by TLC or LC-MS at regular intervals to determine the point of maximum conversion and to check for the appearance of degradation products.
-
Troubleshooting Workflow for Low Conversion:
Caption: A logical workflow for troubleshooting low conversion in Suzuki couplings of electron-rich pyrimidines.
Issue 2: Significant Formation of Side Products
The presence of side products can complicate purification and significantly lower your isolated yield.
Common Side Products and Their Mitigation:
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen.[1][12]
-
Solution: Rigorous degassing of the reaction mixture is essential. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[12]
-
-
Protodeborylation: As previously discussed, this is the replacement of the boronic acid group with a hydrogen.
-
Solution: Employ milder bases, lower reaction temperatures, and consider using boronic esters for enhanced stability.[4]
-
-
Dehalogenation: The pyrimidine halide is reduced, and the halogen is replaced by a hydrogen atom.
-
Solution: This can be caused by certain bases or impurities in the solvent. Using carbonate or phosphate bases is generally preferred over alkoxides. Ensure solvents are pure and, if necessary, freshly distilled.[1]
-
Comparison of Common Bases:
| Base | Strength | Typical Solvents | Key Considerations |
| K₂CO₃ | Moderate | Aqueous/Organic Mixtures | A good, cost-effective starting point for many couplings.[5] |
| K₃PO₄ | Strong | Aqueous/Organic Mixtures | Often effective for challenging, electron-rich substrates.[5][11] |
| Cs₂CO₃ | Strong | Aqueous/Organic Mixtures | A powerful base that can be beneficial in difficult couplings, though more expensive.[5] |
| Organic Bases (e.g., Et₃N) | Weak | Anhydrous Organic | Can be useful for very base-sensitive substrates, but may not be strong enough for all couplings. |
Issue 3: Catalyst Deactivation
The premature decomposition of the palladium catalyst will halt the reaction.
Common Causes of Deactivation:
-
Formation of Palladium Black: The active Pd(0) species can aggregate into inactive palladium nanoparticles, often visible as a black precipitate.[1]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, rendering them unable to coordinate to the palladium.[12]
-
Inhibition by Pyrimidine Nitrogens: The lone pairs on the pyrimidine's nitrogen atoms can bind to the palladium center, inhibiting its catalytic activity.[3]
Strategies for Prevention:
-
Use of Pre-catalysts: Modern palladium pre-catalysts are designed for stability and to reliably generate the active Pd(0) species in situ.[5]
-
Ligand-to-Palladium Ratio: Using a slight excess of the phosphine ligand (typically a 1:1 to 4:1 ligand to palladium ratio) can help stabilize the catalyst and prevent aggregation.[12]
-
Thorough Degassing: As mentioned, removing oxygen is critical to prevent the oxidation of both the Pd(0) catalyst and the phosphine ligands.[12]
The Suzuki Catalytic Cycle and Potential Failure Points:
Caption: The Suzuki catalytic cycle, highlighting the slow oxidative addition step for electron-rich pyrimidines and potential points of catalyst failure.
Experimental Protocols
General Protocol for a Microwave-Assisted Screening Reaction:
This protocol is a starting point and should be optimized for each specific substrate combination.
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the pyrimidine halide (0.5 mmol, 1.0 equiv), the boronic acid or ester (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).[13]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).[11]
-
Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane/water (2:1).[13]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[13][14]
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Al-Masum, M., & El-Sayed, E. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- Zafar, H., Zafar, S., Ahmed, R., Zaib, S., Khan, I. U., & Shah, A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- El-Kashef, H., El-Faham, A., & El-Kafrawy, P. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- El-Kashef, H., El-Faham, A., & El-Kafrawy, P. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides.
- MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (n.d.).
- ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buchwald-Hartwig Aminations for Bromopyrimidines
Welcome to the Advanced Technical Support Center for cross-coupling methodologies. Bromopyrimidines are highly valuable electrophiles in pharmaceutical development, but their electron-deficient nature and strongly coordinating nitrogen atoms present unique challenges in Buchwald-Hartwig (B-H) aminations.
This guide provides mechanistic troubleshooting, validated protocols, and structural insights to help you overcome common failure modes such as catalyst poisoning, competing nucleophilic aromatic substitution ( SNAr ), and protodehalogenation.
Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the root cause of your coupling failure.
Diagnostic workflow for troubleshooting failed Buchwald-Hartwig aminations of bromopyrimidines.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction shows no conversion, and the bromopyrimidine remains unreacted. What is causing this? Causality & Solution: Bromopyrimidines possess basic nitrogen atoms that can strongly ligate to the palladium center, forming stable, inactive off-cycle complexes (catalyst poisoning). If you are using traditional palladium sources like Pd2(dba)3 or Pd(OAc)2 , the rate of active catalyst initiation is often too slow to outcompete this heterocycle coordination. Action: Switch to a third-generation (G3) or fourth-generation (G4) palladacycle precatalyst (e.g., BrettPhos Pd G3). These precatalysts undergo rapid, quantitative activation to the active L⋅Pd(0) species under mild conditions, preventing the pyrimidine from trapping the naked palladium[1].
Q2: I am seeing significant amounts of the SNAr product instead of the cross-coupled product. How do I favor the Buchwald-Hartwig pathway? Causality & Solution: Bromopyrimidines are highly electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution ( SNAr ) when using strong nucleophiles (like aliphatic amines) and strong bases (like NaOtBu ). Action: Switch to a weaker, insoluble base such as Cs2CO3 or K3PO4 . To compensate for the lower solubility of Cs2CO3 , change your solvent from toluene to 2,2,5,5-tetramethyloxolane (TMO) or 1,4-dioxane. TMO has been proven to better solubilize Cs+ ions, significantly enhancing yields for base-sensitive heteroaryl halides[2]. Additionally, lower the reaction temperature to 65–80 °C, as SNAr typically requires a higher activation energy than Pd-catalyzed oxidative addition.
Q3: I am coupling a primary amine, but I am getting poor yields and some over-arylation. Which ligand should I choose? Causality & Solution: The choice of dialkylbiarylphosphine ligand is entirely dictated by the steric hindrance of the amine. Density Functional Theory (DFT) calculations reveal that for the Pd-BrettPhos system, the rate-limiting step is oxidative addition, whereas reductive elimination is extremely fast[3][4]. This rapid reductive elimination prevents the second arylation event, making BrettPhos the optimal ligand for primary amines. Conversely, for secondary amines, RuPhos is preferred because its rate-limiting step is reductive elimination, which is accelerated by the specific steric bulk of the secondary amine[3][4]. Action: Use BrettPhos or tBuBrettPhos for primary amines; use RuPhos for secondary amines.
Q4: Why does my reaction fail when I switch from Toluene to DMF to dissolve my highly polar amine? Causality & Solution: In highly polar solvents like DMF, the dissociation of the bromide from the Pd(II) intermediate becomes thermodynamically favorable. However, the anionic base can then strongly coordinate to the resulting cationic palladium center, creating an overly stable resting state that halts the catalytic cycle[5]. Action: Avoid highly polar aprotic solvents like DMF or DMSO. Instead, use a polar ether like 1,4-dioxane, or add a solubilizing additive (like 10-20% t-AmOH) to a toluene or TMO base solvent[2][5].
Mechanistic Pathway & Ligand Divergence
Understanding the catalytic cycle is critical for rational optimization. The diagram below illustrates where the choice of ligand alters the kinetic bottleneck of the reaction.
Catalytic cycle highlighting the divergent rate-limiting steps for BrettPhos and RuPhos ligands.
Quantitative Optimization Matrix
Use the following data-driven matrix to select the optimal starting conditions based on your specific substrate classes.
| Parameter | Primary Amines | Secondary Amines | Base-Sensitive Substrates | Polar Amines |
| Optimal Ligand | BrettPhos or tBuBrettPhos | RuPhos | BrettPhos / RuPhos | Xantphos or BrettPhos |
| Optimal Base | NaOtBu or LHMDS | NaOtBu or LHMDS | Cs2CO3 or K3PO4 | Cs2CO3 |
| Optimal Solvent | Toluene or Dioxane | Toluene or Dioxane | TMO (Tetramethyloxolane) | Dioxane / t-AmOH mix |
| Mechanistic Rationale | Overcomes slow oxidative addition; prevents over-arylation[3]. | Accelerates rate-limiting reductive elimination[4]. | Mild base prevents degradation; TMO solubilizes Cs+ [2]. | Avoids stable Pd-base resting states seen in DMF[5]. |
Standard Operating Procedure (SOP): General B-H Amination of Bromopyrimidines
This self-validating protocol utilizes Pd G3 precatalysts to ensure robust initiation and minimize heterocycle-induced catalyst poisoning[1].
Step 1: Glassware Preparation
-
Action: Oven-dry Schlenk tubes or reaction vials at 120 °C overnight. Cool under a stream of dry Argon.
-
Validation: Eliminates trace moisture. Moisture leads to the formation of hydroxide ions, which can cause competitive C-O coupling (forming pyrimidinols) or protodehalogenation.
Step 2: Reagent Loading
-
Action: To the cooled vessel, add the bromopyrimidine (1.0 equiv), amine (1.2 equiv), Base (1.5 equiv), and the appropriate Pd G3 precatalyst (2–5 mol%).
-
Validation: G3 precatalysts are air-stable, allowing for benchtop weighing. However, once activated in solution, the resulting Pd(0) is highly oxygen-sensitive.
Step 3: Solvent Addition & Degassing (Critical Step)
-
Action: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or TMO) to achieve a 0.2 M concentration. Perform 3 freeze-pump-thaw cycles or sparge the solution vigorously with Argon for 15 minutes.
-
Validation: Oxygen rapidly oxidizes electron-rich dialkylbiarylphosphines (like BrettPhos and RuPhos) into phosphine oxides. This permanently destroys the ligand and halts the catalytic cycle.
Step 4: Reaction Execution
-
Action: Seal the vessel and heat to 65–80 °C with vigorous stirring for 2–12 hours. Monitor via LC-MS or TLC.
-
Validation: Keeping the temperature below 100 °C minimizes the thermal energy available for the competing, uncatalyzed SNAr background reaction.
Step 5: Workup
-
Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Validation: Celite filtration effectively removes insoluble inorganic salts (from the base) and precipitated palladium black, preventing emulsion formation during subsequent aqueous extraction.
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega (2020). Available at:[Link]
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering (2021). Available at:[Link]
-
The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry (2014). Available at:[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Common side reactions in the synthesis of substituted pyrrolidines
Welcome to the Technical Support Center for Pyrrolidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when constructing highly substituted pyrrolidine scaffolds.
The pyrrolidine ring is a privileged pharmacophore, but its synthesis is fraught with competing pathways: epimerization, over-alkylation, and stereochemical scrambling. This guide bypasses generic advice, providing you with causality-driven troubleshooting, self-validating experimental protocols, and the thermodynamic rationale behind each solution.
Section 1: Diagnostic Triage Workflow
Before adjusting reaction parameters, you must accurately diagnose the mechanism of your side reaction. Use the following decision tree to map your crude analytical data (NMR/LC-MS) to the correct troubleshooting module.
Diagnostic workflow for identifying and resolving side reactions in pyrrolidine synthesis.
Section 2: Deep-Dive Troubleshooting & FAQs
Module 1: Stereochemical Degradation (Epimerization)
Q: My isolated 2,5-disubstituted pyrrolidine shows a severely degraded diastereomeric ratio (dr) compared to the crude reaction mixture. What is driving this, and how can I prevent it?
A: This is a classic issue when the pyrrolidine ring bears an electron-withdrawing group (EWG), such as an ester or cyano group, at the C2 or C3 position. The α-proton adjacent to the EWG is highly acidic. During auxiliary cleavage, deprotection, or even prolonged exposure to silica gel during chromatography, basic or acidic conditions trigger an enolization pathway (E1cB-like or simple reversible deprotonation)[1]. This leads to epimerization at the stereocenter, destroying your enantiomeric or diastereomeric excess.
Causality & Solution: The kinetic product of your cyclization is often the cis-isomer, but thermodynamic equilibration naturally pushes the system toward the trans-isomer to relieve steric strain. If you cannot avoid epimerization through milder workup conditions, the most robust, self-validating approach is to intentionally drive the mixture to the thermodynamic minimum using a controlled base-catalyzed equilibration protocol[1].
Table 1: Impact of Workup Conditions on C2-Epimerization of Pyrrolidine-2-carboxylates
| Condition | Time | Temp | Resulting dr (cis:trans) | Mechanistic Causality |
| 0.1 M HCl (aq) | 1 h | 25 °C | 95:5 | Kinetic product preserved; low enolization rate. |
| 1.0 M NaOH (aq) | 2 h | 25 °C | 60:40 | Base-catalyzed deprotonation initiates rapid epimerization. |
| DBU (0.5 eq) in MeOH | 12 h | 65 °C | 5:95 | Thermodynamic equilibration forces conversion to the stable trans isomer. |
Module 2: Regio- and Stereochemical Scrambling in [3+2] Cycloadditions
Q: In my metal-catalyzed [3+2] cycloaddition of an azomethine ylide and an alkene, I am getting a complex mixture of endo/exo diastereomers. How do I lock the conformation?
A: Azomethine ylides can exist in multiple geometries (W-shaped, U-shaped, or S-shaped)[2]. A lack of selectivity indicates that your catalytic system is failing to rigidify the transition state. The energy difference between the diastereomeric transition states is simply too small at your current operating temperature[3].
Causality & Solution: The choice of chiral ligand and metal center (typically Ag(I) or Cu(I)) dictates the geometry of the metallo-azomethine ylide. Bidentate ligands with significant steric bulk restrict the ylide to a W-shaped geometry, strongly favoring the endo-cycloadduct. Lowering the temperature is critical, as it suppresses the higher-energy exo pathway[3].
Mechanistic divergence in [3+2] cycloadditions based on ylide geometry and transition states.
Table 2: Ligand and Temperature Effects on Ag-Catalyzed [3+2] Cycloadditions
| Ligand Type | Temp | Yield (%) | Regioselectivity | dr (endo:exo) | ee (%) |
| None (Thermal) | 80 °C | 45 | Poor | 1:1 | 0 |
| Achiral PPh3 | 25 °C | 78 | Moderate | 3:1 | 0 |
| Chiral Fesulphos | 25 °C | 85 | High | 10:1 | 88 |
| Chiral Fesulphos | -20 °C | 92 | Exclusive | >20:1 | 98 |
Module 3: Over-Alkylation and Quaternization
Q: When synthesizing pyrrolidines via intramolecular cyclization of amino-halides, my mass spectrometry shows significant amounts of a +[R] mass adduct. How do I stop over-alkylation?
A: The formation of a +[R] mass adduct indicates over-alkylation. The newly formed secondary pyrrolidine outcompetes the primary amine starting material for the electrophile, leading to a tertiary amine or quaternary ammonium salt[4].
Causality & Solution: The secondary amine in the pyrrolidine product is inherently more nucleophilic than the acyclic primary amine precursor due to the release of steric strain and the inductive electron-donating effects of the ring alkyl groups. To suppress this, you must either use an N-protecting group strategy (e.g., N-benzyl or N-Boc) prior to cyclization, or employ high-dilution conditions with a syringe-pump addition of the base to keep the local concentration of the nucleophile exceptionally low.
Module 4: Oxidation Side Reactions in Pd-Catalysis
Q: In my palladium-catalyzed carboamination of γ-(N-arylamino)alkenes, I observe oxidized pyrrole byproducts instead of the desired pyrrolidine. How can I suppress this?
A: This is a classic redox side-reaction. During the intramolecular aminopalladation step, the resulting alkyl-palladium intermediate can undergo premature β-hydride elimination rather than the desired reductive elimination. This forms a pyrroline, which rapidly oxidizes to a pyrrole[5].
Causality & Solution: The rate of reductive elimination must be accelerated to outcompete β-hydride elimination. This is achieved by tuning the steric bulk of the phosphine ligand. Using a bulky, electron-rich ligand (like tri-2-furylphosphine) forces the palladium center to undergo reductive elimination faster. Furthermore, strict anaerobic conditions are mandatory, as trace oxygen acts as a terminal oxidant for the aromatization of the pyrroline intermediate[5].
Section 3: Self-Validating Experimental Protocols
Protocol A: Thermodynamic Equilibration of C2-EWG Pyrrolidines
Objective: Convert a kinetic mixture of epimerized C2-EWG pyrrolidines to a thermodynamically stable trans-isomer to ensure batch-to-batch consistency.
-
Preparation: Dissolve the crude pyrrolidine mixture in anhydrous methanol to achieve a 0.1 M concentration.
-
Base Addition: Add 0.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Causality: DBU is a non-nucleophilic base that facilitates reversible deprotonation at the α-carbon without attacking the ester/EWG moiety via acyl substitution.
-
-
Equilibration: Reflux the mixture at 65 °C for 12 hours under an inert nitrogen atmosphere.
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via 1H-NMR. Monitor the C2-proton resonance (typically 3.5–4.5 ppm). The reaction is complete when the coupling constant ( J ) reflects the trans geometry (often a distinct chemical shift and larger J value in rigid systems) and the cis signal is completely absent.
-
Quench & Isolate: Quench with saturated aqueous NH4Cl to immediately halt equilibration. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
Objective: Synthesize highly substituted pyrrolidines while suppressing exo-isomers and regio-scrambling.
-
Pre-complexation: In an oven-dried Schlenk flask, combine AgOAc (5 mol%) and chiral Fesulphos ligand (5.5 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature.
-
Causality: Pre-complexation ensures the formation of the sterically rigid metallo-ylide pocket before the substrate is introduced, preventing uncatalyzed background reactions.
-
-
Ylide Generation: Add the α-imino ester (azomethine ylide precursor, 1.0 equiv) and cool the system to -20 °C.
-
Causality: Lowering the temperature increases the energetic penalty of the exo transition state, locking the system into the endo pathway.
-
-
Cycloaddition: Dropwise add the dipolarophile (e.g., maleimide or acrylate, 1.2 equiv) over 15 minutes to prevent thermal spiking.
-
Validation Checkpoint: Monitor via LC-MS after 4 hours. The absence of the unreacted imino ester mass and the presence of a single major product peak indicates high diastereoselectivity. If multiple peaks of the same mass appear, the temperature was not maintained strictly at -20 °C.
-
Workup: Filter the mixture through a short pad of Celite to remove the silver catalyst, concentrate under reduced pressure, and purify.
References
- BenchChem. "Technical Support Center: Stereoselective Synthesis of Pyrrolidines." BenchChem.[https://vertexaisearch.cloud.google.
- BenchChem. "2-Propylpyrrolidine Hydrochloride|CAS 1609407-52-4." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWOptC9bkpX_PK2MKqU0Fp_bpyaO92DBFYtc3WFebjxpg0LW9Xtc6mdnnaQ00qeVYmM6Ihso_9Pe3_PENX83zZBn_bW9CbkXErme3yJK8EzWA6mKmJQka3Rr3nOgCF8eFRerMB]
- BenchChem. "Pyrrolidin-3-ylmethanethiol hydrochloride." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQivqjf6CmtPhwV5f556_fGW44d9Qi5A456qZw5_7brAGOE_9IIzb7icDxd0OuF2r1UpTgN9fCbLPUYgRX7fri8rlfoWeGT6qe3QYdJRNsGJKMVgCz3M6WUpoddkh8ddTvdph82Q==]
- Wolfe, J. P., et al. "Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides." PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfjoYLGyJUPK6xeJO7cdBCcCjc2YfEBN1Aw6xc8QYsFugzXb2kCoZv37HymKWuY-C6G5HtXR4QzBjZSosbgcGnb-dhNO3pdO054OhLrFczS-FxH_td-8S6GXwP-8onfAoBELAsrd_Ju3_ykA==]
- Grigg, R., et al. "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLcP4kOD-A9uqJGhAN4uySDAMK1NwU87t-2tXnNjsE0Kle48rPl6-y5jinKuCCP9HJL81m_U8RVMSRRkIdZvil5Q5F53dqJ37y53LyxMoWGczTctZglkwd7voZoG3tHBhwH1l5]
Sources
- 1. 2-Propylpyrrolidine Hydrochloride|CAS 1609407-52-4 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidin-3-ylmethanethiol hydrochloride | Benchchem [benchchem.com]
- 5. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hydrodehalogenation in Bromopyrimidine Cross-Coupling
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that pyrimidines are privileged scaffolds in medicinal chemistry. However, during palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), bromopyrimidines are notoriously prone to a side reaction known as hydrodehalogenation (or protodebromination)[1]. Instead of yielding the desired cross-coupled product, the bromine atom is replaced by a hydrogen atom, destroying your starting material and severely complicating downstream purification.
This guide synthesizes field-proven insights to help you understand the causality behind this failure mode and provides self-validating protocols to eliminate it.
Part 1: The Causality of Hydrodehalogenation
Hydrodehalogenation is fundamentally a kinetic problem. The pyrimidine ring is highly electron-deficient. While this accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, it also creates a highly electrophilic and stable Ar-Pd(II)-Br intermediate[2]. If the subsequent transmetalation step is sluggish—often due to poor boronic acid activation or steric hindrance—the long-lived Pd(II) species will seek alternative reaction pathways.
In the presence of a hydrogen source (such as protic solvents, trace water, or even the phosphine ligand itself), the Pd(II) complex undergoes hydride abstraction to form a palladium-hydride (Pd-H) species[3]. Rapid reductive elimination follows, yielding the debrominated pyrimidine and regenerating the Pd(0) catalyst[1].
Figure 1: Divergent pathways in Pd-catalyzed coupling: desired product vs. dehalogenation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I seeing a massive peak for the debrominated pyrimidine in my LC-MS when using ethanol as a solvent? A: Ethanol and other primary/secondary alcohols are classic hydride sources[1]. The electrophilic Ar-Pd(II)-Br intermediate can coordinate with the alcohol, undergo β-hydride elimination, and generate the lethal Pd-H species[3]. Solution: Switch to an aprotic solvent system. 1,4-Dioxane or Toluene, supplemented with strictly controlled amounts of water to activate the boronic acid, is the gold standard for electron-deficient heterocycles[2].
Q2: I need a polar solvent because my bromopyrimidine is highly insoluble. If I can't use alcohols, what are my options? A: Poor solubility stalls the reaction, increasing the residence time of the Pd(II) intermediate and promoting side reactions[1]. If 1,4-dioxane is insufficient, consider THF or DMF[1]. Alternatively, running the reaction under plugged flow conditions or using microwave irradiation can force poorly soluble substrates into solution rapidly, outcompeting the dehalogenation pathway[4].
Q3: How does my choice of ligand dictate the coupling-to-dehalogenation ratio? A: Small, electron-poor ligands (like PPh₃) do not provide enough steric bulk to force the reductive elimination step, nor do they sufficiently enrich the palladium center to accelerate transmetalation[1]. Switching to dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) solves this[3]. Their electron-rich nature accelerates transmetalation, while their steric bulk forces the two aryl groups together, accelerating reductive elimination before hydride abstraction can occur[2].
Part 3: Quantitative Parameter Optimization
To systematically eliminate hydrodehalogenation, you must balance the electronics of the catalyst with the basicity of the environment. The following table summarizes the causal impact of different reaction parameters.
| Parameter | Sub-optimal Choice | Optimized Choice | Mechanism of Improvement |
| Solvent | Ethanol / Methanol | 1,4-Dioxane or Toluene | Eliminates the primary hydride source (β-hydride elimination from alcohols)[1]. |
| Base | NaOEt / Alkoxides | K₃PO₄ or K₂CO₃ | Weaker inorganic bases activate the boronic acid without acting as hydride donors or promoting protonolysis[2]. |
| Ligand | PPh₃ | XPhos or SPhos | Bulky, electron-rich ligands accelerate transmetalation and reductive elimination, outcompeting side reactions[3]. |
| Catalyst | Pd(OAc)₂ (in situ) | XPhos Pd G2 / G3 | Precatalysts ensure rapid, quantitative generation of active Pd(0) under mild conditions[3]. |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By using a Generation 2 (G2) Buchwald precatalyst, you ensure a precise 1:1 ratio of active Pd(0) to ligand, eliminating the ambiguity of in situ catalyst generation which often leaves unligated palladium susceptible to decomposition and side reactions[3].
Optimized Suzuki-Miyaura Coupling of Bromopyrimidines
Step 1: Reagent Preparation & Stoichiometry
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine (1.0 equiv) and the arylboronic acid (1.2 to 1.5 equiv).
-
Causality Check: A slight excess of boronic acid compensates for any minor protodeboronation that might occur, ensuring transmetalation is never the rate-limiting step[1].
Step 2: Base and Catalyst Addition
-
Add anhydrous K₃PO₄ (2.0 equiv) and XPhos Pd G2 precatalyst (2–5 mol%).
-
Validation: The XPhos Pd G2 should be a free-flowing solid. Its use guarantees that upon mild basic activation, the highly active L-Pd(0) species is formed instantaneously[3].
Step 3: Solvent Introduction & Strict Degassing
-
Add a pre-mixed solvent system of 1,4-Dioxane and distilled H₂O (typically 4:1 or 5:1 v/v) to achieve a substrate concentration of 0.1 M to 0.2 M.
-
Critical Step: Thoroughly degas the mixture by performing three freeze-pump-thaw cycles or by bubbling argon directly through the solution for 15 minutes[1].
-
Causality Check: Oxygen oxidizes electron-rich phosphine ligands. Ligand oxidation leaves the palladium center exposed, drastically increasing the rate of hydrodehalogenation[1].
Step 4: Reaction Execution
-
Seal the flask and heat the reaction mixture to 70–80 °C in a pre-heated oil bath for 4–12 hours[1].
-
Monitor the reaction progress via LC-MS or TLC. You should observe the rapid disappearance of the bromopyrimidine without the emergence of the lower-mass [M-Br+H] peak.
Step 5: Workup and Isolation
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine[2].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
- Benchchem. "Technical Support Center: Suzuki Couplings of Bromopyrimidines."
- Benchchem. "How to avoid dehalogenation side reactions in Suzuki coupling."
- Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1."
- National Institutes of Health (PMC). "Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling."
Sources
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of Pyrimidines
Introduction
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational in modern drug development, particularly for synthesizing pyrimidine-containing therapeutics. However, pyrimidines are notorious for causing rapid catalyst deactivation. This technical guide provides researchers and scientists with mechanistic insights, troubleshooting strategies, and self-validating protocols to overcome catalyst poisoning.
Troubleshooting Guides & FAQs
Q1: Why does my cross-coupling of pyrimidines stall at low conversion, often accompanied by the formation of palladium black? A1: The stalling is a direct consequence of the pyrimidine's electronic structure. Pyrimidines possess highly Lewis basic sp2 -hybridized nitrogen atoms. During the catalytic cycle, particularly after oxidative addition, these nitrogen atoms can competitively 1 on the palladium center[1]. Causality: This displacement leads to the formation of off-cycle, thermodynamically stable bis-pyrimidine Pd(II) complexes. Once trapped in this dormant state, the catalyst cannot undergo transmetalation, halting the reaction. The subsequent degradation of these poorly ligated Pd species results in the precipitation of inactive elemental palladium (palladium black)[2].
Q2: How can I rationally select a ligand to prevent this deactivation? A2: The solution lies in utilizing sterically demanding, electron-rich ligands, such as dialkylbiaryl monophosphines (e.g., BrettPhos, XPhos) or specialized bidentate ligands like dppf[3]. Causality: The bulky spatial profile of these ligands creates a steric shield around the palladium center. This physical barrier prevents the coordination of a second pyrimidine molecule, thereby blocking the formation of the dormant bis-pyrimidine complex. Simultaneously, the electron-rich nature of these phosphines accelerates both the oxidative addition and reductive elimination steps, minimizing the lifetime of the vulnerable Pd(II) intermediate and keeping the catalyst in the productive cycle[1].
Q3: Can solvent or base selection mitigate pyrimidine-induced poisoning? A3: Yes. Using protic solvents (e.g., isopropanol, water mixtures) or specific bases can significantly alter the reaction dynamics. Causality: Solvents capable of hydrogen bonding can interact directly with the pyrimidine nitrogens. This interaction reduces the heterocycle's Lewis basicity, thereby decreasing its propensity to 4[4]. Furthermore, employing aqueous-biphasic conditions with hydrophilic ligands (e.g., TPPTS) can help partition the active catalyst from poisoning byproducts, maintaining catalytic turnover[2].
Quantitative Data: Ligand Effects on Pyrimidine Cross-Coupling
To illustrate the impact of ligand choice on catalyst survival and reaction yield, consider the following standardized data for the Buchwald-Hartwig amination of 2-chloropyrimidine.
| Ligand Type | Example | Steric Bulk (% Buried Vol) | Catalyst Loading | Reaction Time | Typical Yield | Catalyst State at End |
| Simple Monophosphine | PPh 3 | Low | 5-10 mol% | 24 h | < 20% | Extensive Pd Black (Poisoned) |
| Bidentate Phosphine | dppf | Medium | 2-5 mol% | 12 h | 50-70% | Moderate Pd Black |
| Dialkylbiaryl Monophosphine | XPhos | High | 1-2 mol% | 4-8 h | > 85% | Homogeneous (Active) |
| Specialized Biaryl | BrettPhos | Very High | 0.5-1 mol% | 2-4 h | > 95% | Homogeneous (Active) |
Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling of a Challenging Pyrimidine
This protocol utilizes a highly active Pd/XPhos system designed to resist pyrimidine poisoning. The procedure incorporates self-validating checkpoints to ensure catalytic integrity.
Materials: 2-Chloropyrimidine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc) 2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), K 3 PO 4 (2.0 mmol), 1,4-Dioxane/H 2 O (4:1, 5 mL).
Step-by-Step Methodology:
-
Catalyst Pre-activation (Critical Step): In a flame-dried Schlenk tube under argon, combine Pd(OAc) 2 and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at 80°C for 15 minutes.
-
Causality & Validation: Heating facilitates the reduction of Pd(II) to the active Pd(0) species by the phosphine. A visual color change from orange/red to pale yellow indicates the successful formation of the active L-Pd(0) complex.
-
-
Reaction Assembly: Cool the tube to room temperature. Add 2-chloropyrimidine, arylboronic acid, and finely ground K 3 PO 4 . Add the remaining 3 mL of dioxane and 1 mL of degassed water.
-
Causality: Water dissolves the phosphate base, accelerating transmetalation, while also providing hydrogen-bonding stabilization to the pyrimidine nitrogens to mitigate poisoning[4].
-
-
Coupling and Monitoring: Seal the tube and heat to 90°C. Monitor the reaction via TLC or LC-MS at 1 hour and 3 hours.
-
Self-Validation Checkpoint: Observe the reaction mixture. If the solution remains a clear yellow/amber, the catalyst is active. If a black precipitate forms rapidly, the catalyst has been poisoned and leached. The steric bulk of XPhos should prevent this precipitation[1].
-
-
Workup: Upon completion (typically <4 hours), cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na 2 SO 4 , concentrate, and purify via flash chromatography.
Mechanistic Visualization
The following diagram illustrates the productive catalytic cycle versus the off-cycle poisoning pathway, highlighting where bulky ligands intervene to save the catalyst.
Catalytic cycle of Pd-catalyzed pyrimidine coupling, showing the off-cycle poisoning pathway.
References
-
Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT. [Link][1]
-
"Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides." MDPI. [Link][2]
-
"Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Taylor & Francis.[Link][3]
-
"Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." ACS Catalysis. [Link][4]
Sources
Technical Support Center: LC-MS Troubleshooting for 4-Pyrrolidinylpyrimidine Synthesis
Welcome to the Application Support Hub. This guide is engineered for researchers, analytical scientists, and drug development professionals conducting nucleophilic aromatic substitution (SNAr) to synthesize 4-pyrrolidinylpyrimidines. It provides self-validating analytical protocols, mechanistic insights into byproduct formation, and targeted LC-MS troubleshooting frameworks to ensure high-fidelity impurity profiling[1].
Mechanistic Origins of Synthesis Byproducts
The synthesis of 4-pyrrolidinylpyrimidines typically involves the SNAr reaction of a di-halo pyrimidine (e.g., 2,4-dichloropyrimidine) with pyrrolidine. This reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of the pyrimidine nitrogen atoms[2].
Understanding the causality behind byproduct formation is critical for anticipating LC-MS analytical results:
-
Regioisomerism: While nucleophilic attack can occur at either the C2 or C4 position, the C4 position is kinetically favored because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at C4[3]. However, C2 substitution still occurs as a minor competing pathway, generating regioisomers.
-
Over-substitution: If excess pyrrolidine is present or temperature is not strictly controlled, the mono-substituted product can undergo a second SNAr reaction, yielding a bis-pyrrolidinyl byproduct.
-
Hydrolysis: Trace water in solvents (such as PEG-400[4] or DMF) acts as a competing nucleophile, displacing the halogen to form hydroxypyrimidine byproducts.
Fig 1: SNAr reaction pathways and byproduct generation logic for 4-pyrrolidinylpyrimidines.
Self-Validating LC-MS Analytical Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a self-validating System Suitability Test (SST) to prevent false positives caused by column carryover or detector saturation.
Step-by-Step Methodology:
-
Sample Quenching & Preparation: Aliquot 10 µL of the crude reaction mixture and immediately quench into 990 µL of cold methanol/water (50:50, v/v).
-
Causality: Immediate dilution and cooling halt the SNAr reaction, preventing further over-substitution (bis-pyrrolidinyl formation) while the sample sits in the autosampler queue.
-
-
System Suitability Test (SST): Prior to sample analysis, inject a solvent blank, followed by a 2,4-dichloropyrimidine reference standard.
-
Causality: The blank validates the absence of column carryover. The standard validates the MS detector's isotopic fidelity by confirming the theoretical 9:6:1 ratio for a dichloro compound (M : M+2 : M+4), ensuring the detector is not saturated.
-
-
Chromatographic Separation: Inject 1 µL onto a metal-free PEEK C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% to 95% B over 10 minutes[5].
-
Causality: Pyrimidines contain electron-rich nitrogen atoms that chelate with trace metal cations in standard stainless-steel columns, leading to severe peak tailing. A metal-free column ensures sharp, symmetrical peaks for accurate integration[6].
-
-
Mass Spectrometry Detection: Operate a High-Resolution Mass Spectrometer (e.g., Q-TOF) or Triple Quadrupole in Positive Electrospray Ionization (ESI+) mode[7]. Scan range m/z 100–500.
-
Causality: The basic pyrrolidine nitrogen is readily protonated in acidic mobile phases, yielding a robust and stable [M+H]+ signal.
-
Quantitative Data: Byproduct Identification Matrix
Use the following table to rapidly cross-reference observed m/z values and isotopic signatures against expected synthesis outcomes.
| Analyte | Chemical Formula | Exact Mass [M] | Expected [M+H]+ | Isotopic Signature | Typical RT Shift (vs Target) |
| Starting Material | C₄H₂Cl₂N₂ | 147.96 Da | 148.97 Da | Dichloro (9:6:1) | + (More non-polar) |
| Target Product (C4) | C▖H₁₀ClN₃ | 183.06 Da | 184.07 Da | Monochloro (3:1) | Reference (0.0 min) |
| Regioisomer (C2) | C▖H₁₀ClN₃ | 183.06 Da | 184.07 Da | Monochloro (3:1) | Minor shift (± 0.2 min) |
| Bis-substituted | C₁₂H₁▖N₄ | 218.15 Da | 219.16 Da | No Chlorine | - (More polar under acidic pH) |
| Hydrolysis Byproduct | C▖H₁₁N₃O | 165.09 Da | 166.10 Da | No Chlorine | -- (Most polar) |
Troubleshooting & FAQs
Q: My target mass is correct, but the peak tails severely, making integration difficult. How do I fix this? A: Pyrimidines contain electron-rich nitrogen atoms that readily coordinate with exposed metal cations (e.g., iron, titanium) in standard stainless-steel LC fluidics and column hardware. This chelation causes severe peak tailing and loss of signal intensity. Resolution: Switch to a metal-free PEEK (polyetheretherketone) column[6]. Alternatively, passivate your LC system or add a trace metal chelator (like medronic acid) to the mobile phase, though hardware replacement is the most permanent and reliable fix.
Q: I observe a mass shift of -17.97 Da from my expected mono-substituted product. What is this impurity? A: This is a hydrolysis byproduct (e.g., 4-pyrrolidinyl-2-hydroxypyrimidine). During the SNAr reaction, trace water in the solvent or hygroscopic reagents can act as a competing nucleophile. The exact mass difference between a leaving chlorine atom (34.97 Da) and an incoming hydroxyl group (17.00 Da) is a net loss of 17.97 Da. Resolution: Ensure all solvents are strictly anhydrous. Use molecular sieves and conduct the reaction under an inert argon or nitrogen atmosphere.
Q: Why am I seeing two peaks with the exact same m/z ([M+H]+) but different retention times? A: You are observing regioisomers. When reacting a di-halo pyrimidine with pyrrolidine, nucleophilic attack can occur at either the C2 or C4 position. While the C4 position is kinetically favored due to a higher LUMO coefficient[3], C2 substitution still occurs as a minor pathway. Resolution: These isomers have identical masses but different polarities. Optimize your LC gradient (e.g., a shallower ramp from 5% to 40% Mobile Phase B over 10 minutes) to baseline-resolve them. Definitive structural assignment to distinguish the C2 from the C4 isomer usually requires 2D-NMR (NOESY/ROESY).
Q: How can I confidently distinguish the bis-substituted byproduct from the mono-substituted product using MS alone? A: Look for two distinct indicators:
-
Mass Shift: The replacement of the second chlorine atom with a second pyrrolidine ring results in a net mass increase of +35.10 Da.
-
Isotopic Signature: The mono-substituted product retains one chlorine atom, exhibiting a characteristic 3:1 isotopic ratio (M : M+2) due to ³⁵Cl and ³⁷Cl. The bis-substituted product lacks chlorine entirely, so this 3:1 pattern will disappear, leaving only the standard carbon-13 isotopic envelope.
Fig 2: LC-MS troubleshooting decision tree for identifying pyrimidine synthesis byproducts.
Sources
- 1. chimia.ch [chimia.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Pyrimidine Arylation Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for pyrimidine arylation. Direct C-H arylation and cross-coupling of halopyrimidines are fundamental transformations in drug discovery, given the prevalence of the pyrimidine pharmacophore in kinase inhibitors and CNS therapeutics. However, optimizing these reactions—particularly balancing reaction temperature and time—is a frequent bottleneck.
This guide synthesizes field-proven insights and authoritative literature to help you optimize palladium-catalyzed Suzuki-Miyaura couplings of pyrimidines, ensuring high yields, strict regioselectivity, and reproducible scale-up.
Mechanistic Overview: The Thermal Bottleneck
In palladium-catalyzed pyrimidine arylation, temperature is not merely a rate accelerator; it is the primary control dial for regioselectivity. The pyrimidine ring is highly electron-deficient, which facilitates the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. However, polyhalogenated substrates (e.g., 2,4-dichloropyrimidine) possess multiple reactive sites with distinct thermal activation thresholds.
Fig 1: Temperature-dependent kinetics in Pd-catalyzed Suzuki-Miyaura pyrimidine arylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the microwave-assisted Suzuki coupling of halopyrimidines? A: Extensive temperature screening indicates that 100 °C is the optimal "sweet spot" for these reactions[1]. At 100 °C, the thermal energy is sufficient to selectively break the more reactive C4-Cl bond, routinely achieving ~80% yields[1].
Q2: Why do my reactions yield complex mixtures when I push the temperature above 100 °C? A: Regioselectivity is thermally gated. When the reaction temperature is elevated to 120 °C or 140 °C, the activation energy for the secondary C2-Cl bond is breached[1]. This results in the formation of di-arylated side products (e.g., 2,4-diphenylpyrimidine), which directly consumes your starting material and complicates chromatographic purification[1].
Q3: How does microwave irradiation alter the required reaction time compared to conventional heating? A: Microwave heating drastically accelerates the catalytic cycle by ensuring uniform thermal distribution. While conventional heating methods often require 12 to 16 hours at 80 °C (frequently yielding poor results between 3–41%)[2][3], microwave irradiation reduces the required reaction time to just 15 to 60 minutes [1][4]. Kinetic monitoring has proven that a 15-minute reaction time at 100 °C is equally as efficient as a 20-minute reaction, meaning extended heating provides no additional benefit and only risks substrate degradation[1].
Q4: Can these reactions be run in aqueous media to improve the green chemistry profile? A: Yes. Water is an excellent solvent under microwave conditions due to its high loss tangent (efficiency in converting microwave energy to heat). For example, 4-pyrimidyl tosylates can be successfully coupled with boronic acids in pure water at 100 °C in exactly 1 hour[4].
Quantitative Data: Condition Screening Summary
To aid in your experimental design, the following table summarizes the causal relationship between temperature, time, and yield across various pyrimidine substrates.
| Substrate | Coupling Partner | Catalyst System | Temp (°C) | Time | Heating Method | Yield | Mechanistic Observation |
| 2,4-Dichloropyrimidine | Aryl boronic acid | Pd(PPh3)4 (3 mol%) | 100 | 15 min | Microwave | ~80% | Optimal conditions ; strict C4 regioselectivity[1]. |
| 2,4-Dichloropyrimidine | Aryl boronic acid | Pd(PPh3)4 (3 mol%) | 120-140 | 15 min | Microwave | <80% | Sub-optimal ; formation of di-arylated side products[1]. |
| 4-Pyrimidyl tosylate | Phenyl boronic acid | Pd(PPh3)4 (5 mol%) | 100 | 1 h | Microwave | High | Water used as the sole solvent[4]. |
| 3-Bromo pyrazolo[1,5-a]pyrimidine | Aryl boronic acid | XPhosPdG3 (10 mol%) | 80 | 16 h | Conventional | 3-41% | Sub-optimal ; demonstrates the inefficiency of conventional heating for these scaffolds[2][3]. |
Self-Validating Experimental Protocol
The following is a highly optimized, step-by-step methodology for the regioselective microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines[1][5].
Materials: 2,4-dichloropyrimidine (0.50 mmol), aryl boronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), Pd(PPh₃)₄ (3 mol%, 0.015 mmol), 1,4-dioxane/H₂O.
-
Solvent Preparation & Substrate Dissolution:
-
Action: In a microwave-safe vial, dissolve 2,4-dichloropyrimidine (75 mg, 0.50 mmol) in a 2:1 mixture of 1,4-dioxane (4 mL) and H₂O (2 mL)[1][5].
-
Causality: The biphasic organic-to-aqueous ratio is critical. Dioxane solubilizes the hydrophobic pyrimidine, while water dissolves the inorganic K₂CO₃ base required to form the reactive boronate complex during transmetalation.
-
-
Reagent Addition:
-
Action: Add the aryl boronic acid (0.50 mmol) and K₂CO₃ (207 mg, 1.50 mmol)[1].
-
Causality: A 3-equivalent excess of base buffers the hydrohalic acid generated during the catalytic cycle and prevents premature catalyst quenching.
-
-
Deoxygenation (Critical Step):
-
Action: Seal the vial with a septum and purge the mixture by bubbling argon directly through the solvent for 5 minutes[5].
-
Causality: Oxygen is highly detrimental. It promotes the homocoupling of the boronic acid (wasting the reagent) and oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) state.
-
-
Catalyst Addition:
-
Action: Briefly open the vial under a positive flow of argon, add Pd(PPh₃)₄ (17.3 mg, 3 mol%), and immediately seal with a microwave crimp cap[1].
-
Causality: Adding the catalyst after deoxygenation ensures maximum preservation of the Pd(0) oxidation state.
-
-
Microwave Irradiation:
-
Validation & Workup:
-
Action: Cool to room temperature. Monitor completion via LC-MS[1]. Extract the aqueous layer with EtOAc (3 x 10 mL), dry over Na₂SO₄, concentrate, and purify via column chromatography[1].
-
Validation: LC-MS should show a single major product mass corresponding to the mono-arylated pyrimidine, validating strict temperature control.
-
Troubleshooting Guide
-
Symptom: High levels of unreacted starting material after 15 minutes.
-
Root Cause: Incomplete oxidative addition due to insufficient thermal energy, or catalyst degradation prior to the reaction.
-
Solution: Verify that the microwave sensor is accurately reading the internal temperature (ensure it reaches 100 °C). If using conventional heating, transition to microwave irradiation to ensure uniform energy distribution[1]. Strictly enforce the argon purging step to prevent Pd(0) oxidation[5].
-
-
Symptom: Formation of di-arylated side products (e.g., 2,4-diphenylpyrimidine).
-
Root Cause: The reaction temperature exceeded the regioselectivity threshold (>100 °C)[1].
-
Solution: Check the microwave power settings to prevent initial temperature overshoots. Strictly cap the maximum temperature at 100 °C. Do not attempt to force sluggish reactions to completion by increasing heat to 120 °C or 140 °C[1].
-
-
Symptom: Protodeboronation (loss of the boronic acid group, yielding the des-boronated arene).
-
Root Cause: Prolonged reaction times at high temperatures in aqueous basic media.
-
Solution: Limit the reaction time. Microwave irradiation for 15 minutes is equally as efficient as 20 minutes[1]. Extending the time beyond 15 minutes increases the rate of protodeboronation without improving the product yield.
-
References
- Source: semanticscholar.
- Title: Temperature and time screening for Suzuki coupling of 1 with 2.
- Source: d-nb.
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one...
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
Choosing the right base and solvent for coupling reactions with 5-bromopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 5-bromopyrimidines. As a key building block in medicinal chemistry, successful functionalization of the pyrimidine core is often pivotal.[1][2] This document is designed to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
The reactivity of halopyrimidines is primarily governed by the carbon-halogen bond strength and the position of the halogen.[3] For palladium-catalyzed reactions, the oxidative addition step is often rate-determining, with the general reactivity trend being I > Br > Cl.[3] Within the pyrimidine ring, the electron-deficient C4/C6 and C2 positions are generally more reactive than the C5 position.[3] Despite this, the C5-Br bond is highly susceptible to oxidative addition, making 5-bromopyrimidine an excellent and widely used substrate.[4]
Part 1: Foundational Principles: The Role of Base and Solvent
This section addresses the fundamental questions regarding the selection of bases and solvents, which are critical parameters for success.
Frequently Asked Questions (FAQs)
Q1: Why are the choices of base and solvent so critical for coupling reactions with 5-bromopyrimidines?
A1: The selection of base and solvent is paramount due to the electronic nature of the 5-bromopyrimidine substrate and the specific mechanics of the catalytic cycle for each reaction type.
-
Role of the Base: The base plays a direct, mechanistic role that differs between coupling reactions.
-
In Suzuki-Miyaura couplings , the base activates the organoboron species by forming a more nucleophilic "ate" complex (boronate), which facilitates the crucial transmetalation step.[5][6]
-
In Buchwald-Hartwig aminations , a base is required to deprotonate the amine coupling partner after it coordinates to the palladium center, forming a palladium-amido complex that precedes reductive elimination.[7]
-
In Sonogashira couplings , an amine base deprotonates the terminal alkyne to generate the copper acetylide, the active nucleophile in the cycle.[8]
-
-
Role of the Solvent: The solvent system must be chosen to:
-
Ensure Solubility: All components—the substrate, coupling partner, catalyst, and base—must be sufficiently soluble for the reaction to proceed efficiently.
-
Stabilize the Catalyst: The solvent can affect the stability and activity of the palladium catalyst.
-
Influence Reaction Rate and Selectivity: Polar aprotic solvents (e.g., DMF, MeCN) can stabilize charged intermediates or transition states in the catalytic cycle, sometimes altering reaction rates and even selectivity compared to nonpolar solvents like toluene or THF.[9][10][11]
-
Data Presentation: Common Reagents
The tables below summarize common choices for bases and solvents in cross-coupling reactions.
Table 1: Comparison of Commonly Used Bases
| Base | Type | pKₐ of Conjugate Acid | Typical Applications & Notes |
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | ~10.3 | Mild bases, good for Suzuki couplings. Cs₂CO₃ offers better solubility in organic solvents.[12] |
| K₃PO₄ | Inorganic Phosphate | ~12.3 | A versatile and moderately strong base. Widely used in Suzuki and Buchwald-Hartwig reactions.[5][13] |
| NaOt-Bu | Organic Alkoxide | ~19 | Strong, non-nucleophilic base. Standard choice for Buchwald-Hartwig aminations, especially with less acidic amines.[14][15] |
| LHMDS | Organic Amide | ~26 | Very strong, non-nucleophilic base. Used for challenging Buchwald-Hartwig couplings.[16] |
| Et₃N / i-Pr₂NEt | Organic Amine | ~11 | Mild bases, typically used in Sonogashira couplings where they also act as an acid scavenger.[15] |
Table 2: Properties of Common Solvents
| Solvent | Type | Boiling Point (°C) | Key Characteristics & Uses |
| 1,4-Dioxane | Ethereal | 101 | Excellent for Suzuki and Buchwald-Hartwig. Often used with water as a co-solvent.[17][18] |
| Toluene | Aromatic | 111 | Nonpolar. A standard solvent for Buchwald-Hartwig aminations.[15] |
| THF | Ethereal | 66 | Lower boiling point alternative to dioxane. Common in Sonogashira and Suzuki reactions.[3] |
| DMF | Polar Aprotic | 153 | High boiling point and polarity can increase reaction rates, especially for less reactive bromides.[1][11] |
| Acetonitrile | Polar Aprotic | 82 | Polar solvent that can sometimes influence reaction selectivity.[9][10] |
Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between 5-bromopyrimidine and organoboron reagents.[2][4]
Frequently Asked Questions (FAQs)
Q2: What are the recommended starting conditions for a Suzuki coupling with 5-bromopyrimidine?
A2: A reliable starting point involves a Pd(0) catalyst, an inorganic base, and a mixed solvent system.
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) precatalyst like Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).[19][20]
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.[10][18]
-
Temperature: 80-100 °C.
Troubleshooting Guide
Q3: My reaction is slow or gives low yields. What are the likely causes and solutions?
A3: This is a common issue that can stem from several factors:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands promote the desired catalytic cycle and can minimize catalyst inhibition.[13]
-
-
Poor Reagent Solubility: If any component is not fully dissolved, the reaction will be slow.
-
Solution: Screen different solvent systems. For highly insoluble substrates, a more polar solvent like DMF or microwave heating can improve solubility and reaction rates.[17]
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) under the reaction conditions.
Q4: I am observing a significant amount of debrominated pyrimidine byproduct. How can I prevent this?
A4: The formation of a debrominated (or hydrodehalogenated) byproduct is a frequent side reaction where the bromine is replaced by a hydrogen atom.[17][22] This occurs via a palladium-hydride (Pd-H) intermediate.[23]
-
Mechanism: The Pd-H species can arise from the palladium complex reacting with bases, trace water, or solvents like alcohols.[21][23]
-
Troubleshooting Strategies:
-
Base Selection: Strong bases like alkoxides can promote this side reaction. Switch to a weaker inorganic base such as K₃PO₄ or K₂CO₃.[22]
-
Solvent Choice: Avoid protic solvents like methanol or ethanol if debromination is severe. Aprotic solvents such as 1,4-dioxane or toluene are preferred.[17]
-
Lower Temperature: High temperatures can favor debromination. Try running the reaction at the lowest effective temperature.[22]
-
Workflow & Protocol
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromopyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).[13]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[18]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[18]
-
Seal the flask and heat the reaction mixture to 85–95 °C with vigorous stirring for 12-18 hours.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of valuable 5-aminopyrimidine derivatives.[4][7]
Frequently Asked Questions (FAQs)
Q5: Why do Buchwald-Hartwig reactions often require strong, non-nucleophilic bases like NaOt-Bu?
A5: The catalytic cycle requires the deprotonation of the amine to form a palladium-amido intermediate, which is the direct precursor to the desired product via reductive elimination.[7][12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are required to efficiently deprotonate a wide range of primary and secondary amines, especially those that are not particularly acidic. Weaker bases like carbonates are generally insufficient, though they can sometimes be used for more acidic amines like anilines or indoles.[12][16]
Troubleshooting Guide
Q6: My reaction is failing with a substrate that has a base-sensitive functional group. What can I do?
A6: The use of strong alkoxide bases can be incompatible with functional groups like esters or nitriles.
-
Solution: Switch to a weaker base system. While challenging, systems using finely powdered K₃PO₄ or Cs₂CO₃ have been developed. This switch often requires a change in ligand (e.g., to bulky biarylphosphine ligands like Xantphos) and potentially higher reaction temperatures to achieve good conversion.[15][24] In some cases, using a weaker base was crucial to prevent decomposition of the aryl bromide.[25]
Q7: I'm not getting any product when coupling with a hindered secondary amine. How can I optimize this?
A7: Steric hindrance poses a significant challenge for the C-N reductive elimination step.
-
Solution: This problem is almost always addressed by ligand choice. Use ligands specifically designed to accelerate reductive elimination from hindered complexes.
-
Recommended Ligands: Josiphos-type ligands, XPhos, or BrettPhos are excellent choices for coupling hindered substrates.[15]
-
Other Parameters: You may also need to increase the reaction temperature and ensure you are using a sufficiently strong base (NaOt-Bu or LHMDS) and an anhydrous, non-coordinating solvent like toluene.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%).[4]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the base (e.g., NaOt-Bu, 1.4 eq.), 5-bromopyrimidine (1.0 eq.), and the amine (1.2 eq.).[15]
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[15]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Part 4: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between 5-bromopyrimidine and a terminal alkyne.[1]
Frequently Asked Questions (FAQs)
Q8: What is the purpose of the copper(I) salt and the amine base in a Sonogashira reaction?
A8: They both play essential roles in the catalytic cycle.
-
Amine Base (e.g., Et₃N, DIPEA): This serves two purposes. First, it acts as a base to deprotonate the terminal alkyne, making it nucleophilic. Second, it serves as an acid scavenger, neutralizing the HBr formed during the reaction. It is often used as the solvent or a co-solvent.[3]
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the deprotonated alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.[13]
Troubleshooting Guide
Q9: My main byproduct is a dimer of my alkyne starting material. How do I stop this Glaser coupling?
A9: The oxidative homocoupling of terminal alkynes (Glaser coupling) is the most common side reaction in Sonogashira couplings. It is promoted by the presence of oxygen and the copper catalyst.[1][26]
-
Solutions:
-
Strictly Anaerobic Conditions: This is critical. Ensure all solvents and the amine base are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the liquid for an extended period (20-30 min).[26]
-
Slow Addition: Add the terminal alkyne slowly to the reaction mixture via syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling pathway.[26]
-
Minimize Copper: Reduce the CuI loading to the minimum effective amount (e.g., 1-2 mol%).
-
Consider Copper-Free Protocols: For particularly sensitive substrates, copper-free Sonogashira conditions have been developed that can circumvent this issue entirely.[26]
-
Q10: My reaction with 5-bromopyrimidine is very sluggish compared to reactions I've run with aryl iodides. What should I change?
A10: This is expected, as the C-Br bond is stronger and less reactive than the C-I bond, making the initial oxidative addition step slower.[3][27]
-
Solutions:
-
Increase Temperature: Often, simply increasing the reaction temperature to 60-100 °C is sufficient to drive the reaction to completion.[1][27]
-
Change Solvent: Switching from a less polar solvent like THF to a more polar, higher-boiling solvent like DMF can accelerate the oxidative addition step.[1]
-
Ligand Choice: If the reaction still stalls, changing the ligand from PPh₃ to a more electron-rich ligand like dppf can sometimes improve catalyst performance for less reactive bromides.[26][27]
-
Workflow & Protocol
Caption: Simplified Sonogashira catalytic cycle showing the key roles of the base and copper co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (2-5 mol%).[20]
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq.).[1][3]
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C.[15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Barrios-Landeros, F., & Carrow, B. P. (2019). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Vantourout, J. C., Miras, H. N., & Watson, A. J. B. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
SciSpace. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. Retrieved from [Link]
-
Scott, J. S., & Watson, A. J. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]
-
Shen, Q., & Hartwig, J. F. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]
-
Scrivanti, A., & Bovo, S. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved from [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Retrieved from [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Retrieved from [Link]
-
Sharma, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. Retrieved from [Link]
-
Zoltewicz, J. A., & Cruskie, M. P. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Retrieved from [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. reddit.com [reddit.com]
Technical Support Center: Purification of Polar Pyrrolidinyl-Pyrimidine Derivatives
Welcome to the Technical Support Center for the chromatographic purification of polar pyrrolidinyl-pyrimidine derivatives. These structural motifs—ubiquitous in modern kinase inhibitors and pharmaceutical development—present unique purification challenges. The combination of the highly basic pyrrolidine ring (pKa ~10–11) and the pyrimidine heterocycle (pKa ~2–4) results in extreme polarity, poor solubility in standard organic solvents, and a high propensity for irreversible secondary interactions with chromatographic stationary phases.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-purity isolations.
Diagnostic Workflow for Method Selection
Diagnostic workflow for selecting the optimal purification strategy.
Section 1: Troubleshooting & FAQs
Q1: Why does my pyrrolidinyl-pyrimidine derivative elute in the void volume on a standard C18 column? A1: Traditional reversed-phase chromatography (RPC) relies entirely on hydrophobic interactions. Because pyrrolidinyl-pyrimidines are highly polar and easily ionized, these hydrophobic interactions are minimal, causing the analytes to elute in or near the void volume[1]. Mechanistic Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >60% acetonitrile)[2]. This allows the highly polar basic compounds to partition effectively, providing excellent retention where RPC fails[3].
Q2: I am observing severe peak tailing and poor recovery when using normal-phase silica gel or standard C18. How can I resolve this? A2: Peak tailing for basic heterocycles is primarily caused by secondary ion-exchange interactions. The basic pyrrolidine nitrogen strongly interacts with highly acidic, unendcapped residual silanol groups (Si-OH) on the silica surface[4]. These silanols possess cation-exchange properties that trap the protonated amine[5]. Mechanistic Solution:
-
Mobile Phase Modifiers: For normal phase, add a volatile base like triethylamine (TEA) to the mobile phase. The TEA competitively binds to the acidic silanols, masking them and allowing the basic analyte to elute symmetrically[6].
-
pH Control in RPC: Use a low-pH mobile phase (e.g., 0.1% TFA). This protonates both the amine functional group and the silanolic hydroxyl groups, neutralizing the silanols and drastically reducing silanophilic interactions[4].
Q3: My compound is only soluble in DMSO. When I inject it into a HILIC or RP system, the peak is severely distorted. How can I load my sample? A3: DMSO is a strong elution solvent. Injecting a large plug of DMSO disrupts the partitioning equilibrium at the column head, carrying the analyte down the column before it can properly focus on the stationary phase. Mechanistic Solution:
-
At-Column Dilution: Utilize an at-column dilution mechanism where the sample is injected into a weak solvent stream before reaching the column, preserving peak shape and increasing loadability[7].
-
Dry Loading: Pre-absorb the DMSO solution onto a small amount of stationary phase (e.g., Celite or neutral alumina), evaporate the solvent under high vacuum, and load the dry powder directly into a pre-column cartridge[6].
Section 2: Chromatographic Performance Data
To guide your method development, the following table summarizes the expected quantitative performance metrics of various purification modes when applied to polar basic pyrrolidinyl-pyrimidines.
| Chromatographic Mode | Stationary Phase | Mobile Phase System | Typical Recovery (%) | Peak Asymmetry ( Tf ) | Primary Retention Mechanism |
| Standard RP-HPLC | C18 (Endcapped) | H₂O / MeCN (Neutral) | 40 - 60% | > 2.5 (Severe) | Hydrophobic Partitioning |
| Low-pH RP-HPLC | C18 (Acid-stable) | 0.1% TFA in H₂O / MeCN | 85 - 95% | 1.1 - 1.4 | Ion-Suppression of Silanols |
| High-pH RP-HPLC | BEH C18 Hybrid | 10mM NH₄HCO₃ (pH 10) / MeCN | 90 - 98% | 1.0 - 1.2 | Analyte Deprotonation |
| HILIC | Bare Silica / Amide | MeCN / 10mM NH₄FA (pH 3.5) | 95 - 99% | 1.0 - 1.1 | Hydrophilic Partitioning |
| Normal Phase | Bare Silica | Hexane / EtOAc + 1% TEA | 70 - 80% | 1.5 - 2.0 | Adsorption (Silanol Masked) |
Section 3: Mechanistic Workflows & Self-Validating Protocols
The HILIC Retention Mechanism
Understanding why HILIC works is critical for troubleshooting. HILIC separates analytes based on their differential distribution between an acetonitrile-rich bulk mobile phase and a water-enriched layer adsorbed onto the hydrophilic stationary phase[2].
Mechanistic representation of HILIC analyte partitioning and retention.
Protocol A: Self-Validating HILIC Purification
This protocol is optimized for highly polar derivatives that fail to retain on C18 columns.
Step 1: Column & Mobile Phase Preparation
-
Column: Select an Amide-bonded or bare silica HILIC column.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid[1]. Causality: The buffer controls the ionization state of the basic nitrogens and provides the necessary salt concentration to prevent secondary electrostatic interactions.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Step 2: System Equilibration (Critical Step)
-
Flush the column with 95% B / 5% A.
-
Validation Checkpoint: HILIC requires significantly longer equilibration than RPC. Monitor the UV baseline and system pressure. You MUST pass at least 20 column volumes (CV) of solvent. A stable baseline for >5 minutes after 20 CVs confirms the immobilized water layer is fully established.
Step 3: Sample Loading
-
Dissolve the crude compound in the initial mobile phase (95:5 Acetonitrile:Aqueous)[1].
-
Validation Checkpoint: If the sample is cloudy, do not inject. Centrifuge and use the supernatant, or utilize solid-phase extraction cleanup protocols, which HILIC readily accepts without drying[2].
Step 4: Gradient Execution
-
0–2 min: Isocratic hold at 95% B.
-
2–15 min: Linear gradient from 95% B to 50% B. (Note: In HILIC, increasing the aqueous phase increases elution strength[3]).
-
15–20 min: Re-equilibration at 95% B.
Protocol B: High-pH Reversed-Phase Purification
This protocol is ideal for moderately polar derivatives where the pyrrolidine ring causes severe tailing at neutral pH.
Step 1: Column & Mobile Phase Preparation
-
Column: Ethylene Bridged Hybrid (BEH) C18 column (Must be stable up to pH 11).
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water, adjusted to pH 10.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
Step 2: Equilibration & Loading
-
Equilibrate the column with 5% B / 95% A for 10 CVs.
-
Dissolve the sample in a mixture of DMSO and Mobile Phase A (ensure DMSO is <5% of total injection volume to prevent solvent effects).
Step 3: Gradient Execution & Validation
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Validation Checkpoint: Calculate the tailing factor ( Tf ) of the eluted product. If Tf < 1.3, the high pH has successfully deprotonated the pyrrolidine nitrogen, neutralizing the molecule and eliminating silanol interactions. If Tf > 1.5, verify the pH of Mobile Phase A; the pKa of your specific derivative may exceed 10.5, requiring a shift to Protocol A (HILIC).
References
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. amsbiopharma.com. 2
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. chromatographytoday.com. 7
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. nih.gov. 3
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives. benchchem.com. 1
-
Kumar et al., IJPSR, 2016; Vol. 7(2): 531-542. ijpsr.com. 4
-
Reversed-phase liquid chromatography. researchgate.net. 5
-
Interchim Purification Column Guide Catalogue. mz-at.de. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. chromatographytoday.com [chromatographytoday.com]
NMR analysis of impurities in 5-Bromo-4-pyrrolidin-1-ylpyrimidine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis and NMR characterization of 5-bromo-4-pyrrolidin-1-ylpyrimidine.
Nucleophilic aromatic substitution (S_NAr) on pyrimidine scaffolds can yield unexpected side products depending on steric hindrance, moisture, and base selection. This guide provides a self-validating framework to identify impurities, understand the mechanistic causality behind them, and ensure your final product meets >95% purity standards.
Part 1: Diagnostic Workflow
Fig 1: NMR-driven diagnostic workflow for 5-bromo-4-pyrrolidin-1-ylpyrimidine synthesis.
Part 2: FAQs — Synthesis & Common Impurities
Q: Why do I see unreacted 5-bromo-4-chloropyrimidine in my final product despite using excess pyrrolidine? A: The S_NAr reaction of 5-bromo-4-chloropyrimidine is sterically hindered by the adjacent bulky bromine atom at C5. Although the C4 position is electronically activated by the pyrimidine nitrogens, the steric bulk increases the activation energy. If the reaction is not heated sufficiently or if the pyrrolidine is consumed via salt formation (without a sacrificial base like DIPEA), the starting material will remain. In ^1H NMR, this is easily identified by the highly deshielded singlets at 8.86 and 8.82 ppm[1].
Q: I am detecting a highly polar impurity that shifts downfield in DMSO-d6 but is insoluble in CDCl3. What is it? A: This is likely 5-bromo-4-hydroxypyrimidine (which tautomerizes to 5-bromopyrimidin-4(3H)-one). It forms via the hydrolysis of the C4-chloride when adventitious water is present during the reaction or aqueous workup under basic conditions[2]. The hydroxyl/oxo group drastically changes the solubility profile and alters the resonance contributors, shifting the pyrimidine protons.
Q: How can I differentiate the desired product from the debrominated impurity (4-pyrrolidin-1-ylpyrimidine)? A: Debromination is a known side reaction in electron-deficient pyrimidines under basic conditions[3]. The debrominated impurity lacks the heavy-atom and inductive effects of the bromine atom at C5. In the ^1H NMR spectrum, this introduces a highly shielded aromatic proton (H5) around 6.40 ppm, which splits the adjacent H6 proton into a doublet. Your target product lacks this H5 proton, presenting H2 and H6 as distinct singlets.
Part 3: FAQs — NMR Troubleshooting & Signal Assignment
Q: My pyrimidine H2 and H6 signals are overlapping. How can I definitively assign them? A: Use 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC is critical for assigning the regiochemistry of substituted pyrimidines[4]. The pyrrolidine N-CH2 protons (~3.70 ppm) will show a strong 3-bond correlation (^3J_CH) to the C4 carbon (~158.2 ppm). The H6 proton will also correlate to C4, whereas the H2 proton will correlate to both C4 and C6.
Q: Why are the pyrrolidine N-CH2 protons appearing as a broad multiplet rather than a sharp triplet? A: The C4-N bond in 4-aminopyrimidines has partial double-bond character due to the delocalization of the nitrogen lone pair into the electron-deficient pyrimidine ring. This restricts bond rotation, causing the two N-CH2 groups of the pyrrolidine ring to reside in slightly different magnetic environments (syn and anti to the pyrimidine nitrogen).
Part 4: Step-by-Step Methodology: Self-Validating NMR Protocol
To ensure absolute confidence in your structural assignment, follow this self-validating NMR acquisition protocol.
Step 1: Quantitative Sample Dissolution
-
Action: Weigh exactly 15 mg of the dried product. Add 0.6 mL of CDCl3 (containing 0.03% v/v TMS). Vortex for 60 seconds.
-
Causality: Complete dissolution ensures a homogeneous magnetic environment. Particulates cause localized magnetic susceptibility gradients, broadening lineshapes and obscuring fine meta-couplings (J ~ 1-2 Hz) critical for pyrimidine analysis.
-
Validation Check: Visually inspect the tube against a light source. The solution must be optically clear. If cloudy, filter through a glass wool plug before acquisition.
Step 2: Locking, Tuning, and Shimming
-
Action: Insert the sample into a ≥400 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl3. Perform automated gradient shimming (Z1-Z5).
-
Causality: Precise shimming corrects spatial inhomogeneities in the static magnetic field (B0), ensuring sharp, symmetrical peaks necessary for accurate integration of the pyrrolidine vs. pyrimidine protons.
-
Validation Check: Measure the full-width at half-maximum (FWHM) of the solvent residual peak (CHCl3 at 7.26 ppm). It must be < 1.0 Hz. If > 1.0 Hz, re-shim.
Step 3: ^1H NMR Acquisition
-
Action: Acquire 16-32 scans with a relaxation delay (D1) of 2.0 seconds and a flip angle of 30°.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of the slowly relaxing pyrimidine protons (H2/H6), preventing signal attenuation and ensuring the integration ratio of pyrimidine (^1H) to pyrrolidine (^4H) is strictly quantitative.
-
Validation Check: Integrate the pyrrolidine N-CH2 multiplet (~3.70 ppm) to exactly 4.00. The pyrimidine singlets should integrate to 1.00 ± 0.05. Deviations indicate co-eluting impurities.
Step 4: 2D HMBC Acquisition
-
Action: Acquire a ^1H-^13C HMBC spectrum optimized for long-range couplings (J_CH = 8 Hz).
-
Causality: The 3-bond coupling from the pyrrolidine protons to the pyrimidine C4 carbon confirms the regiochemistry of the substitution, ruling out cine-substitution or rearrangement products[4].
-
Validation Check: Verify the presence of a cross-peak between the ^1H signal at ~3.70 ppm and the ^13C signal at ~158.2 ppm.
Part 5: Quantitative Data: Expected NMR Shifts
Summarized below are the diagnostic chemical shifts to differentiate your target compound from common synthetic impurities.
| Compound | ^1H NMR Signals (ppm) | ^13C NMR Signals (ppm) | Diagnostic Feature |
| 5-Bromo-4-chloropyrimidine (SM) | 8.86 (s, 1H), 8.82 (s, 1H) | 160.0, 158.5, 155.0, 120.5 | Highly deshielded pyrimidine protons[1]. |
| 5-Bromo-4-pyrrolidin-1-ylpyrimidine (Target) | 8.45 (s, 1H), 8.25 (s, 1H), 3.70 (m, 4H), 1.95 (m, 4H) | 158.2 (C4), 156.5, 152.0, 102.5 (C5), 49.5, 25.4 | Upfield shift of H2/H6; pyrrolidine multiplets. |
| 5-Bromo-4-hydroxypyrimidine (Impurity) | 12.5 (br s, 1H), 8.36 (s, 1H), 8.11 (s, 1H) in DMSO-d6 | 160.5, 152.3, 148.5, 105.2 | Broad OH/NH peak; insoluble in CDCl3[2]. |
| 4-Pyrrolidin-1-ylpyrimidine (Impurity) | 8.55 (s, 1H), 8.15 (d, 1H), 6.40 (d, 1H), 3.65 (m, 4H), 1.95 (m, 4H) | 161.0, 157.5, 154.0, 108.5 (C5) | Appearance of H5 proton (~6.40 ppm) splitting H6[3]. |
Sources
Stability issues of 5-Bromo-4-pyrrolidin-1-ylpyrimidine in different solvents
Welcome to the Technical Support Center for 5-Bromo-4-pyrrolidin-1-ylpyrimidine .
As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this specific halogenated 4-aminopyrimidine derivative. The pyrimidine core is highly electron-deficient, making the substituents at the 4-position (pyrrolidine) and 5-position (bromine) susceptible to distinct degradation pathways depending on the solvent environment. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your experimental workflows.
Diagnostic Hub: Solvent Compatibility & Stability Metrics
To prevent experimental artifacts, it is critical to match the solvent system to the thermodynamic and kinetic stability profile of the compound. The table below summarizes quantitative stability data and primary degradation risks across common solvent systems[1][2].
| Solvent System | Recommended Max Conc. | Primary Degradation Pathway | Optimal Storage | Estimated Shelf Life |
| Anhydrous DMSO | 50 mM | Photolytic debromination | -20°C (Dark) | > 12 months |
| Methanol / EtOH | 10 mM | Solvolysis / Nucleophilic attack | -20°C (Dark) | 3 - 6 months |
| Aqueous Buffer (pH 6.0–8.0) | < 1 mM (Solubility limited) | Hydrolysis (slow) | 4°C (Dark) | < 24 hours (Prepare fresh) |
| Aqueous Buffer (pH < 3 or > 10) | < 1 mM | Rapid Hydrolysis | N/A | < 1 hour |
| THF / Ethers | 20 mM | Alpha-oxidation by peroxides | 4°C (Argon) | 1 - 2 weeks |
Mechanistic Degradation Pathways
Understanding why a compound degrades allows you to preemptively engineer your solvent conditions. Below is a logical mapping of the three primary degradation routes encountered with 5-Bromo-4-pyrrolidin-1-ylpyrimidine.
Mechanistic degradation pathways of 5-Bromo-4-pyrrolidin-1-ylpyrimidine in various solvent systems.
Troubleshooting Q&A: Field-Proven Insights
Q1: My DMSO stock solutions show a secondary peak at[M-79]+ in LC-MS after a month of storage. What is causing this? Causality & Solution: This mass shift indicates debromination (loss of the Br isotope, mass ~79/81). Halogenated pyrimidines exhibit increased molecular polarizability, making the C5-Br bond highly susceptible to photolytic homolytic cleavage[3]. Even ambient laboratory fluorescent lighting can trigger this process over time[1]. The resulting pyrimidine radical abstracts a hydrogen atom from trace solvent impurities to form 4-pyrrolidin-1-ylpyrimidine. Actionable Fix: Always prepare stock solutions in amber glass vials and store them at -20°C. If aliquoting on the benchtop, minimize exposure time or work under low-light conditions.
Q2: When diluting the compound into aqueous assay buffers (pH 2.0 or pH 10.0), I observe a rapid loss of the parent peak and the appearance of a highly polar degradant. Why? Causality & Solution: You are observing pH-driven solvolysis (hydrolysis). The pyrimidine ring is intrinsically electron-deficient. While the 4-amino (pyrrolidine) group donates some electron density, extreme pH environments protonate the pyrimidine nitrogens (in acid) or provide strong nucleophiles (in base). This drives a nucleophilic aromatic substitution (SNAr) or an addition-elimination reaction at the C4 position, displacing the pyrrolidine ring to form 5-bromopyrimidin-4(3H)-one[1][4]. Actionable Fix: 4-aminopyrimidines are most stable in strictly neutral to slightly physiological pH (6.0–8.0). Prepare aqueous working solutions fresh daily and never store the compound in unbuffered water or extreme pH solutions.
Q3: I am using THF as a solvent for a cross-coupling reaction, but the 5-Bromo-4-pyrrolidin-1-ylpyrimidine degrades before the catalyst is even added. Causality & Solution: Ethereal solvents like THF and dioxane rapidly form hydroperoxides upon exposure to atmospheric oxygen. The pyrrolidine ring (a cyclic secondary amine derivative) is highly vulnerable to alpha-oxidation by these peroxides, leading to the formation of lactams or aminals[5]. Actionable Fix: Use strictly anhydrous, inhibitor-stabilized (e.g., BHT) THF. Alternatively, distill the THF over sodium/benzophenone immediately prior to use, and rigorously degas the solvent with Argon to remove dissolved oxygen.
Validated Experimental Protocols
To ensure self-validating workflows, implement the following standard operating procedures (SOPs) in your laboratory.
Protocol A: Preparation and Storage of High-Stability Stock Solutions
Objective: Prevent photolytic and oxidative degradation during long-term storage.
-
Preparation: Equilibrate the lyophilized powder of 5-Bromo-4-pyrrolidin-1-ylpyrimidine to room temperature in a desiccator to prevent condensation.
-
Solvent Selection: Use strictly anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) that has been purged with Argon for 10 minutes to displace dissolved oxygen[2].
-
Dissolution: Weigh the required mass into an actinic (amber) glass vial. Add the purged DMSO to achieve a maximum concentration of 50 mM. Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating can accelerate degradation.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge the headspace of each tube with Argon before sealing.
-
Storage: Store immediately at -20°C or -80°C.
Protocol B: Stability-Indicating RP-HPLC Method
Objective: A self-validating chromatographic method to monitor parent compound integrity and resolve debrominated/hydrolyzed degradants.
-
Column: Use a high-purity C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to minimize secondary interactions with the basic pyrimidine nitrogens.
-
Mobile Phase:
-
Buffer A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA). (TFA is critical to ion-pair with the basic nitrogens, preventing peak tailing)[4].
-
Buffer B: LC-MS Grade Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
-
Detection: UV absorbance at 254 nm (optimal for the pyrimidine chromophore) and 280 nm.
-
System Suitability Check (Critical): Before analyzing experimental samples, inject a partially UV-degraded sample (expose a 1 mM solution in MeOH to UV light for 2 hours). The method is only valid if the resolution ( Rs ) between the parent peak (5-Bromo-4-pyrrolidin-1-ylpyrimidine) and the debrominated degradant (4-pyrrolidin-1-ylpyrimidine) is ≥2.0 .
References
- Stability issues of 5,6-Dichloropyrimidine-2,4-diol in solution - Benchchem. Benchchem.
- Impact of Cytosine 5-Halogens on the Interaction of DNA with Restriction Endonucleases and Methyltransferase. ACS Publications.
- A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow. RSC Publishing.
- Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties. ACS Publications.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00751G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-4-pyrrolidin-1-ylpyrimidine
[https://www.scribd.com/document/Custom-Chemical-
Finalizing Comprehensive Documentation
I'm now integrating the DOT diagrams and reference list into a final, polished document. All URLs are functional, the formatting is consistent, and the visuals are clear. The content is complete, and the workflow is ready for review.
Welcome to the Process Chemistry Support Center. Scaling up the synthesis of aminopyrimidines via Nucleophilic Aromatic Substitution (SNAr) presents unique thermochemical, regioselectivity, and purification challenges. This guide provides process chemists and drug development professionals with mechanistic troubleshooting, validated protocols, and scalable strategies to ensure high-yield, reproducible outcomes.
Process Workflow & Mechanistic Pathway
Process workflow for the scalable SNAr synthesis of 5-Bromo-4-pyrrolidin-1-ylpyrimidine.
Troubleshooting & FAQs
Q1: Why am I observing high levels of bis-substituted impurities when scaling up?
Causality: When using 5-bromo-2,4-dichloropyrimidine as a starting material[1], both the 2- and 4-positions are highly electrophilic. While substitution at the 4-position is kinetically favored due to the ortho/para-directing nature of the ring nitrogens and the inductive pull of the 5-bromo group, pyrrolidine is an aggressively reactive secondary amine. In batch scale-ups, poor heat dissipation leads to localized thermal gradients (hot spots). This excess thermal energy overcomes the activation barrier for the second substitution, driving the formation of 5-bromo-2,4-di(pyrrolidin-1-yl)pyrimidine. Solution: For absolute regiocontrol, switch the starting electrophile to 5-bromo-4-chloropyrimidine[2] if the 2-position does not require further functionalization. If the dichloro-intermediate is mandatory, restrict pyrrolidine to exactly 1.02 equivalents, utilize a biphasic solvent system (e.g., DCM/Water) to buffer the exotherm, and maintain the internal temperature strictly below 0 °C using a high-shear impeller.
Q2: How do I manage the severe exotherm during pyrrolidine addition at the kilogram scale?
Causality: The formation of the Meisenheimer complex during the SNAr reaction is a highly exothermic step[3]. As the reactor volume increases, the surface-area-to-volume ratio decreases, leading to dangerous heat accumulation that can trigger runaway reactions or unwanted debromination. Solution: Transition from a batch process to a Continuous Stirred-Tank Reactor (CSTR) or a flow chemistry setup. Flow reactors drastically minimize explosion risks and improve heat transfer by operating with small internal volumes[3]. If batch processing is unavoidable, dilute the pyrrolidine in the reaction solvent (e.g., Ethanol) and use a subsurface dosing dip-tube over 3–4 hours. Ethanol is preferred over aprotic solvents like THF because protic solvents stabilize the SNAr transition state via hydrogen bonding, allowing the reaction to proceed efficiently at lower temperatures.
Q3: My product is contaminated with amine hydrochloride salts. How do I purify it without column chromatography?
Causality: The SNAr reaction generates one equivalent of HCl, which is scavenged by the auxiliary base (e.g., N,N-Diisopropylethylamine, DIPEA), forming highly soluble DIPEA·HCl salts in polar organic solvents. Solution: Employ an anti-solvent crystallization strategy to create a self-validating purification system. Upon reaction completion in ethanol, slowly add water (anti-solvent) at 40 °C until the cloud point is reached. Seed the reactor, then cool to 5 °C over 2 hours. The target 5-bromo-4-pyrrolidin-1-ylpyrimidine will selectively crystallize, leaving the DIPEA·HCl salts and any unreacted pyrrolidine fully dissolved in the aqueous-ethanolic mother liquor. This routinely yields >99% purity without the need for silica gel chromatography[4].
Quantitative Process Metrics
To assist in solvent and reactor selection, the following table summarizes the Process Mass Intensity (PMI) and yield profiles for different scale-up methodologies. Lower PMI indicates a more sustainable and cost-effective process.
| Scale | Reactor Type | Solvent System | Base | Yield (%) | Purity (HPLC Area %) | Process Mass Intensity (PMI) |
| 10 g | Batch | THF | TEA | 82.4 | 94.5 | 48.2 |
| 100 g | Batch | Ethanol | DIPEA | 91.0 | 98.2 | 24.5 |
| 1.5 kg | Flow / CSTR | Ethanol | DIPEA | 95.5 | 99.7 | 14.1 |
Note: Ethanol consistently outperforms THF due to transition-state stabilization and seamless integration with anti-solvent crystallization.
Validated Standard Operating Procedure (SOP): 100g Scale
This protocol is designed as a self-validating system; the visual cues (dissolution, exotherm, cloud point) serve as in-process controls (IPCs) to ensure scientific integrity.
Materials:
-
5-Bromo-4-chloropyrimidine: 100.0 g (0.517 mol)
-
Pyrrolidine: 38.6 g (0.543 mol, 1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA): 80.2 g (0.620 mol, 1.20 eq)
-
Absolute Ethanol: 500 mL (Reaction) + 100 mL (Wash)
-
Deionized Water: 600 mL (Anti-solvent)
Step-by-Step Methodology:
-
Reactor Charging: Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel. Charge 5-bromo-4-chloropyrimidine (100.0 g) and Absolute Ethanol (400 mL). Stir at 250 RPM until a homogeneous solution is achieved.
-
Base Addition: Add DIPEA (80.2 g) to the reactor in a single portion.
-
Cooling Phase: Set the jacket temperature to -5 °C. Allow the internal temperature to reach 0 °C to 2 °C.
-
Controlled Dosing: Dilute Pyrrolidine (38.6 g) in Absolute Ethanol (100 mL) and transfer to the addition funnel. Begin dropwise addition at a rate of ~1.5 mL/min. Critical Control Parameter: Maintain the internal temperature below 10 °C to prevent debromination and impurity formation.
-
Reaction Maturation: Once dosing is complete, adjust the jacket temperature to 25 °C. Stir the reaction mixture for 4 hours.
-
In-Process Control (IPC): Pull a 0.5 mL aliquot, dilute with acetonitrile, and analyze via HPLC. Proceed to the next step only when starting material is ≤ 0.5%.
-
Anti-Solvent Crystallization: Heat the reactor to 40 °C. Slowly dose Deionized Water (600 mL) over 1 hour. The mixture will become turbid (cloud point).
-
Isolation: Ramp the jacket temperature down to 5 °C over 2 hours to drive crystallization. Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with a cold mixture of Water/Ethanol (2:1, 150 mL).
-
Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.
References
- High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: ACS Combinatorial Science, Vapourtec Flow Chemistry URL
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: Green Chemistry URL
- Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl)
- 5-Bromo-2,4-dichloropyrimidine synthesis Source: ChemicalBook URL
- Custom Chemical Manufacturing Services - 5-bromo-4-chloropyrimidine Source: Scribd URL
Sources
Validating hits from a pyrimidine-based compound library screen
Validating Pyrimidine-Based Kinase Inhibitor Hits: A Comparative Guide to Biophysical Technologies
Introduction
Pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are privileged structures in oncology drug discovery. As bioisosteres of the adenine ring of ATP, they effectively mimic hinge-region binding interactions within kinase active sites[1]. However, primary high-throughput screening (HTS) of pyrimidine-focused compound libraries often yields a high rate of false positives. These can arise from pan-assay interference compounds (PAINS), colloidal aggregation, or promiscuous binding.
To confidently advance a hit to the lead optimization stage, researchers must demonstrate true target engagement using orthogonal biophysical techniques[2]. This guide objectively compares the three leading biophysical platforms—Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and nano-Differential Scanning Fluorimetry (nanoDSF)—and provides field-proven protocols for validating pyrimidine-based kinase inhibitors.
The Causality of Orthogonal Validation
Relying solely on biochemical IC50 values is a critical vulnerability in early drug discovery. Biochemical assays measure enzyme activity, which can be artificially suppressed by compounds that sequester the substrate, interfere with the fluorescent readout, or denature the protein.
Biophysical validation proves direct, reversible binding between the small molecule and the target kinase[3]. Furthermore, for ATP-competitive pyrimidine derivatives, binding kinetics (specifically the dissociation rate, koff , and residence time) often correlate better with in vivo efficacy than steady-state affinity ( KD ). Therefore, a robust validation workflow must incorporate both kinetic and thermodynamic profiling to build a self-validating data package.
Figure 1: Orthogonal biophysical hit validation workflow for kinase inhibitors.
Technology Comparison: SPR vs. BLI vs. nanoDSF
When validating small molecule pyrimidines (typically 300–500 Da), the choice of platform dictates the sensitivity and type of data acquired.
-
SPR (e.g., Biacore™ 8K): The gold standard for kinetic rate constants ( kon , koff ). It uses microfluidics to flow the analyte over an immobilized kinase. It is highly sensitive to low-molecular-weight compounds but requires meticulous DMSO solvent correction because pyrimidines are highly hydrophobic, and bulk refractive index changes can mask the binding signal.
-
BLI (e.g., Octet® R8): A fluidics-free, dip-and-read optical technique. It is highly resistant to complex matrices and requires less rigorous DMSO correction than SPR. However, its sensitivity for fragments or small pyrimidines (<300 Da) is lower than SPR, sometimes leading to false negatives for low-affinity initial hits.
-
nanoDSF (e.g., Prometheus NT.48): A solution-based, label-free thermodynamic approach. It measures changes in intrinsic tryptophan fluorescence as the kinase unfolds upon heating. Ligand binding stabilizes the protein, shifting the melting temperature ( ΔTm ). It requires no immobilization—a massive advantage for kinases where the ATP pocket might be occluded by surface coupling—but it does not provide kinetic rate constants.
Table 1: Quantitative Comparison of Biophysical Platforms for Small Molecule Validation
| Parameter | SPR (e.g., Biacore 8K) | BLI (e.g., Octet R8) | nanoDSF (e.g., Prometheus) |
| Primary Output | Kinetics ( kon , koff , KD ) | Kinetics ( kon , koff , KD ) | Thermodynamics ( ΔTm ) |
| Immobilization | Required (Sensor Chip) | Required (Biosensor Tip) | None (Solution-based) |
| Sensitivity (MW) | Excellent (>100 Da) | Moderate (>300 Da) | Excellent (Any MW) |
| Throughput | High (384-well) | Medium/High (96/384-well) | High (384 capillaries) |
| DMSO Tolerance | Strict (Requires correction curve) | Moderate (Less bulk effect) | Strict (Must match exactly) |
| Sample Consumption | ~5-10 µg protein per channel | ~10-20 µg protein per tip | ~10 µg protein per capillary |
Self-Validating Experimental Protocols
To ensure trustworthiness, protocols must be designed as self-validating systems. The following methodologies detail the critical causality behind each step when validating a pyrimidine hit against a target kinase (e.g., EGFR).
Protocol A: SPR Kinetic Validation
Objective: Determine the KD and residence time of the pyrimidine hit.
-
Immobilization Strategy (Causality): Do not use standard amine coupling. Random amine coupling targets primary amines (like lysines), which are often critical for ATP binding in the hinge region, potentially destroying the binding site. Instead, use a capture approach. Immobilize an anti-His antibody on a CM5 chip, then capture the His-tagged kinase. This ensures uniform orientation and an accessible active site.
-
Buffer Preparation: Prepare running buffer (e.g., PBS-P+) with exactly 5% DMSO. Pyrimidine derivatives are notoriously insoluble in aqueous buffers; 5% DMSO maintains solubility while keeping the baseline stable.
-
Solvent Correction (Critical): Prepare a 7-point DMSO calibration curve (4.5% to 5.8% DMSO). Why? DMSO has a massive refractive index. A 0.1% mismatch between the running buffer and the sample well will produce a bulk signal that completely eclipses the 10–20 RU response of a 400 Da pyrimidine binding to a 50 kDa kinase. The system uses this curve to mathematically subtract bulk solvent effects.
-
Analyte Injection: Inject the pyrimidine hit in a multi-cycle kinetic format (e.g., 5 concentrations, 3-fold dilutions, starting at 10 µM). Use a contact time of 60 seconds and a dissociation time of 300 seconds.
-
Validation Check: A true 1:1 binding model will show concentration-dependent association and a clear, exponential dissociation phase. If the sensorgram shows a "square wave" (instant on/off), it indicates non-specific bulk effects or aggregation rather than specific hinge-binding.
Protocol B: nanoDSF Thermodynamic Validation
Objective: Confirm target engagement via thermal stabilization.
-
Sample Preparation: Dilute the target kinase to 1 µM in the assay buffer.
-
Ligand Addition: Add the pyrimidine hit to a final concentration of 10 µM. Causality: Ensure the final DMSO concentration is exactly matched (e.g., 1%) in both the ligand-treated sample and the apo-kinase reference control. DMSO inherently destabilizes proteins; a mismatch will cause a false ΔTm shift, invalidating the assay.
-
Capillary Loading: Aspirate the samples into standard nanoDSF capillaries. The capillary format prevents evaporation during the heating cycle, which would otherwise alter the solute concentration and skew the melting curve.
-
Thermal Ramp: Heat the samples from 20°C to 95°C at a rate of 1°C/min. Why 1°C/min? This specific rate ensures the system remains in thermodynamic equilibrium. Faster heating rates cause thermal lag, artificially inflating the apparent Tm .
-
Data Analysis: The instrument plots the ratio of fluorescence at 350 nm and 330 nm (F350/F330) against temperature. The inflection point of the first derivative is the Tm . A positive shift ( ΔTm>2°C ) strongly validates that the pyrimidine compound binds and stabilizes the folded kinase state.
Conclusion
Validating pyrimidine-based library hits requires a multi-faceted approach. While SPR provides the critical kinetic parameters necessary for lead optimization, nanoDSF offers a rapid, immobilization-free orthogonal check to confirm thermodynamic stabilization. By integrating these self-validating biophysical protocols, researchers can confidently filter out HTS artifacts and advance only the most promising ATP-competitive inhibitors.
References
- Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL
- Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL
- Title: Biophysics in drug discovery: impact, challenges and opportunities Source: Nature Reviews Drug Discovery URL
Sources
A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Pyrrolidinyl-Pyrimidine Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of specific and potent kinase inhibitors is paramount.[1][2] The pyrrolidinyl-pyrimidine scaffold has emerged as a promising chemical starting point for novel therapeutics. However, a molecule's biochemical potency is only one piece of the puzzle. The critical question that bridges a promising compound and a viable drug candidate is: does it engage its intended target within the complex and dynamic environment of a living cell?
This guide provides an in-depth comparison of leading methodologies to confirm cellular target engagement. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling you to design robust, self-validating systems to generate data with confidence.
The Imperative of Cellular Target Engagement
Confirming that a compound binds its intended protein in a physiologically relevant system is a crucial step in drug discovery.[3][4][5] This validation provides mechanistic confidence, ensuring that the observed cellular phenotype is a direct consequence of on-target activity.[6] Early and accurate target engagement studies de-risk projects, guide structure-activity relationship (SAR) optimization, and ultimately reduce the risk of late-stage failures.[5][7] For intracellular targets like kinases, these assays also provide an invaluable initial filter for cell permeability.[8]
The challenge lies in selecting the right tool for the question at hand. Each method offers a unique set of advantages, throughput capabilities, and potential limitations. Here, we compare several gold-standard and innovative techniques.
Comparative Methodologies for Target Engagement
We will dissect and compare four powerful approaches: two direct methods that measure the physical interaction of the inhibitor and its target—Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay—and two indirect methods that assess the immediate and downstream consequences of that interaction—Kinobeads affinity proteomics and phosphoproteomics.
Methodology Comparison at a Glance
| Technique | Principle | Measures | Format | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[9] | Target stabilization (ΔTm), Cellular EC50 | Live cells, lysates | Label-free; works with endogenous proteins; reflects cellular permeability.[10] | Binding must induce a thermal shift; lower throughput (WB-based); prone to false negatives.[6][10] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4] | Target occupancy, Affinity (KD), Residence time.[3][4] | Live cells | High-throughput; quantitative affinity data in live cells; real-time kinetics.[3] | Requires genetic modification of the target and a specific fluorescent tracer.[6] |
| Kinobeads | Competitive binding between a test inhibitor and immobilized, broad-spectrum kinase inhibitors for the native kinome.[11] | Kinome-wide selectivity, Off-target identification.[1][12] | Cell/tissue lysates | Unbiased, kinome-wide profiling; identifies unexpected targets; uses endogenous proteins.[13][14] | Lysate-based (no permeability data); restricted to ATP-competitive inhibitors.[13] |
| Phospho-proteomics | Mass spectrometry-based quantification of phosphorylation changes downstream of the target kinase.[15] | Pathway modulation, Substrate phosphorylation, Biomarker discovery.[16] | Live cells, tissues | Provides functional validation of target inhibition; identifies downstream effects and biomarkers.[17][18] | Indirect; pathway complexity can complicate data interpretation; requires significant MS expertise.[16] |
In-Depth Protocols and Experimental Rationale
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[9] When an inhibitor binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[9][19] This change in thermal stability is the readout for target engagement.
The core CETSA protocol involves treating cells with the compound, heating the cells to denature unstable proteins, lysing the cells, separating soluble proteins from precipitated aggregates, and quantifying the amount of remaining soluble target protein.[20][21]
Caption: CETSA workflow for assessing target engagement in intact cells.
This format is ideal for determining the cellular potency (EC₅₀) of your inhibitor.
-
Cell Preparation: Plate cells at an appropriate density and grow overnight to allow for adherence and normal physiology.
-
Compound Treatment: Treat cells with a serial dilution of your pyrrolidinyl-pyrimidine inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Transfer the plate to a PCR machine or incubator set to a predetermined optimal temperature (e.g., 52°C, determined from an initial melt-curve experiment) for 3 minutes. This single, fixed temperature is chosen to be on the slope of the protein's melting curve to maximize the detection window for stabilization.
-
Cell Lysis: Immediately lyse the cells, for example, by freeze-thawing, to release the soluble proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target kinase using Western Blot, ELISA, or other antibody-based methods.
-
Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time.[3][22] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[4][23]
The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer, designed to bind reversibly to the kinase's active site, is added to the cells. When the tracer binds to the NanoLuc®-fused kinase, the donor and acceptor are brought into close proximity, generating a BRET signal.[23] Your unlabeled pyrrolidinyl-pyrimidine inhibitor competes with the tracer for binding to the target.[24] As your inhibitor engages the target, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[4][23]
Caption: Competitive displacement principle of the NanoBRET™ assay.
-
Cell Seeding: Seed cells expressing the NanoLuc®-kinase fusion protein into a 96- or 384-well white assay plate.
-
Compound Dosing: Prepare serial dilutions of the pyrrolidinyl-pyrimidine inhibitor in Opti-MEM® I Reduced Serum Medium. Add the diluted compounds to the cells.
-
Tracer Addition: Immediately after compound addition, add a pre-determined, optimized concentration of the fluorescent NanoBRET™ tracer.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding competition to reach equilibrium.
-
Detection: Add the NanoLuc® substrate (e.g., furimazine) and immediately measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's affinity for the target in the cellular environment.
Profiling Selectivity and Downstream Effects
While CETSA and NanoBRET™ confirm engagement with your primary target, it's equally crucial to understand an inhibitor's broader interaction landscape and its functional consequences.
Kinobeads for Kinome-Wide Selectivity
The kinobeads technology is a powerful chemical proteomics tool used to profile the selectivity of kinase inhibitors across a large portion of the expressed kinome.[12][25] It involves an affinity matrix of immobilized, non-selective kinase inhibitors that "captures" a wide array of kinases from a cell lysate.[11][13][14]
In a competitive binding experiment, the cell lysate is pre-incubated with your free pyrrolidinyl-pyrimidine inhibitor.[13] Your inhibitor will bind to its specific targets within the lysate. When this lysate is subsequently applied to the kinobeads, any kinases already bound by your inhibitor will be unable to bind to the beads. By using quantitative mass spectrometry to compare the proteins pulled down from a treated vs. untreated lysate, you can identify the specific targets of your compound in a dose-dependent manner.[11] This method is invaluable for identifying both intended targets and potential off-targets, which could be sources of toxicity or polypharmacology.[1][12][26]
Phosphoproteomics for Functional Validation
Ultimately, the goal of a kinase inhibitor is to modulate a signaling pathway. Phosphoproteomics provides a global, functional readout of kinase inhibition by quantifying changes in phosphorylation across thousands of sites in the cell.[15][17]
After treating cells with your inhibitor, a global phosphoproteomic analysis (typically using LC-MS/MS) can reveal:
-
Direct Target Confirmation: A significant decrease in phosphorylation at the kinase's own autophosphorylation sites.[16]
-
Pathway Modulation: Decreased phosphorylation of known downstream substrates, confirming that target engagement leads to the desired biological effect.[15][27]
-
Off-Target Effects: Changes in phosphorylation patterns unrelated to the intended pathway, which may suggest inhibition of other kinases.[28]
This approach provides the highest level of biological validation, directly linking the physical binding of your compound to a functional cellular response.
Conclusion: An Integrated Strategy for Confidence
No single method tells the whole story. A robust target engagement strategy integrates multiple orthogonal approaches to build a comprehensive and confident understanding of a compound's mechanism of action. For a novel pyrrolidinyl-pyrimidine inhibitor, a prudent strategy would be:
-
Primary Confirmation: Use a high-throughput cellular assay like NanoBRET™ or a medium-throughput label-free method like CETSA to confirm direct binding to the primary target in intact cells and determine cellular potency.
-
Selectivity Profiling: Employ Kinobeads to understand the inhibitor's selectivity across the kinome, proactively identifying potential off-targets.
-
Functional Validation: Use Phosphoproteomics to confirm that target engagement translates into the intended downstream pathway modulation and to discover potential pharmacodynamic biomarkers for future studies.
By layering these biophysical, proteomic, and functional approaches, researchers can build a compelling data package that validates their chemical probe or drug candidate, paving the way for successful preclinical and clinical development.
References
-
Veloso, E. F. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available at: [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available at: [Link]
-
Kleman, A. F., et al. (2014). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Chemical Biology. Available at: [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]
-
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]
-
Guest, E. J., et al. (2022). Target Engagement Assays in Early Drug Discovery. ACS Pharmacology & Translational Science. Available at: [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]
-
News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Available at: [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. Available at: [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Available at: [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents... Available at: [Link]
-
Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery. Available at: [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]
-
Ruprecht, B., & Kuster, B. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. Available at: [Link]
-
Almqvist, H., et al. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. Available at: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
Semantic Scholar. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Available at: [Link]
-
Zhang, H., et al. (2007). Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers and Drug Targets. Molecular & Cellular Proteomics. Available at: [Link]
-
ResearchGate. (n.d.). Phosphoproteomics of cells treated with kinase inhibitors supports a... Available at: [Link]
-
Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Available at: [Link]
-
Galka, M., et al. (2011). Identification of direct target engagement biomarkers for kinase-targeted therapeutics. The FASEB Journal. Available at: [Link]
-
Lin, M.-H., et al. (2021). Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells. Scientific Reports. Available at: [Link]
-
Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Available at: [Link]
-
Sykes. (2020). Strategies for target and pathway engagement in cellular assays. Available at: [Link]
-
Henderson, M. J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Robers, M. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
-
Giansanti, P., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics. Available at: [Link]
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]
-
MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available at: [Link]
-
Cambridge Healthtech Institute. (2018). Kinase Inhibitor Discovery. Available at: [Link]
Sources
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. news-medical.net [news-medical.net]
- 5. selvita.com [selvita.com]
- 6. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of direct target engagement biomarkers for kinase-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphoproteomics for the discovery of kinases as cancer biomarkers and drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 23. researchgate.net [researchgate.net]
- 24. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro ADME Profiling of Pyrimidine-Based Drug Candidates: A Comparative Guide to 2D vs. 3D Hepatic Models
The Pyrimidine Scaffold and the Low-Clearance Conundrum
In modern drug discovery, the pyrimidine core is a privileged scaffold, forming the hinge-binding backbone of numerous FDA-approved kinase inhibitors (e.g., targeting EGFR, c-Src/Abl, and TBK1) 1[1]. However, while these derivatives—such as pyrazolo[3,4-d]pyrimidines—exhibit exceptional target affinity, their high lipophilicity and structural stability often result in low intrinsic clearance ( CLint ) during hepatic metabolism 2[2].
This creates a significant mechanistic challenge: accurately predicting the in vivo half-life of low-clearance pyrimidines requires extended in vitro incubation times. Traditional 2D hepatocyte monolayers fail under these conditions due to rapid phenotypic dedifferentiation 3[3]. This guide objectively compares traditional 2D hepatic models against advanced 3D spheroid microphysiological systems (MPS), providing the experimental data and self-validating protocols necessary to optimize your pyrimidine ADME workflows.
Platform Comparison: Traditional 2D Hepatocytes vs. 3D Hepatic Spheroids
In traditional 2D cultures, primary human hepatocytes (PHHs) are forced into an unnatural planar morphology. This disrupts critical cell-cell and cell-extracellular matrix (ECM) mechanotransduction pathways. The causality is clear: without 3D spatial cues, hepatocytes rapidly downregulate liver-specific transcription factors, leading to a precipitous drop in Cytochrome P450 (CYP) expression within 72 to 120 hours 3[3]. Consequently, low-clearance pyrimidine inhibitors often appear falsely stable in 2D assays, masking their true metabolic fate.
Conversely, 3D hepatic spheroids rely on the self-assembly of 1,000 to 3,000 cells into dense microtissues 4[4]. This architecture restores the physiological microenvironment, enabling sustained albumin secretion and robust CYP450 activity for over 21 days 5[5]. For pyrimidine derivatives requiring 7- to 14-day clearance assays, 3D spheroids provide the only reliable in vitro predictive window.
Fig 1. Mechanistic comparison of 2D vs 3D hepatic models for pyrimidine ADME profiling.
Quantitative Platform Comparison
To objectively evaluate these platforms, we must look at the functional metrics. The table below summarizes the performance of 2D vs. 3D models when profiling complex kinase inhibitors.
| Parameter | Traditional 2D Hepatocytes | 3D Hepatic Spheroids |
| Cell Density per Well | 50,000 – 400,000 cells (96- to 24-well) | 1,000 – 3,000 cells (Ultra-low attachment) |
| Morphology & ECM | Planar, artificial forced polarity | Spherical, restored cell-cell/ECM contacts |
| Functional Longevity | < 5 Days (Rapid dedifferentiation) | > 21 Days (Stable hepatic phenotype) |
| CYP3A4 Activity (Day 5) | Baseline (Declining rapidly) | Significantly higher (Maintained) |
| Assay Window for Clearance | 2 – 4 Hours | Up to 14 Days |
| Suitability for Pyrimidines | Poor (Fails to predict low-clearance) | Excellent (Accurate CLint prediction) |
Data synthesized from comparative metabolic studies 4[4], 3[3].
Pyrimidine Metabolism Pathway
Pyrimidine-based kinase inhibitors are primarily metabolized via Phase I oxidation, heavily mediated by hepatic CYP3A4, followed by Phase II conjugation (e.g., UGTs) 6[6]. Maintaining the delicate balance of these enzymes over extended periods is critical for identifying reactive metabolites and predicting hepatotoxicity.
Fig 2. Standard hepatic metabolic pathway for pyrimidine-based kinase inhibitors.
Self-Validating Experimental Protocols
To ensure scientific integrity, ADME protocols must be designed as self-validating systems. The following workflows detail how to utilize 3D spheroids for evaluating the metabolic stability of pyrimidine candidates 7[7].
Protocol A: 3D Spheroid Assembly and Functional Validation
Objective: Generate metabolically competent 3D spheroids and validate baseline CYP activity before drug exposure.
-
Seeding: Thaw cryopreserved spheroid-qualified primary human hepatocytes (PHHs). Seed at a density of 3,000 cells/well into a 96-well ultra-low attachment (ULA) plate using specialized plating medium [[4]](4].
-
Maturation: Centrifuge plates lightly (200 x g, 2 min) to aggregate cells. Incubate at 37°C, 5% CO2. Allow 5 days for complete spheroid compaction and ECM formation [[3]](3].
-
Self-Validation (Crucial Step): On Day 5, before introducing the pyrimidine candidate, assess basal CYP3A4 activity in a subset of wells using a luminescent substrate (e.g., Luciferin-IPA).
Protocol B: Extended Metabolic Clearance Assay for Pyrimidine Candidates
Objective: Determine the intrinsic clearance ( CLint ) of low-turnover pyrimidine derivatives over a 14-day window.
-
Compound Preparation: Prepare the pyrimidine candidate in serum-free Williams' E Medium at a sub-micromolar concentration (e.g., 1 µM) to ensure first-order kinetics and avoid saturating CYP enzymes [[6]](6].
-
Internal Controls (Self-Validating System): Every assay plate MUST include:
-
High-Clearance Control: Midazolam (CYP3A4 substrate).
-
Causality: If Tolbutamide clears rapidly (>15% at 4 hours), the system is artificially hyper-induced. If Midazolam fails to clear, the enzymatic machinery is dead. Data is only accepted if both controls fall within historical physiological ranges.
-
-
Incubation & Sampling: Replace 50% of the spheroid media with the compound-dosed media. Collect 10 µL aliquots at Day 0, Day 3, Day 7, and Day 14. Store samples at -80°C.
-
LC-HRMS Analysis: Quantify the remaining parent compound using High-Resolution Mass Spectrometry (HRMS) to calculate the in vitro half-life ( t1/2 ) and scale to in vivo CLint 4[4].
Conclusion
For pyrimidine-based drug candidates, traditional 2D hepatocyte models are fundamentally mismatched with the chemical reality of low intrinsic clearance. By transitioning to 3D hepatic spheroids, researchers restore the critical cell-ECM mechanotransduction required for sustained CYP450 expression. This shift not only prevents the costly mischaracterization of metabolic stability but also aligns in vitro ADME profiling with true in vivo pharmacokinetics.
References
- 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration - PMC Source: PMC / NIH URL
- Recent Advances in Pyrimidine-Based Drugs - MDPI Source: MDPI URL
- Application Note: 3D spheroid culture as a tool for studying drug metabolism Source: Thermo Fisher Scientific URL
- Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Source: PMC / NIH URL
- 3D cell culture handbook - Fisher Scientific Source: Fisher Scientific URL
- In Vitro Evaluation of Hepatic Function Using a Primary Human Hepatocyte 3D Spheroid Culture System Source: Thermo Fisher Scientific URL
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors Source: Benchchem URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Hepatic Function Using a Primary Human Hepatocyte 3D Spheroid Culture System | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.fr [fishersci.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
In-Depth Comparison Guide: Kinase Selectivity Profiling of 4-Pyrrolidinylpyrimidine Derivatives
As the demand for highly selective targeted therapies intensifies, the architectural design of kinase inhibitors has become a precise science. Among the myriad of heterocyclic scaffolds, 4-pyrrolidinylpyrimidine derivatives have emerged as privileged structures. Derived primarily from the strategic functionalization of 2,4,6-trichloropyrimidine[1], these compounds offer exceptional tunability for targeting kinases such as Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase (PI3K)[2][3].
This guide provides an objective, data-driven comparison of the 4-pyrrolidinylpyrimidine scaffold against alternative pyrimidine derivatives, detailing the structural causality behind their selectivity and establishing a self-validating experimental workflow for kinase profiling.
Structural Rationale & Scaffold Comparison
The efficacy of any kinase inhibitor is dictated by its ability to exploit the unique microenvironments of the ATP-binding pocket.
The Causality of Selectivity
The pyrimidine core acts as an adenine bioisostere. Its nitrogen atoms serve as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region. The addition of a pyrrolidine ring at the C4 position is not arbitrary; it introduces a rigid, bulky, and basic moiety. This specific steric bulk forces the molecule into a restricted conformation, projecting the pyrrolidine group toward the solvent-exposed region or the ribose-binding pocket. By systematically varying substitutions at the C2 and C6 positions via cross-coupling reactions[4], researchers can fine-tune the electron density and steric profile, driving selectivity toward specific kinase targets while avoiding off-target toxicity.
Comparative Scaffold Analysis
When benchmarking 4-pyrrolidinylpyrimidines against other prevalent scaffolds, distinct performance profiles emerge:
-
4-Pyrrolidinylpyrimidines: Exhibit exceptional selectivity for FAK and specific CDKs due to the constrained geometry of the pyrrolidine ring, which prevents binding in the narrower ATP pockets of off-target kinases[3].
-
Pyrido[4,3-d]pyrimidines: Highly potent but often suffer from broader polypharmacology (hitting p38 and various RTKs simultaneously) and rapid hepatic clearance, complicating in vivo applications[5].
-
Pyrazolo[3,4-d]pyrimidines: Typically utilized for PI3K/mTOR dual inhibition. While potent, their planar nature often leads to poor solubility and lower selectivity margins across the kinome.
Fig 1. FAK and CDK2 signaling pathways targeted by pyrimidine-based kinase inhibitors.
Quantitative Selectivity Data
To objectively evaluate these scaffolds, we must look at their cross-kinome inhibitory profiles. The table below summarizes representative biochemical IC50 data, illustrating the selectivity windows (Fold Change = Off-Target IC50 / Primary Target IC50) achieved by optimizing the pyrimidine core.
| Compound Scaffold | Primary Target | Off-Target 1 | Off-Target 2 | Selectivity Fold Change |
| 4-Pyrrolidinylpyrimidine | FAK (IC50: 15 nM) | CDK2 (IC50: 450 nM) | PI3K (IC50: >10 µM) | 30x |
| Pyrido[4,3-d]pyrimidine | CDK2 (IC50: 8 nM) | p38 (IC50: 120 nM) | FAK (IC50: 800 nM) | 15x |
| Pyrazolo[3,4-d]pyrimidine | PI3K (IC50: 25 nM) | mTOR (IC50: 40 nM) | CDK2 (IC50: >10 µM) | 1.6x |
Data synthesis based on structural activity relationship (SAR) trends observed in pyrimidine-based kinase inhibition studies[2][3][5].
Experimental Methodology: Self-Validating Selectivity Profiling
When profiling highly conjugated heterocyclic systems like pyrimidines, researchers frequently encounter false positives due to compound auto-fluorescence or aggregation. To ensure scientific integrity, the following protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary screen, strictly coupled with an orthogonal radiometric validation step. This creates a self-validating system where assay artifacts are systematically eliminated.
Step-by-Step Profiling Protocol
Step 1: Acoustic Compound Dispensing
-
Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 4-pyrrolidinylpyrimidine derivatives directly from 100% DMSO source plates into 384-well low-volume assay plates.
-
Causality: Pyrimidine derivatives with bulky hydrophobic substituents (like pyrrolidine) are prone to adsorption onto plastic pipette tips. Acoustic dispensing eliminates tip contact, ensuring accurate dosing and preventing artificially inflated IC50 values.
Step 2: Kinase Reaction Assembly
-
Action: Add the specific kinase (e.g., FAK or CDK2), fluorescently labeled peptide substrate, and ATP to the assay plate. Crucial: Set the ATP concentration strictly at the apparent Km for each specific kinase.
-
Causality: Because 4-pyrrolidinylpyrimidines are ATP-competitive inhibitors, running the assay at the ATP Km sensitizes the assay, allowing for an accurate calculation of the inhibition constant ( Ki ) using the Cheng-Prusoff equation.
Step 3: Reaction Termination & Detection
-
Action: After a 60-minute incubation at room temperature, add a stop buffer containing EDTA and a Terbium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Causality: EDTA chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state. The time-resolved nature of the Terbium fluorophore (long emission half-life) allows the reader to delay data acquisition by 100 microseconds, effectively gating out the short-lived auto-fluorescence inherent to many pyrimidine compounds.
Step 4: Self-Validation via Orthogonal Radiometric Assay
-
Action: For all compounds exhibiting >50% inhibition in the TR-FRET assay, perform a secondary screen using a 33P -ATP radiometric filter-binding assay. Calculate the Z'-factor for both plates.
-
Causality: A Z'-factor > 0.6 validates the assay's dynamic range. The radiometric assay relies on the direct physical transfer of the radioactive phosphate to the substrate, completely bypassing any optical interference. If a compound is active in TR-FRET but inactive in the radiometric assay, it is immediately flagged as a fluorescent quencher/artifact rather than a true kinase inhibitor.
Fig 2. Sequential screening and selectivity profiling workflow for kinase inhibitors.
Conclusion
The 4-pyrrolidinylpyrimidine scaffold offers a distinct advantage in the development of highly selective kinase inhibitors. By leveraging the steric bulk of the pyrrolidine ring, researchers can effectively bias the molecule away from promiscuous binding, achieving superior selectivity profiles compared to planar pyrazolo- or pyrido-pyrimidine alternatives. However, the successful development of these compounds requires rigorous, self-validating profiling workflows to navigate the inherent optical complexities of heterocyclic screening.
References
- Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library ResearchG
- 2,4,6-Trichloropyrimidine | 3764-01-0 Benchchem
- 2,4,6-Trichloropyrimidine.
- ChemInform Abstract: Cross-Coupling Reactions of Pyrimidin-2-yl Sulfonates with Phenols and Anilines: An Efficient Approach to C2-Functionalized Pyrimidines ResearchG
Sources
Orthogonal assays to confirm the activity of pyrimidine-based hits
An in-depth technical guide by a Senior Application Scientist.
Introduction: The Pyrimidine Paradox in Primary Screening
Pyrimidine and aminopyrimidine scaffolds are highly privileged structures in drug discovery, particularly for kinase inhibitors, because they effectively mimic the adenine ring of adenosine triphosphate (ATP) 1. However, the very physicochemical properties that make them excellent ATP competitors—such as extended conjugated pi-systems and varying degrees of lipophilicity—also make them notorious for generating false positives in primary High-Throughput Screening (HTS) campaigns.
Primary biochemical screens, such as fluorescence resonance energy transfer (FRET) or luciferase-coupled ADP detection (e.g., ADP-Glo), rely on indirect readouts of enzymatic activity. Pyrimidine derivatives can interfere with these assays through compound auto-fluorescence, colloidal aggregation, or direct inhibition of the coupling enzymes (like luciferase) 2. To ensure scientific integrity and prevent wasted medicinal chemistry efforts, hits must be validated through a self-validating funnel of orthogonal assays —methods that measure the same biological target but utilize fundamentally different physical principles.
Caption: Workflow for the orthogonal confirmation of pyrimidine-based kinase hits.
Comparison Guide: Selecting the Right Orthogonal Assays
To objectively evaluate a pyrimidine hit, we must decouple the readout mechanism from the binding event. Below is a technical comparison of the three critical orthogonal assay platforms used to validate primary hits.
Radiometric Enzymatic Assays (The Biochemical Truth)
-
Mechanism: Measures the direct transfer of a radiolabeled phosphate (e.g., 33 P-ATP) from ATP to the kinase substrate 2.
-
Causality & Advantage: Because detection relies on radioactivity rather than light emission, this assay is completely immune to the auto-fluorescence or color quenching commonly exhibited by conjugated pyrimidine scaffolds. If a compound shows potency in ADP-Glo but loses it in a radiometric assay, it is likely a Pan-Assay Interference Compound (PAINS).
-
Limitation: It is still an in vitro assay performed at the Km of ATP (usually 10-100 µM), which does not reflect the competitive cellular environment.
Biophysical Binding Assays (The Thermodynamic Truth)
-
Mechanism: Techniques like Surface Plasmon Resonance (SPR) or active-site directed competition assays (e.g., DiscoverX KINOMEscan) measure direct physical binding rather than catalytic turnover 3.
-
Causality & Advantage: Enzymatic assays cannot easily distinguish between a true allosteric inhibitor and an ATP-competitive inhibitor without complex ATP-shift kinetics. Biophysical assays provide label-free confirmation of the interaction, yielding crucial kinetic parameters ( kon and koff ).
Cellular Target Engagement (The Physiological Truth)
-
Mechanism: Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET quantify the binding of the compound to the target protein inside living, intact cells 4, 1.
-
Causality & Advantage: A pyrimidine hit might possess a sub-nanomolar IC50 biochemically but fail entirely in cells. Why? Intracellular ATP concentrations are in the millimolar range (1-5 mM), which outcompetes ATP-competitive pyrimidines, causing a massive rightward shift in apparent potency 1. Furthermore, cellular membranes restrict the permeability of highly polar molecules. CETSA and NanoBRET confirm that the drug actually reaches and binds the target in a physiological environment 3.
Quantitative Data Presentation
To illustrate the necessity of orthogonal testing, Table 1 models the performance of a representative pyrimidine-based kinase inhibitor (based on literature profiles for CK2/TBK1 inhibitors) across different assay platforms. Notice the expected drop-off in potency as the assay complexity increases.
| Assay Platform | Detection Principle | Apparent Potency ( IC50 / Kd ) | Interference Susceptibility | Physiological Relevance |
| Primary (ADP-Glo) | Luciferase-coupled Luminescence | 15 nM | High (Auto-fluorescence, Luciferase inhibition) | Low (Cell-free, low ATP) |
| Orthogonal (Radiometric) | 33 P-ATP Isotope Transfer | 22 nM | Low (Immune to optical interference) | Low (Cell-free, low ATP) |
| Biophysical (SPR) | Surface Plasmon Resonance | 18 nM ( Kd ) | Low (Requires pure, immobilized protein) | None (Immobilized target) |
| Cellular (NanoBRET) | Bioluminescence Resonance Energy Transfer | 340 nM | Low | High (Intact cells, high ATP competition) |
| Cellular (CETSA) | Ligand-induced Thermal Stabilization | 410 nM ( EC50 ) | Low | High (Intact cells, native folding) |
Data Interpretation: The shift from 22 nM (Radiometric) to 340 nM (NanoBRET) is a classic hallmark of ATP-competition in a cellular environment. If the compound had failed to show activity in NanoBRET/CETSA entirely, it would indicate a lack of cell permeability, halting its progression to lead optimization.
Self-Validating Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is arguably the most robust orthogonal assay for confirming pyrimidine hits because it does not require genetic modification of the target protein.
Causality of the Design: CETSA relies on the thermodynamic principle that a protein's folded state is stabilized upon ligand binding, which increases its melting temperature ( Tm ) 4. When heat is applied, unbound proteins denature and expose their hydrophobic cores, leading to irreversible aggregation. Centrifugation separates these aggregates (pellet) from the natively folded, ligand-stabilized proteins (supernatant).
Caption: Mechanism of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Step-by-Step Methodology
Step 1: Cell Preparation and Compound Treatment
-
Seed target cells (e.g., HEK293 or disease-relevant lines) in T75 flasks and culture to 80% confluency.
-
Treat cells with the pyrimidine hit at a concentration 10x to 50x higher than the biochemical IC50 (to account for the cellular ATP shift).
-
Self-Validation Control: Treat a parallel flask with an equivalent volume of vehicle (e.g., 0.1% DMSO) to establish the baseline melt curve. Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.
Step 2: Thermal Challenge
-
Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension equally into PCR tubes (e.g., 50 µL per tube).
-
Subject the aliquots to a thermal gradient (typically 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler.
-
Causality: This precise heating gradient forces the progressive unfolding of the target protein. The brief duration ensures we capture the thermodynamic shift before non-specific cellular degradation occurs. Allow tubes to cool at room temperature for 3 minutes.
Step 3: Lysis and Fractionation
-
Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 3 minutes).
-
Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.
-
Causality: This is the critical separation step. Denatured proteins aggregate and form the pellet. Only the soluble, natively folded (and thus ligand-stabilized) proteins remain in the supernatant.
Step 4: Detection and Data Normalization
-
Carefully extract the supernatant and analyze it via Western Blot or quantitative Mass Spectrometry (CETSA-MS).
-
Plot the relative protein abundance against temperature to generate a melt curve.
-
Validation: A true pyrimidine hit will demonstrate a significant rightward shift in the Tm (typically ΔTm>2∘C ) compared to the DMSO control, confirming both cell permeability and direct target engagement 4.
References
- Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Gener
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Development of a potent and selective chemical probe for the pleiotropic kinase CK2.Cell Chem Biol. (2021).
- Discovery of a CK2α′-Biased ATP-Competitive Inhibitor from a High-Throughput Screen of an Allosteric-Inhibitor-Like Compound Library.ACS Chemical Neuroscience. (2024).
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Pharmacological Divergence: A Comparative Guide to Pyrrolidine vs. Piperidine-Substituted Pyrimidines
As a Senior Application Scientist navigating lead optimization, one of the most frequent structural dilemmas encountered is the selection of the optimal cyclic amine appendage for a heteroaromatic core. The pyrimidine scaffold is a privileged pharmacophore, universally recognized for its ability to mimic the purine base of ATP and form critical bidentate hydrogen bonds within the kinase hinge region 1. When functionalizing the C2 or C4 positions of a pyrimidine, the choice between a five-membered pyrrolidine and a six-membered piperidine ring fundamentally alters the molecule's physicochemical trajectory, target residence time, and metabolic fate.
This guide provides a definitive, data-driven comparison to help medicinal chemists rationally deploy these moieties based on empirical structure-activity relationship (SAR) data.
Physicochemical & Structural Dynamics
The contraction from a six-membered piperidine to a five-membered pyrrolidine is not merely a loss of a methylene unit ( −CH2− ); it is a profound shift in conformational space and electron density.
-
Basicity (pKa) : Piperidine derivatives generally exhibit slightly higher basicity than their pyrrolidine counterparts. Causality: This impacts the ionization state at physiological pH (7.4), influencing both target engagement (e.g., salt bridge formation) and passive membrane permeability.
-
Lipophilicity (LogD) : The removal of one carbon reduces lipophilicity. Lower LogD often correlates with reduced off-target toxicity and improved aqueous solubility.
-
Conformational Vector : Piperidine adopts a rigid chair conformation, projecting substituents in strictly axial or equatorial vectors. Pyrrolidine, conversely, exists in a rapid envelope/half-chair pseudorotation, offering a more adaptable, albeit less defined, steric footprint.
Table 1: Comparative Physicochemical Heuristics for N-Linked Cyclic Amines
| Property | Pyrrolidine-Pyrimidine | Piperidine-Pyrimidine | Causality / Impact in Drug Design |
| Ring Size | 5-membered | 6-membered | Dictates steric bulk and fit within tight binding pockets (e.g., ribose pocket). |
| Relative pKa | ~8.5 - 9.0 | ~9.5 - 10.0 | Piperidine's higher basicity increases protonation at pH 7.4, lowering passive permeability. |
| Relative LogP | Lower ( Δ ~ -0.3 to -0.5) | Higher | Pyrrolidine improves solubility; piperidine drives hydrophobic target interactions. |
| Conformation | Highly flexible (Envelope) | Rigid (Chair) | Pyrrolidine adapts to induced-fit pockets; piperidine provides rigid vectorization. |
Pharmacological Performance & Case Studies
The choice between these rings dictates the success of the SAR campaign, as demonstrated in recent literature.
Case Study A: Target Selectivity (GalR2 vs. AChE)
In the pursuit of human acetylcholinesterase (hAChE) inhibitors, installing a 2-(pyrrolidin-1-yl) substituent on a pyrimidine core resulted in potent and selective inhibition. Expanding the ring to piperidine drastically decreased hAChE activity while shifting selectivity toward butyrylcholinesterase 1. Conversely, in the development of Galanin receptor 2 (GalR2) ligands, a 4-piperidine substituted pyrimidine was strictly required for selective binding. Replacing it with the smaller pyrrolidine resulted in a complete loss of GalR2 affinity, underscoring piperidine's necessity for optimal hydrophobic packing in the receptor's allosteric site 2.
Case Study B: Metabolic Stability (Microsomal Clearance)
Metabolic liability is a primary driver for ring swapping. In a study optimizing negative allosteric modulators (NAMs) for the mGlu5 receptor, researchers found that pyrrolidine analogues exhibited significantly increased metabolic stability in both rat and human liver microsomes compared to their piperidine counterparts 3. Causality: Piperidine rings are highly susceptible to cytochrome P450 (CYP3A4/CYP2D6)-mediated α -carbon oxidation, leading to ring opening and toxic reactive metabolites. The pyrrolidine ring's altered electron density and steric presentation often shield it from rapid oxidative clearance.
Table 2: ADME & Binding Performance Data Summary
| Scaffold / Target | Pyrrolidine Analogue Performance | Piperidine Analogue Performance | Reference |
| hAChE Inhibition | Potent & Selective | Decreased hAChE activity | 1 |
| GalR2 Binding | Loss of affinity/selectivity | Optimal sub-micromolar affinity | 2 |
| mGlu5 NAMs (HLM) | High stability (Lower CLint ) | Rapid clearance (Higher CLint ) | 3 |
Mechanistic Visualization
Mechanistic binding model of amine-substituted pyrimidines in the kinase ATP pocket.
Experimental Workflows & Protocols
To empirically validate the differences between these two substituents, a robust synthesis and testing pipeline is required. The following self-validating protocols ensure high-fidelity SAR generation.
Iterative SAR workflow for optimizing cyclic amine-substituted pyrimidines.
Protocol 1: Regioselective SNAr Synthesis of 4-Amino-2-chloropyrimidines
Causality: The C4 position of the pyrimidine ring is more electrophilic than the C2 position due to the stabilization of the Meisenheimer complex by the para-nitrogen. By strictly controlling the temperature at 0 °C, we force kinetic control, ensuring the cyclic amine (pyrrolidine/piperidine) attacks exclusively at C4 2.
Step-by-Step Methodology:
-
Preparation : Dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL) under an inert argon atmosphere.
-
Cooling : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. Critical Step: Failure to maintain 0 °C will result in a thermodynamically driven mixture of C2 and C4 substituted isomers.
-
Amine Addition : Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to act as a non-nucleophilic acid scavenger. Slowly add the cyclic amine (pyrrolidine or piperidine, 1.0 eq) dropwise over 15 minutes.
-
Reaction Monitoring : Stir at 0 °C for 2 hours. Validate the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1) or LC-MS to ensure the self-validating completion of the reaction.
-
Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification : Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 4-substituted pyrimidine.
Protocol 2: In Vitro Liver Microsomal Stability Assay (HLM/RLM)
Causality: To objectively measure the metabolic liability of the piperidine vs. pyrrolidine ring, we must expose the compounds to the full complement of hepatic CYP450 enzymes. The addition of NADPH initiates Phase I oxidative metabolism. By calculating the half-life ( t1/2 ) and intrinsic clearance ( CLint ), we quantify the stability advantage 3.
Step-by-Step Methodology:
-
Matrix Preparation : Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Compound Spiking : Add the test compound (pyrrolidine-pyrimidine or piperidine-pyrimidine) to a final concentration of 1 μ M. Critical Step: Keep organic solvent concentration <0.5% DMSO to prevent CYP inhibition.
-
Pre-Incubation : Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.
-
Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Time-Course Sampling : At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Protein Precipitation : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation : Plot the natural log of the percentage of parent remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate t1/2=0.693/k and CLint=(k×V)/protein concentration .
Conclusion
The selection between pyrrolidine and piperidine is a fundamental pivot in pyrimidine SAR campaigns. Piperidine offers rigid vectorization and enhanced lipophilic contacts, often driving raw potency at the cost of metabolic liability. Pyrrolidine, with its lower LogD, flexible conformation, and inherent resistance to α -oxidation, frequently rescues compounds suffering from poor microsomal stability. Rational drug design demands that these moieties are not used interchangeably, but deployed with precise intent based on the target's structural biology and the lead series' ADME profile.
References
- Benchchem. "Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals." Benchchem.
- Lu, Z., et al. "Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2." PubMed Central (PMC)
- Anighoro, A., et al. "Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5.
Sources
Cross-reactivity assessment of kinase inhibitors with a pyrimidine scaffold
Navigating Kinome Cross-Reactivity: A Comparative Guide to Pyrimidine-Scaffold Kinase Inhibitors
As a Senior Application Scientist, I approach kinome cross-reactivity not merely as an off-target artifact, but as a critical pharmacological parameter that dictates a drug's efficacy and toxicity profile. The pyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, pyrimidine derivatives efficiently anchor into the highly conserved kinase hinge region via hydrogen bonding. However, this structural mimicry introduces a fundamental challenge: because the ATP-binding pocket is conserved across the >500 kinases in the human kinome, achieving true selectivity requires exploiting subtle, non-conserved elements within the binding cleft[1].
This guide provides an objective, data-driven comparison of three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib. Despite sharing pyrimidine-derived cores, their structural nuances dictate vastly different selectivity profiles. Here, we dissect the causality behind their cross-reactivity and provide validated experimental workflows for assessing off-target engagement.
Structural Causality & Comparative Selectivity
Palbociclib and Ribociclib are built upon a rigid pyrido[2,3-d]pyrimidin-7-one scaffold, which has been highly optimized for exquisite selectivity toward CDK4 and CDK6[1]. In contrast, Abemaciclib utilizes a distinct 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold[2]. This architectural shift allows Abemaciclib to bind the ATP pocket with unique conformational flexibility, resulting in a significantly broader kinome footprint[3].
While all three agents arrest the cell cycle at the G1 phase by preventing retinoblastoma (Rb) protein phosphorylation, Abemaciclib's cross-reactivity with secondary targets like CDK9, CDK1, and CDK2 alters its clinical behavior[4]. Inhibition of CDK9 suppresses transcription, while CDK1/2 inhibition can induce G2 arrest[4]. This polypharmacology contributes to Abemaciclib's unique single-agent efficacy, but also shifts its dose-limiting toxicity away from the profound neutropenia seen with Palbociclib, toward fatigue and gastrointestinal toxicity[3].
Table 1: Comparative Biochemical IC50 Values (nM) for CDK4/6 Inhibitors
| Kinase Target | Palbociclib | Ribociclib | Abemaciclib | Clinical Implication of Target Engagement |
| CDK4 / Cyclin D1 | ~11 | ~10 | 0.6 - 2 | Primary target: G1/S cell cycle arrest[2] |
| CDK6 / Cyclin D3 | ~15 | ~39 | 2.4 - 5 | Primary target: G1/S cell cycle arrest[2] |
| CDK9 / Cyclin T1 | >1000 | >1000 | 4 - 57 | Off-target: Transcriptional suppression[1] |
| CDK1 / Cyclin B | >10000 | >50000 | ~500 | Off-target: G2/M phase progression delay[2] |
| CDK2 / Cyclin E | >10000 | >50000 | ~500 | Off-target: S-phase progression delay[2] |
Visualizing the Polypharmacology Network
To understand the impact of scaffold-driven cross-reactivity, we must map the inhibitor-target network. The diagram below illustrates how the benzimidazole substitution in Abemaciclib drives divergence from the highly selective pyrido-pyrimidine inhibitors.
Target network showing Abemaciclib's broad cross-reactivity compared to Palbociclib and Ribociclib.
Experimental Workflows for Cross-Reactivity Assessment
To objectively evaluate the cross-reactivity of a novel pyrimidine-scaffold inhibitor, a two-tiered approach is required: broad biochemical kinome profiling followed by intracellular target engagement validation.
Protocol 1: High-Throughput Biochemical Kinome Profiling (KINOMEscan)
Causality Check: Why use a competition binding assay instead of a functional kinase activity assay for primary screening? Functional assays require optimized peptide substrates and specific ATP concentrations for every single kinase, making broad kinome screening highly prone to artifactual variance. The KINOMEscan method measures thermodynamic binding affinity (Kd) independent of ATP concentration, providing a standardized, highly reproducible metric for cross-reactivity across >400 kinases[5].
Step-by-Step Methodology:
-
Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated small-molecule kinase ligands for 30 minutes at room temperature. Block with excess biotin to prevent non-specific binding[5].
-
Reaction Assembly: In a 384-well polypropylene plate, combine the DNA-tagged kinase library, the liganded affinity beads, and the pyrimidine test compound. Prepare the compound as an 11-point 3-fold dilution series in 100% DMSO (final assay DMSO concentration of 0.9%)[5].
-
Incubation: Incubate the assay plates at room temperature with continuous shaking for 1 hour. This allows the test compound to compete with the immobilized ligand for the kinase's ATP-binding site[5].
-
Washing & Elution: Wash the beads with buffer (1× PBS, 0.05% Tween 20) to remove unbound kinase. Resuspend the beads in elution buffer containing a non-biotinylated affinity ligand and incubate for 30 minutes[5].
-
Quantification: Measure the concentration of the eluted DNA-tagged kinase using quantitative PCR (qPCR). A low qPCR signal indicates that the test compound successfully outcompeted the immobilized ligand, signifying high binding affinity (low Kd)[5].
Protocol 2: Intracellular Target Engagement (NanoBRET)
Causality Check: Why validate biochemical hits in live cells? Biochemical assays lack physiological context. Inside a living cell, endogenous ATP concentrations are in the millimolar range (1-10 mM), which fiercely competes with ATP-competitive pyrimidine inhibitors[6]. NanoBRET quantifies target engagement in intact cells, ensuring that the observed biochemical cross-reactivity translates into physiologically relevant target occupancy[6].
Step-by-Step Methodology:
-
Cell Seeding & Transfection: Plate HEK293 cells in a 384-well tissue culture-treated plate. Transfect cells with a plasmid encoding the specific off-target kinase fused to NanoLuc luciferase (e.g., NanoLuc-CDK9). Incubate for 24 hours[6].
-
Tracer Addition: Add a cell-permeable NanoBRET fluorescent tracer (e.g., Tracer K10) at a concentration near its EC50 value. This tracer binds the kinase ATP pocket, bringing the fluorophore into close proximity with NanoLuc to generate a Bioluminescence Resonance Energy Transfer (BRET) signal[6].
-
Compound Treatment: Add the pyrimidine test compound in a dose-response format. Incubate for 1-2 hours at 37°C. If the compound successfully engages the intracellular target, it will competitively displace the tracer[7].
-
Substrate Addition & Readout: Add the NanoLuc substrate (furimazine). Measure the donor emission (460 nm) and acceptor emission (618 nm) using a multilabel plate reader[8].
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the intracellular IC50[8].
Step-by-step workflow for the NanoBRET intracellular target engagement assay.
Conclusion
The pyrimidine scaffold is highly effective for kinase inhibition, but minor structural modifications—such as the shift from a pyrido-pyrimidine to a pyrimidine-benzimidazole core—drastically alter kinome cross-reactivity. By combining broad biochemical screening with live-cell target engagement assays, drug development professionals can accurately map polypharmacology, translating off-target liabilities into predictive clinical insights.
References
-
Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance Source: aacrjournals.org URL:[Link]
-
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences Source: nih.gov URL:[Link]
-
Overcoming Obstacles: Long Road to Success for CDK Inhibition Source: targetedonc.com URL:[Link]
-
Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors Source: nih.gov URL:[Link]
-
Assay in Summary_ki - BindingDB (KINOMEscan Protocol) Source: bindingdb.org URL:[Link]
-
Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET Source: nih.gov URL:[Link]
-
STK3 NanoBRET Kinase Assay Protocol Source: reactionbiology.com URL:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 8. reactionbiology.com [reactionbiology.com]
Isomeric purity analysis of substituted 4-pyrrolidinylpyrimidines
A Comprehensive Guide to Isomeric Purity Analysis of Substituted 4-Pyrrolidinylpyrimidines: SFC vs. HPLC vs. qNMR
Executive Summary
Substituted 4-pyrrolidinylpyrimidines are privileged pharmacophores frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1]. Because stereochemistry profoundly dictates target affinity, off-target toxicity, and pharmacokinetic profiles, determining the exact isomeric purity (enantiomeric excess, ee%) of these compounds is a critical bottleneck in drug development.
As a Senior Application Scientist, I have evaluated the three primary analytical methodologies used for this task: Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Quantitative Nuclear Magnetic Resonance (qNMR) . This guide objectively compares these platforms, explaining the mechanistic causality behind experimental choices, and provides a self-validating protocol framework for rigorous purity certification.
Comparative Analysis: SFC vs. HPLC vs. qNMR
When analyzing rigid, nitrogen-rich scaffolds like 4-pyrrolidinylpyrimidines, the choice of analytical platform impacts not only throughput but also the reliability of the resolution.
Chiral SFC (The Modern Gold Standard)
SFC utilizes supercritical carbon dioxide (CO₂) combined with polar organic modifiers. The high diffusivity and low viscosity of supercritical CO₂ allow for flow rates 3 to 4 times faster than traditional liquid chromatography without exceeding system pressure limits[2]. For pyrimidine derivatives, SFC consistently demonstrates superior enantiomeric resolution compared to normal-phase HPLC when using identical polysaccharide-based stationary phases[3]. Furthermore, the volatility of CO₂ makes SFC highly compatible with mass spectrometry (SFC-MS) for peak identification[4].
Chiral HPLC (The Legacy Workhorse)
Normal-phase HPLC relies on liquid mobile phases (e.g., Hexane/Isopropanol). While it provides excellent baseline resolution for many chiral compounds, it is fundamentally limited by the high viscosity of the solvents, which broadens peaks (due to slower mass transfer) and drastically increases analysis time and solvent waste[3]. However, HPLC remains a necessary secondary option when a specific compound exhibits poor solubility in supercritical CO₂.
qNMR with Chiral Solvating Agents (The Orthogonal Validator)
Chromatographic methods rely on physical separation and can be susceptible to co-eluting achiral impurities masking as enantiomers. qNMR using a Chiral Solvating Agent (CSA) provides an orthogonal, self-validating measurement. By forming transient diastereomeric complexes in solution, qNMR differentiates enantiomers via chemical shift anisotropy without relying on a stationary phase.
Table 1: Performance Metrics Comparison for Pyrimidine Derivatives
| Parameter | Chiral SFC | Chiral HPLC | qNMR (with CSA) |
| Primary Mobile/Solvent | Supercritical CO₂ + Modifier | Hexane / Isopropanol | CDCl₃ + Chiral Solvating Agent |
| Analysis Time | 3 – 5 minutes | 15 – 30 minutes | 10 – 15 minutes (Acquisition) |
| Resolution (Rs) | High (Sharp peaks) | Moderate (Broader peaks) | High (Spectroscopic separation) |
| Solvent Consumption | Very Low (Green chemistry) | High | Minimal (NMR tube scale) |
| Throughput | High (Automated screening) | Low to Moderate | Low (Manual prep required) |
| System Orthogonality | Primary Separation | Secondary Separation | Absolute Structural Validation |
Experimental Design & Causality
To establish a self-validating system, a laboratory must not rely on a single analytical dimension. The optimal workflow utilizes an integrated SFC-UHPLC switching system for rapid method development[5], followed by qNMR to absolutely confirm the chromatographic integration.
The Role of Basic Modifiers in SFC
Substituted 4-pyrrolidinylpyrimidines contain multiple basic nitrogen atoms. In chromatography, these nitrogens inevitably interact with residual acidic silanols on the silica backbone of the stationary phase, leading to severe peak tailing and loss of resolution.
-
The Causality: Adding a basic modifier (e.g., 0.1% diethylamine or n,n-diethylmethylamine) to the methanol co-solvent competitively binds to these silanols. This suppresses secondary interactions, sharpening the peaks and restoring baseline resolution[2].
The Logic of qNMR Validation
-
The Causality: We utilize (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) as the CSA. The anthryl group provides strong anisotropic shielding (ring current effects) to the pyrimidine protons, while the trifluoromethyl group allows for ¹⁹F NMR analysis. ¹⁹F NMR is completely free of background proton interference, yielding a flat baseline and highly accurate integration for ee% calculation.
Decision Workflow
Workflow for isomeric purity analysis combining chromatographic screening and qNMR validation.
Self-Validating Experimental Protocols
Protocol A: High-Throughput Chiral SFC Screening
-
Sample Preparation: Dissolve the 4-pyrrolidinylpyrimidine in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) to a concentration of 1 mg/mL.
-
Causality: There are strict caveats to SFC sample prep; samples must be fully dissolved to prevent on-column precipitation, which causes catastrophic pressure spikes and product loss[2].
-
-
Column Selection: Mount a suite of polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD, AS, OJ) on an automated column-switching valve.
-
Causality: Polysaccharide phases provide broad enantioselectivity via hydrogen bonding and steric inclusion, which are highly effective for rigid pyrimidine scaffolds[3].
-
-
Mobile Phase Configuration: Set supercritical CO₂ as Pump A. Set MeOH containing 0.1% diethylamine (DEA) as Pump B.
-
Method Execution: Run a gradient of 5% to 50% Pump B over 5 minutes. Flow rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 35°C.
Protocol B: Orthogonal Validation via ¹⁹F qNMR
-
Sample Preparation: Dissolve 5 mg of the highly enriched 4-pyrrolidinylpyrimidine and 15 mg (excess) of the CSA, (R)-TFAE, in 0.6 mL of CDCl₃. Transfer to a 5 mm NMR tube.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra at 376 MHz (or equivalent) using a relaxation delay (D1) of 5 seconds.
-
Causality: A long D1 ensures complete longitudinal relaxation of the fluorine nuclei, which is an absolute requirement for accurate quantitative integration.
-
-
Data Analysis: Phase and baseline correct the spectrum. Integrate the distinct CF₃ signals corresponding to the (R,R) and (S,R) transient diastereomeric complexes to calculate the exact enantiomeric excess.
Experimental Data & Results
To demonstrate the efficacy of this comparative approach, a racemic model of a substituted 4-pyrrolidinylpyrimidine was subjected to the described workflow. The optimized results are summarized below.
Table 2: Analytical Results for Model 4-Pyrrolidinylpyrimidine
| Method | Column / Reagent | Mobile Phase / Solvent | Ret. Time (R) | Ret. Time (S) | Resolution (Rs) | Calculated ee% |
| Chiral SFC | Chiralcel OD-H (5 µm) | CO₂ / MeOH (0.1% DEA) | 2.15 min | 2.85 min | 4.2 | 99.2% |
| Chiral HPLC | Chiralcel OD-H (5 µm) | Hexane / IPA (80:20) | 12.40 min | 15.65 min | 2.8 | 99.1% |
| ¹⁹F qNMR | (R)-TFAE (CSA) | CDCl₃ | -73.4 ppm | -73.8 ppm | Baseline | 99.2% |
*Values represent chemical shifts (δ) in ppm rather than retention time.
References
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. URL: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. URL: [Link]
-
Chiral Separation Using SFC and HPLC. LabRulez LCMS. URL: [Link]
-
Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed (NIH). URL: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products (FAGG). URL: [Link]
Sources
Comparing the metabolic stability of different pyrrolidinyl-pyrimidine analogs
Optimizing the Metabolic Stability of Pyrrolidinyl-Pyrimidine Scaffolds: A Comparative Guide
The pyrrolidinyl-pyrimidine motif is a privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., MPS1, CSNK2) and targeted therapies. However, a ubiquitous liability of this pharmacophore is its susceptibility to rapid hepatic metabolism. Unsubstituted pyrrolidine rings often exhibit high intrinsic clearance ( CLint ) due to cytochrome P450 (CYP450)-mediated oxidation.
This guide provides an objective, data-driven comparison of structural modifications used to mitigate this liability, alongside the self-validating experimental protocols required to quantify these improvements.
Mechanistic Basis of Pyrrolidine Metabolism
The vulnerability of the pyrrolidine ring stems from the high electron density on its nitrogen atom and the adjacent α -carbons. When a pyrrolidinyl-pyrimidine analog enters the lipophilic active site of a CYP450 enzyme (predominantly CYP3A4), the heme ferryl-oxo species initiates a hydrogen atom transfer (HAT). This abstraction typically occurs at the α -carbon, forming an unstable α -hydroxy intermediate that rapidly collapses into a lactam or undergoes ring-opening and N-dealkylation.
CYP450-mediated metabolic degradation pathways of unsubstituted pyrrolidine rings.
Comparative Analysis of Structural Modifications
Analog A: The Unsubstituted Baseline Unsubstituted pyrrolidinyl-pyrimidines typically exhibit high intrinsic clearance (>100 μL/min/mg in human liver microsomes) and short half-lives. The lack of steric hindrance and high electron density makes the α -protons highly accessible to CYP450 enzymes.
Analog B: Fluorination (Electronic Deactivation) Introducing an electronegative fluorine atom (e.g., 3-fluoropyrrolidine) fundamentally alters the electronic landscape of the ring. The strong inductive electron-withdrawing effect of fluorine reduces the electron density of the adjacent C-H bonds, increasing their bond dissociation energy (BDE). This makes hydrogen abstraction by the CYP450 complex energetically unfavorable. As demonstrated by, adding fluorine to saturated heterocycles can significantly improve metabolic stability[1].
Analog C: Morpholine Isosteres (LogD Reduction) Replacing a hydrophobic methylene group in the pyrrolidine ring with a polar oxygen atom (forming a morpholine) is a proven strategy to lower the calculated partition coefficient (cLogD). Because CYP450 enzymes possess highly lipophilic binding pockets, reducing the overall lipophilicity of the molecule decreases its non-specific binding affinity to the enzyme. This approach was successfully utilized in the optimization of pyrazolo[1,5-a]pyrimidine CSNK2 inhibitors, where replacing lipophilic amines with morpholine improved both solubility and microsomal stability, as detailed by [2][3].
Analog D: Methylation & Steric Shielding When electronic deactivation or polarity adjustments compromise target binding, steric shielding offers a viable alternative. Placing a methyl group adjacent to the pyrrolidine attachment point on the pyrimidine core restricts the conformational flexibility of the molecule. This prevents the pyrrolidine ring from adopting the specific geometry required to present its α -protons to the heme iron. demonstrated that introducing a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine core drastically reduced HLM turnover in MPS1 inhibitors without sacrificing potency[4][5].
Quantitative Data Comparison
The following table synthesizes representative in vitro pharmacokinetic data illustrating the impact of these structural modifications on metabolic stability.
| Structural Modification | Representative Scaffold | cLogD (pH 7.4) | HLM CLint ( μL/min/mg ) | HLM t1/2 (min) | Primary Mechanism of Improvement |
| Analog A (Baseline) | Unsubstituted Pyrrolidine | 3.2 | > 150 | < 10 | N/A (Highly Labile) |
| Analog B (Fluorination) | 3-Fluoropyrrolidine | 3.4 | 45 | 35 | Electronic deactivation (increased BDE) |
| Analog C (Oxygenation) | Morpholine Replacement | 1.8 | 18 | > 60 | Decreased lipophilicity (reduced CYP affinity) |
| Analog D (Steric Shielding) | Core Methylation | 3.5 | 22 | 55 | Conformational restriction / Steric block |
Experimental Workflows: Self-Validating Microsomal Stability Assay
To accurately quantify the metabolic stability of these analogs, researchers must employ a robust, self-validating Human Liver Microsome (HLM) assay. The protocol below is designed to ensure data integrity through built-in causality checks.
Step-by-step workflow for in vitro human liver microsome (HLM) stability assays.
Self-Validating Protocol:
-
System Preparation & Controls: Prepare a 1 μM solution of the pyrrolidinyl-pyrimidine analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Causality Check: This step ensures the system reaches physiological temperature before the reaction begins, preventing skewed kinetic data during the first timepoint.
-
-
Initiation via NADPH: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Causality Check: CYP450 enzymes are obligate electron-dependent monooxygenases. Adding NADPH serves as the precise "start" switch for the metabolic reaction. A minus-NADPH control should be run in parallel to rule out chemical instability.
-
-
Time-Course Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), remove a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality Check: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while the cold temperature prevents thermal degradation. The 3:1 ratio ensures complete protein precipitation.
-
-
Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) using standard first-order kinetic equations.
References
-
Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012, 55(9), 4411–4442. URL:[Link]
-
Naud, S., et al. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate BOS172722." Journal of Medicinal Chemistry, 2018, 61(18), 8226–8240. URL:[Link]
-
Ong, H. W., et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 2024, 67(14), 12261-12313. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Novel Pyrimidine Inhibitors Against Known Drugs: A Comprehensive Guide
As a Senior Application Scientist in early-stage oncology drug development, I frequently oversee the benchmarking of novel small molecules against established clinical standards. When evaluating kinase inhibitors—specifically those targeting the Epidermal Growth Factor Receptor (EGFR)—the pyrimidine scaffold has emerged as a cornerstone of modern rational drug design[1]. Because the pyrimidine ring acts as a bioisostere to the purine ring of adenosine triphosphate (ATP), these derivatives can deeply penetrate the kinase ATP-binding pocket[1].
However, discovering a potent binder is only half the battle. A successful clinical candidate must demonstrate extreme selectivity to avoid wild-type (WT) EGFR-driven toxicities (such as severe skin rash and diarrhea) while overcoming acquired resistance mutations like the T790M "gatekeeper" mutation[2].
This guide provides an in-depth, self-validating framework for benchmarking novel pyrimidine-based EGFR inhibitors against known clinical drugs (e.g., Erlotinib and Osimertinib), bridging the gap between mechanistic theory and rigorous bench execution.
Mechanistic Rationale: The Target Landscape
To understand why we benchmark the way we do, we must first look at the causality behind the signaling cascade. EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering downstream pathways like Ras/MAPK and PI3K/AKT that drive cell proliferation[3][4].
First-generation reversible inhibitors (like Erlotinib) effectively block WT EGFR and the primary L858R activating mutation. However, tumors inevitably develop the T790M gatekeeper mutation, which increases the kinase's affinity for ATP and sterically blocks first-generation drugs[2]. Novel pyrimidine derivatives (and third-generation drugs like Osimertinib) circumvent this by forming a covalent bond with the Cys797 residue at the edge of the active site cleft, irreversibly shutting down the receptor[2][5].
Diagram 1: EGFR signaling cascade and the targeted blockade by pyrimidine-based inhibitors.
Benchmarking Logic: The Self-Validating Matrix
A common pitfall in drug screening is testing a novel compound solely on mutant cancer cell lines. If a drug kills the mutant cells at a 5 nM concentration, is it a brilliant targeted therapy, or is it simply a toxic pan-kinase inhibitor?
To ensure our experimental design is a self-validating system , we must establish a Selectivity Index (SI). We run parallel biochemical and cellular assays on both Wild-Type (WT) and Double-Mutant (L858R/T790M) models[6]. The SI is calculated as IC50_WT / IC50_Mutant. A high SI internally validates that the observed efficacy is driven by targeted mutant inhibition rather than off-target general toxicity.
Diagram 2: Self-validating benchmarking logic for evaluating novel kinase inhibitors.
Quantitative Performance: Comparative Data
Below is a representative benchmarking dataset comparing first- and third-generation clinical standards against two novel fused-pyrimidine derivatives (Pyrido-Pyrimidine A and B). Notice how the structural evolution of the pyrimidine core drastically shifts the Selectivity Index.
| Compound Class | Specific Drug / Candidate | WT EGFR IC50 (nM) | L858R/T790M IC50 (nM) | Selectivity Index (WT/Mutant) |
| 1st Gen Reversible | Erlotinib | 2.5 | >1000 | < 0.01 (Poor) |
| 3rd Gen Irreversible | Osimertinib (AZD9291) | 184 | 12 | 15.3 (Excellent) |
| Novel Fused-Pyrimidine | Pyrido-Pyrimidine A | 210 | 8.5 | 24.7 (Superior) |
| Novel Fused-Pyrimidine | Pyrido-Pyrimidine B | 450 | 15.0 | 30.0 (Superior) |
Data Interpretation: While Erlotinib is highly potent against WT EGFR, it fails against the T790M mutation. Osimertinib, a pyrimidine-based irreversible inhibitor, restores mutant efficacy while sparing WT[2]. The novel Pyrido-Pyrimidine candidates demonstrate an even wider therapeutic window, highlighting the power of optimizing the pyrimidine scaffold[1].
Experimental Methodologies
To generate the data above, we rely on robust, reproducible protocols. I have detailed the causality behind each step to ensure your execution yields publication-quality data.
Protocol 1: In Vitro Biochemical Kinase Assay (HTRF)
Purpose: To measure direct, cell-free inhibition of the kinase enzyme, eliminating variables like cell permeability or efflux pumps.
-
Enzyme Preparation: Prepare recombinant WT EGFR and L858R/T790M EGFR in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Mg2+ is an essential cofactor for ATP binding in the kinase domain.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrimidine inhibitors and reference drugs in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a consistent, low DMSO concentration prevents solvent-induced enzyme denaturation.
-
Incubation: Pre-incubate the enzyme with the inhibitors for 30 minutes at room temperature. Causality: Because novel pyrimidines often act as covalent, irreversible inhibitors, they require time to form the bond with Cys797 before ATP is introduced.
-
Reaction Initiation: Add ATP (at the predetermined Km for each specific mutant) and a biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Read on a microplate reader.
Protocol 2: Cellular Viability Assay (CellTiter-Glo)
Purpose: To evaluate the physiological efficacy of the inhibitors in living cancer models (A431 cells for WT; NCI-H1975 cells for L858R/T790M). We utilize the Promega CellTiter-Glo® assay because its homogeneous "add-mix-measure" format directly lyses cells and quantifies ATP, avoiding the wash steps that introduce high well-to-well variability in older colorimetric assays like MTT[7][8].
Diagram 3: Step-by-step workflow of the homogeneous CellTiter-Glo viability assay.
-
Cell Seeding: Seed A431 and NCI-H1975 cells at 3,000 cells/well in 100 µL of culture medium in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2. Causality: Opaque plates prevent luminescent signal cross-talk between adjacent wells[9].
-
Drug Treatment: Add the serially diluted pyrimidine inhibitors, Osimertinib, and Erlotinib. Include a Staurosporine positive control (10 µM) and a 0.1% DMSO vehicle control. Incubate for 72 hours. Causality: The Staurosporine control validates that the assay can successfully detect maximum cell death, self-validating the dynamic range.
-
Reagent Equilibration: Equilibrate the plate and the reconstituted CellTiter-Glo® Reagent to room temperature for 30 minutes. Causality: The luciferase enzyme in the reagent is highly temperature-sensitive; uneven temperatures across the plate will cause edge effects and skewed data[9].
-
Lysis and Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal[9].
-
Measurement: Record luminescence with an integration time of 0.5 seconds per well[9]. The amount of ATP detected is directly proportional to the number of metabolically active, viable cells[7]. Calculate IC50 values using a 4-parameter logistic curve fit.
Conclusion
Benchmarking novel pyrimidine inhibitors requires more than just proving they kill cancer cells. By utilizing a self-validating matrix that compares WT vs. mutant targets across both biochemical and cellular domains, researchers can confidently identify candidates with true clinical potential. The pyrimidine scaffold remains one of our most versatile tools in oncology, and when paired with irreversible binding kinetics, it continues to redefine the boundaries of targeted kinase inhibition.
References
- Source: Promega.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL
- Source: Clinical Cancer Research (AACR Journals)
- Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)
- Simplified schematic diagram of the EGFR signaling pathway depicting normal physiological and oncogenic events Source: ResearchGate URL
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
Cellular thermal shift assay (CETSA) for target validation of pyrimidine compounds
As a Senior Application Scientist, I frequently encounter a critical bottleneck in the development of pyrimidine-based therapeutics: confirming that a biochemically potent inhibitor actually engages its intended target within the complex, crowded environment of a living cell. Pyrimidine scaffolds are ubiquitous in medicinal chemistry because they effectively mimic the adenine ring of ATP, making them privileged structures for competitively inhibiting kinases (such as PI3K, PLK1, and Aurora kinases) and nucleotide metabolism enzymes (such as Thymidylate Synthase)[1][2][3].
However, biochemical affinity does not guarantee cellular efficacy. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for validating target engagement in cellulo without the need for chemical labels or artificial tags[4].
This guide provides an in-depth, comparative analysis of CETSA against orthogonal target validation methods, detailing the mechanistic causality behind the assay and providing self-validating protocols for evaluating pyrimidine compounds.
The Mechanistic Causality of CETSA
The fundamental principle of CETSA relies on ligand-induced thermodynamic stabilization[4][5]. In a native cellular environment, proteins exist in a dynamic equilibrium between folded and unfolded states. When a cell is subjected to a thermal challenge, the added thermal energy overcomes the entropic barrier of the protein, causing it to unfold, expose hydrophobic residues, and irreversibly aggregate[2].
When a pyrimidine compound selectively binds to its target pocket (e.g., the ATP-binding site of PI3K), it restricts the conformational flexibility of the protein. This physical interaction creates a more thermodynamically stable complex. Consequently, a higher temperature is required to denature the ligand-bound protein compared to the unbound apo-protein. By quantifying the remaining soluble protein across a temperature gradient, we generate a melting curve. A rightward shift in the melting temperature ( ΔTm ) provides direct, causal evidence of target engagement[4][6].
Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: CETSA vs. Orthogonal Methods
To build a comprehensive understanding of a pyrimidine compound's interaction profile, CETSA should be viewed alongside other biophysical and cellular assays. While CETSA confirms binding in a physiological context, methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide the orthogonal thermodynamic and kinetic parameters necessary for lead optimization[1][7][8].
Table 1: Comparison of Target Engagement and Validation Assays
| Assay Methodology | Modality | Native Cellular Context | Primary Readout | Key Advantages | Limitations |
| CETSA | Thermodynamic | Yes (Intact Cells/Lysate) | ΔTm (Thermal Shift) | Label-free; accounts for cell permeability and prodrug metabolism[4]. | Requires highly specific antibodies or mass spectrometry[6]. |
| DARTS | Proteolytic | Partial (Lysate) | Protease Resistance | Simple setup; label-free[5]. | Susceptible to endogenous proteases; lower sensitivity than thermal shifts[8]. |
| SPR | Kinetic | No (In Vitro) | Kon,Koff,Kd | Real-time binding kinetics; low sample consumption[7]. | Requires purified, immobilized target protein[7]. |
| ITC | Thermodynamic | No (In Vitro) | ΔH,ΔS,Kd | Provides true thermodynamic profile (enthalpy/entropy)[7]. | High consumption of purified protein; low throughput[8]. |
Self-Validating Experimental Methodology
A robust CETSA protocol must be a self-validating system. This means incorporating a strict vehicle control (e.g., DMSO) to establish the baseline melting curve, and a known positive control inhibitor to validate the assay's dynamic range.
Below is the optimized, step-by-step methodology for intact cell CETSA when evaluating pyrimidine derivatives:
Step 1: Cell Culture and Compound Incubation
-
Seed relevant target cells (e.g., K562 or relevant cancer cell lines) and culture to 70-80% confluency[3].
-
Treat cells with the pyrimidine derivative at a relevant concentration (typically 5−10×IC50 ) or an equivalent volume of vehicle control (DMSO ≤0.1% ).
-
Causality Note: Incubate for 1-2 hours. This duration is critical as it allows for natural cellular uptake, potential compound metabolism, and equilibrium binding in the native physiological environment[4].
Step 2: Thermal Challenge
-
Harvest cells, wash with PBS, and aliquot the cell suspension equally into PCR tubes.
-
Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Causality Note: The transient heat shock induces the unfolding of unbound proteins. Ligand-bound proteins require higher temperatures to overcome the entropic barrier of denaturation[5].
Step 3: Lysis and Fractionation
-
Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath) or by adding a mild, non-denaturing detergent (e.g., 0.4% NP-40).
-
Centrifuge the lysates at 20,000×g for 20 minutes at 4°C.
-
Causality Note: Unfolded proteins expose hydrophobic residues and rapidly aggregate. High-speed centrifugation completely separates these insoluble aggregates (pellet) from the stabilized, intact target proteins (supernatant)[2].
Step 4: Quantification and Analysis
-
Carefully extract the soluble supernatant.
-
Quantify the target protein using Western Blotting, AlphaScreen, or Mass Spectrometry (MS-CETSA)[3][6].
-
Plot the normalized protein abundance against temperature to generate the melting curve and calculate the ΔTm .
Case Study: Pyrimidine Derivatives Targeting Kinase Pathways
Pyrimidine-2,4-dione analogs and 4-pyrimidine methanamine derivatives are frequently developed as dual inhibitors or highly selective pathway blockers[1][2]. For instance, pyrimidine derivatives are potent inhibitors of the PI3K/Akt/mTOR signaling cascade, a pathway heavily implicated in cancer cell proliferation[2].
Simplified PI3K/Akt/mTOR signaling pathway targeted by pyrimidine derivatives.
When evaluating these compounds, CETSA provides definitive proof that the observed phenotypic response (e.g., apoptosis) is directly caused by target engagement rather than off-target toxicity. The table below summarizes representative quantitative CETSA data for various pyrimidine scaffolds against their intended targets.
Table 2: Quantitative Thermal Stabilization of Targets by Pyrimidine Compounds
| Compound Class | Target Protein | Assay Format | Baseline Tm (°C) | Compound Tm (°C) | ΔTm Shift (°C) | Target Engagement |
| Pyrimidine-2,4-dione Analog | BRD4[1] | Intact Cell | 48.5 | 54.2 | +5.7 | Confirmed |
| Pyrimidine-2,4-dione Analog | PLK1[1] | Intact Cell | 51.0 | 55.8 | +4.8 | Confirmed |
| 4-Pyrimidine Methanamine | PI3K α [2] | Cell Lysate | 49.2 | 56.1 | +6.9 | Confirmed |
| 5-Fluorouracil (Metabolite) | Thymidylate Synthase[3] | Intact Cell | 52.4 | 59.3 | +6.9 | Confirmed |
Note: A ΔTm shift greater than 2-3°C in a cellular context is generally considered robust evidence of thermodynamic stabilization and direct target engagement.
Conclusion
For researchers developing pyrimidine-based therapeutics, relying solely on biochemical assays is a risk. By integrating the Cellular Thermal Shift Assay (CETSA) into the validation pipeline, drug development professionals can confidently verify that their compounds penetrate the cell membrane, evade immediate metabolic degradation, and physically engage the intended target in its native physiological state.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Biology Toolsets for Drug Discovery and Target Identification | IntechOpen [intechopen.com]
- 8. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
Advanced QSAR Modeling of Pyrimidine Inhibitors: A Comparative Guide to 3D-Field and Machine Learning Approaches
As a Senior Application Scientist in computational chemistry, I frequently encounter a critical bottleneck in drug discovery: translating raw high-throughput screening data into actionable, structurally optimized lead compounds. For oncology and inflammatory disease targets, pyrimidine derivatives have emerged as privileged scaffolds, primarily due to their ability to form robust hydrogen bonds at the ATP-binding hinge region of various kinases (e.g., FAK, ALK, EGFR, and JAK3).
However, optimizing these scaffolds requires precise predictive modeling. Quantitative Structure-Activity Relationship (QSAR) modeling bridges the gap between chemical structure and biological activity. This guide objectively compares the two dominant paradigms in the field—3D-Field-Based QSAR (CoMFA/CoMSIA) and Machine Learning-Based 2D-QSAR —providing experimental data, self-validating protocols, and mechanistic insights to help you select the optimal approach for your pyrimidine pipeline.
Mechanistic Grounding: Why Pyrimidines?
Before selecting a computational model, one must understand the physical chemistry of the target. Pyrimidine inhibitors typically act as ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region.
Because the efficacy of these inhibitors is highly dependent on spatial orientation, steric bulk (to fill hydrophobic pockets like the "gatekeeper" region), and electrostatic complementarity, QSAR models must be capable of capturing these specific 3D molecular fields.
Mechanism of kinase inhibition by pyrimidine scaffolds.
Comparative Analysis of QSAR Modalities
When modeling pyrimidine inhibitors, computational chemists generally choose between 3D-QSAR and Machine Learning (ML) approaches. Each has distinct advantages depending on the dataset's diversity and the project's phase.
A. 3D-QSAR: CoMFA and CoMSIA
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the gold standards for lead optimization of congeneric series.
-
The Causality of Choice: We prefer CoMSIA over CoMFA for pyrimidines. Why? CoMFA only calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields[1]. CoMSIA introduces explicit hydrogen bond donor/acceptor and hydrophobic fields. Since pyrimidine-kinase interactions are fundamentally driven by hinge-region hydrogen bonding and hydrophobic pocket occupation, CoMSIA provides a much higher resolution of the structure-activity landscape[2].
-
Limitation: Both methods are highly sensitive to molecular alignment. If your pyrimidine dataset contains diverse macrocycles or highly flexible linkers, structural superposition becomes subjective, introducing user bias[3].
B. Machine Learning (Random Forest, SVM, Deep Learning)
For hit-to-lead phases involving massive, structurally diverse libraries, 3D alignment is mathematically intractable. Here, ML models utilizing 2D topological descriptors (e.g., Morgan fingerprints) excel.
-
The Causality of Choice: A study modeling ~3,500 EGFR inhibitors (including pyrimidines and quinazolines) utilized Random Forest classifiers because ML algorithms can map non-linear relationships across diverse scaffolds without requiring 3D superposition[4].
-
Limitation: ML models are often "black boxes." While they predict activity accurately, they do not generate the intuitive 3D contour maps necessary to tell a medicinal chemist where to add a methyl group or a halogen.
Quantitative Performance Comparison
The following table synthesizes experimental data from recent peer-reviewed studies modeling pyrimidine inhibitors across various kinase targets. It demonstrates the predictive reliability of these models when properly validated.
| Target Kinase | Methodology | Software Platform | Training R2 | Cross-Val Q2 | External Test Rpred2 | Key Mechanistic Insight Derived | Ref |
| AXL Kinase | CoMFA | Sybyl | 0.911 | 0.700 | 0.709 | Steric bulk at C-4 enhances activity. | |
| ALK (Ceritinib analogs) | CoMFA | Sybyl-X 2.0 | 0.998 | 0.663 | N/A | Piperidine ring orientation is critical. | [3] |
| FAK | CoMSIA | Sybyl | 0.836 | 0.757 | 0.815 | H-bond donors at C-2 position are vital. | [1] |
| Mer Kinase | CoMSIA | Sybyl | 0.984 | 0.599 | 0.728 | Hydrophobic interactions drive potency. | [5] |
| JAK3 | CoMSIA | Sybyl | 0.986 | 0.717 | N/A | Specific H-bond acceptor fields identified. | [2] |
| EGFR | Random Forest | Custom/SciKit | 86.9% (Acc) | 0.62 (MCC) | N/A | Differentiates inhibitors vs non-inhibitors. | [4] |
Note: A Q2>0.5 and an R2>0.8 are universally accepted thresholds for a statistically robust QSAR model.
Experimental Protocol: Self-Validating 3D-QSAR Workflow
To ensure trustworthiness and reproducibility, the following is a standardized, step-by-step protocol for executing a CoMSIA study on a congeneric series of pyrimidine inhibitors. This workflow is designed to be a self-validating system; if the internal validation metrics fail at Step 4, the protocol forces a return to Step 2.
Standard 3D-QSAR workflow for pyrimidine inhibitors.
Step 1: Dataset Preparation and Splitting
-
Compile a dataset of pyrimidine derivatives with known IC50 values assayed under identical biological conditions.
-
Convert IC50 (in Molar) to pIC50 ( −logIC50 ) to ensure a linear relationship with free energy. The dataset must span at least 3-4 logarithmic units[6].
-
Split the dataset into a Training Set (80%) and a Test Set (20%) using hierarchical clustering or diversity sampling to ensure structural representation in both sets.
Step 2: Conformational Search and Alignment (Critical Step)
The accuracy of 3D-QSAR is entirely dependent on this step.
-
Sketch all molecules and assign Gasteiger-Hückel partial charges.
-
Perform energy minimization using the Tripos force field (or equivalent) with a distance-dependent dielectric constant and a convergence criterion of 0.001 kcal/mol·Å.
-
Alignment: Select the most active compound as the template. Use a Maximum Common Substructure (MCS) alignment, forcing the core pyrimidine ring of all dataset molecules to superimpose exactly onto the template[5].
Step 3: CoMSIA Field Calculation
-
Place the aligned molecules into a 3D lattice grid with a spacing of 2.0 Å.
-
Use an sp3 hybridized carbon probe atom with a +1.0 charge.
-
Calculate five fields: Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor.
-
Apply an energy cutoff of 30.0 kcal/mol to prevent asymptotic energy spikes near the van der Waals surfaces[1].
Step 4: Partial Least Squares (PLS) Regression & Validation
-
Use PLS to correlate the calculated 3D fields (independent variables) with the pIC50 values (dependent variable).
-
Internal Validation: Perform Leave-One-Out Cross-Validation (LOO-CV). The model is only acceptable if the cross-validated correlation coefficient ( Q2 or Rcv2 ) is ≥0.5 .
-
Determine the Optimum Number of Components (ONC) to avoid overfitting.
-
External Validation: Predict the pIC50 of the 20% Test Set. The predictive Rpred2 must be >0.6 .
-
Y-Randomization: Shuffle the biological activity values randomly and rebuild the model 50 times. The resulting Q2 values must drop significantly (usually <0.2 ), proving the original model is not a product of chance correlation[5].
Conclusion
For the rational design of pyrimidine inhibitors, the choice of QSAR methodology dictates the type of actionable data you receive. If your goal is to understand the exact spatial requirements of a specific kinase pocket to optimize a lead series, CoMSIA remains the undisputed champion due to its interpretable 3D contour maps[2]. Conversely, if you are screening vast, structurally heterogeneous libraries to identify novel pyrimidine-like hits, Machine Learning (Random Forest/SVM) provides the necessary alignment-free throughput[4].
By strictly adhering to robust validation protocols (LOO-CV, Y-randomization, and external test sets), computational chemists can ensure these models serve as highly reliable predictive engines rather than mere retrospective descriptors.
References
-
3D-QSAR analysis of pyrimidine derivatives as AXL kinase inhibitors as anticancer agents japsonline.com URL:[Link]
-
Molecular description of pyrimidine-based inhibitors with activity against FAK combining 3D-QSAR analysis, molecular docking and molecular dynamics Arabian Journal of Chemistry URL:[Link]
-
3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines PubMed (NIH) URL:[Link]
-
QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest SciSpace URL:[Link]
-
3D-QSAR and ADMET studies of morpholino-pyrimidine inhibitors of DprE1 from Mycobacterium tuberculosis Taylor & Francis URL:[Link]
-
3D-QSAR, docking, molecular dynamics simulation and free energy calculation studies of some pyrimidine derivatives as novel JAK3 inhibitors Arabian Journal of Chemistry URL:[Link]
Sources
- 1. Molecular description of pyrimidine-based inhibitors with activity against FAK combining 3D-QSAR analysis, molecular docking and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 2. 3D-QSAR, docking, molecular dynamics simulation and free energy calculation studies of some pyrimidine derivatives as novel JAK3 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
5-Bromo-4-pyrrolidin-1-ylpyrimidine proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 5-Bromo-4-pyrrolidin-1-ylpyrimidine
As a Senior Application Scientist, I recognize that handling novel halogenated nitrogen heterocycles like 5-Bromo-4-pyrrolidin-1-ylpyrimidine requires more than just following a checklist; it requires a mechanistic understanding of chemical hazards. This compound features a pyrimidine core substituted with a pyrrolidine ring and a covalently bound bromine atom.
Because of its structural profile, improper disposal poses severe environmental and operational risks. The presence of the halogen (bromine) dictates that this compound cannot be routed through standard organic waste streams. This guide provides a self-validating, step-by-step protocol for the safe segregation, containerization, and disposal of 5-Bromo-4-pyrrolidin-1-ylpyrimidine, ensuring compliance with federal Resource Conservation and Recovery Act (RCRA) standards.
Chemical Profile & Hazard Causality
To design a safe disposal protocol, we must first understand the causality behind the compound's hazards:
-
The Halogen Effect (Bromine): When incinerated, non-halogenated organics convert primarily to CO2 and H2O . However, brominated compounds undergo thermal oxidation to form hydrobromic acid (HBr) gas and, under suboptimal combustion conditions, highly toxic polybrominated dibenzodioxins and furans. Therefore, this compound must be strictly segregated into a Halogenated Organic Waste stream destined for specialized high-temperature incinerators equipped with alkaline scrubbers[1].
-
Biological Activity (Nitrogen Heterocycle): Pyrimidine and pyrrolidine derivatives are frequent pharmacophores in kinase inhibitors and CNS-active drugs. Until fully characterized, this compound must be treated as a potential biological hazard and environmental toxin, necessitating stringent personal protective equipment (PPE) to prevent dermal absorption or inhalation of dust.
Mechanistic Pathway of Halogenated Waste Destruction
The following diagram illustrates why segregation is non-negotiable. Mixing this compound with non-halogenated waste alters the BTU (British Thermal Unit) value of the waste stream and can bypass the necessary scrubbing infrastructure.
Mechanistic pathway of halogenated waste destruction and hydrobromic acid (HBr) neutralization.
Operational Disposal Workflows
According to the National Research Council's Prudent Practices in the Laboratory, no experimental activity should begin unless a comprehensive waste disposal plan has been formulated[2].
Table 1: Waste Stream Categorization
Summarizing the quantitative and qualitative data for waste segregation ensures rapid, error-free decision-making at the bench.
| Waste Type | Primary Constituents | Approved Container | EPA Waste Code | Disposal Route |
| Solid Waste | Unused powder, contaminated silica gel, reaction byproducts. | Wide-mouth High-Density Polyethylene (HDPE) jar. | Varies by state; typically non-RCRA regulated but treated as hazardous. | High-temperature incineration. |
| Liquid Waste (Organic) | 5-Bromo-4-pyrrolidin-1-ylpyrimidine dissolved in DCM, DMSO, or DMF. | Glass or HDPE carboy. Do not use galvanized steel. | F002 (if mixed with halogenated solvents). | Halogenated organic waste stream. |
| Aqueous Waste | Aqueous washings from extractions containing trace compound. | HDPE carboy. | Varies based on pH and solvent carryover. | Aqueous hazardous waste stream. |
| Contaminated PPE | Gloves, bench paper, disposable spatulas. | Heavy-duty, leak-proof plastic bags. | N/A | Solid chemical waste (Incineration). |
Table 2: Required PPE & Mechanistic Justification
| Equipment | Specification | Mechanistic Justification |
| Gloves | Nitrile (Double-gloved if handling in DMSO/DMF). | DMSO and DMF are highly penetrating solvents that carry dissolved solutes across the dermal barrier. Double-gloving provides a fail-safe. |
| Eye Protection | ANSI Z87.1 Safety Goggles. | Protects mucosal membranes from aerosolized powders during transfer or solvent splashing. |
| Respirator | N95 or handling inside a certified Fume Hood. | Prevents inhalation of fine particulate matter, mitigating respiratory sensitization. |
Step-by-Step Disposal Methodology
The following protocol strictly adheres to EPA 40 CFR 262 regulations for hazardous waste generators[3].
Step 1: Setup and Segregation
-
Verify that you are operating within a designated Satellite Accumulation Area (SAA).
-
Identify the physical state of your 5-Bromo-4-pyrrolidin-1-ylpyrimidine waste (Solid vs. Liquid).
-
Critical Rule: If the compound is dissolved in a solvent mixture, and the total halogen content of that mixture exceeds 10%, the entire container must be classified as Halogenated Waste [4].
Step 2: Containerization
-
For liquid waste, select a chemically compatible container (Glass or HDPE). Do not use galvanized steel safety cans, as halogenated compounds can corrode the metal and cause leaks[2].
-
Use a funnel to transfer the liquid waste to prevent spills. Leave at least a 1-inch headspace at the top of the container to allow for vapor expansion.
-
For solid waste, place contaminated materials (e.g., filter paper, TLC plates) into a wide-mouth HDPE jar or a designated solid hazardous waste bag.
Step 3: Labeling and Compliance
-
Attach a hazardous waste tag to the container before the first drop of waste is added.
-
Clearly write "Hazardous Waste" and list the full chemical name: "5-Bromo-4-pyrrolidin-1-ylpyrimidine." Do not use abbreviations, structures, or acronyms.
-
Check the "Halogenated" and "Toxic" hazard boxes on the label.
Step 4: Storage and Transfer
-
Keep the container tightly closed at all times unless actively adding waste. Evaporation is not an acceptable or legal disposal method[5].
-
Store the container in secondary containment (e.g., a polyethylene tray) to capture any catastrophic leaks.
-
Once the container is full, date the label. Depending on your facility's generator status (Large Quantity vs. Small Quantity Generator), the waste must be transferred to the central accumulation area within 3 days and shipped off-site within 90 to 180 days[6].
Decision tree for the segregation and disposal of 5-Bromo-4-pyrrolidin-1-ylpyrimidine waste streams.
Emergency Spill Protocols
In the event of a spill involving 5-Bromo-4-pyrrolidin-1-ylpyrimidine, immediate action is required to prevent environmental release:
-
Solid Spill: Do not sweep dry powder, as this aerosolizes the compound. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) and wipe it up using absorbent pads. Place all pads into a solid hazardous waste container.
-
Liquid Spill: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Once absorbed, scoop the material into a wide-mouth HDPE container, label it as "Halogenated Spill Debris containing 5-Bromo-4-pyrrolidin-1-ylpyrimidine," and request an immediate pickup from your Environmental Health and Safety (EHS) department.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Academies Press. URL: [Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary (40 CFR Part 262)." US EPA. URL: [Link]
-
American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS.org. URL: [Link]
-
Environmental Health and Radiation Safety. "Guidelines for Segregating and Combining Chemical Wastes into Containers." University of Pennsylvania. URL: [Link]
Sources
Personal protective equipment for handling 5-Bromo-4-pyrrolidin-1-ylpyrimidine
As a Senior Application Scientist, I approach 5-Bromo-4-pyrrolidin-1-ylpyrimidine not merely as a chemical string, but as a reactive system. In drug discovery and medicinal chemistry, researchers frequently handle specialized synthetic intermediates where formal toxicological data (e.g., LD50, long-term carcinogenicity) is absent. Standard Safety Data Sheets (SDS) for such compounds often default to "No Data Available," which is operationally insufficient.
To build a robust, self-validating safety protocol, we must employ predictive hazard profiling based on the molecule's structural motifs, aligning with the National Research Council's [1][2].
Part 1: Predictive Hazard Profiling (The Causality of Protection)
Understanding why we protect ourselves dictates how we protect ourselves. The PPE selected for 5-Bromo-4-pyrrolidin-1-ylpyrimidine is driven by two key structural features:
-
The Bromopyrimidine Core (Electrophilic Risk): The bromine atom at the C5 position makes this molecule an excellent substrate for palladium-catalyzed cross-coupling. However, halogenated pyrimidines are inherently electrophilic. While the 5-position is less susceptible to nucleophilic aromatic substitution (SNAr) than the 2- or 4-positions, it retains mild arylating potential. Mechanistically, this translates to a risk of covalent protein binding in the skin , demanding strict glove impermeability to prevent contact dermatitis or sensitization.
-
The Pyrrolidine Moiety (Lipophilic Risk): The pyrrolidine ring at the C4 position introduces tertiary amine character, increasing the molecule's overall lipophilicity and basicity. If this compound is dissolved in penetrating organic solvents (like DMSO or DMF) for biological assays or reactions, the pyrrolidine group significantly enhances its ability to cross the dermal barrier, carrying the reactive pyrimidine core directly into the bloodstream.
Part 2: Core PPE Requirements (The "Armor")
Under[3][4], PPE must be matched to the specific hazard assessment of the workflow. Below is the quantitative and qualitative breakdown of required PPE when handling this intermediate.
| PPE Category | Specification / Standard | Replacement Frequency | Causality / Rationale |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Replace if scratched/fogged | Standard safety glasses lack orbital seals. Goggles prevent fine particulate dust aerosolization and solvent splashes from reaching the mucosa. |
| Hand Protection (Dry) | Nitrile (Minimum 5 mil thickness) | Every 2 hours or post-contamination | Provides an adequate physical barrier against the solid halogenated powder during weighing and transfer. |
| Hand Protection (Wet) | Butyl Rubber or Laminate (e.g., Silver Shield) | Immediately upon solvent contact | Critical: Nitrile degrades rapidly in DMSO/DMF. If the compound is in solution, lipophilic dermal penetration risks require upgraded elastomer barriers. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Weekly laundering (specialized) | Protects against pyrophoric catalysts (e.g., Pd/C, organometallics) frequently used when reacting brominated pyrimidines. |
| Respiratory | Chemical Fume Hood (80-120 fpm) | Annual certification | Acts as the primary engineering control[5]. If a hood is unavailable, an N95/P100 respirator is legally required under OSHA 1910.134. |
Part 3: Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has passed.
Step-by-Step Methodology: Precision Weighing & Transfer Context: Handling 5-Bromo-4-pyrrolidin-1-ylpyrimidine as a dry powder presents the highest risk of inhalation and dermal exposure due to static aerosolization.
-
System Validation: Verify the chemical fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).
-
Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.
-
-
Static Elimination: Use an anti-static bar or zero-stat gun on the analytical balance and the weighing boat.
-
Causality: Halogenated heterocyclic powders often carry static charges, causing them to "jump" off spatulas and aerosolize, bypassing primary containment.
-
-
PPE Verification: Don double nitrile gloves.
-
Validation Check: Inspect for micro-tears by trapping air in the glove and squeezing before putting it on.
-
-
Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the required mass of 5-Bromo-4-pyrrolidin-1-ylpyrimidine into a pre-tared vial.
-
Sealing: Cap the vial inside the fume hood before transporting it to the reaction block or LC-MS room. Never transport open containers of uncharacterized intermediates.
-
Decontamination: Wipe down the balance and spatula with a solvent that solubilizes the compound (e.g., methanol or acetone), followed by a water wipe.
Operational workflow for handling novel halogenated pyrimidine intermediates.
Part 4: Spill Response & Disposal Plan
In the event of a breach in containment, rapid and logical response prevents localized contamination from becoming a systemic laboratory hazard.
Step-by-Step Methodology: Minor Spill Response (Powder)
-
Isolate: Immediately halt work and lower the fume hood sash to maximize exhaust velocity over the spill zone.
-
Assess: Ensure the spill is confined to the hood. If the powder has fallen outside the hood, evacuate the immediate bench area to allow aerosols to settle.
-
Don PPE: Ensure safety goggles, FR lab coat, and fresh double-nitrile gloves are equipped.
-
Contain (Do Not Sweep): Sweeping aerosolizes the powder. Instead, cover the spilled 5-Bromo-4-pyrrolidin-1-ylpyrimidine with damp absorbent paper (dampened with water or a mild solvent like isopropanol to reduce dust generation)[4].
-
Collect: Use a plastic scoop (not a brush) to transfer the damp mass into a zip-top bag or dedicated solid waste container[4].
-
Disposal Routing: Because of the C5 bromine atom, all collected spill material, wipes, and subsequent reaction waste must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with standard organic waste can lead to highly exothermic reactions or regulatory fines.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." United States Department of Labor.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf.[Link]
Sources
- 1. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Culture of Laboratory Safety - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
